Somatostatin-14 (3-14)
Beschreibung
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Structure
2D Structure
Eigenschaften
Molekularformel |
C71H96N16O17S2 |
|---|---|
Molekulargewicht |
1509.8 g/mol |
IUPAC-Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-amino-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C71H96N16O17S2/c1-39(89)58-69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(71(103)104)38-106-105-37-46(74)60(92)77-48(26-14-16-28-72)61(93)82-54(34-57(75)91)66(98)80-50(30-41-18-6-3-7-19-41)63(95)79-51(31-42-20-8-4-9-21-42)64(96)81-53(33-44-35-76-47-25-13-12-24-45(44)47)65(97)78-49(62(94)86-58)27-15-17-29-73/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+/m1/s1 |
InChI-Schlüssel |
HUGAAIZUHOUHDU-YINLBSEASA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Initial Characterization of Somatostatin-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In 1973, a pivotal discovery in neuroendocrinology emerged not from a direct search, but as a serendipitous finding during the quest for the growth hormone-releasing hormone (GHRH). Researchers Paul Brazeau and Roger Guillemin, at the Salk Institute, were screening sheep hypothalamic extracts for factors that would stimulate the release of growth hormone (GH) from cultured pituitary cells.[1] Instead, they identified a potent inhibitor of GH secretion.[1][2] This 14-amino acid peptide was named somatostatin, derived from the Greek words soma (body) and statin (to stop). This guide provides an in-depth technical overview of the discovery and initial characterization of Somatostatin-14 (SST-14), detailing the experimental protocols that were instrumental in its isolation, sequencing, and the initial elucidation of its biological functions and mechanism of action.
The Discovery of Somatostatin-14
The journey to isolate Somatostatin-14 was a multi-step process involving the large-scale processing of ovine hypothalamic tissue. The initial observation of an inhibitory factor in hypothalamic extracts spurred a rigorous purification effort to isolate and identify the responsible molecule.
Experimental Workflow for the Discovery and Characterization of Somatostatin-14
Experimental Protocols
The following sections detail the key experimental methodologies employed in the initial discovery and characterization of Somatostatin-14.
Isolation and Purification of Somatostatin-14 from Ovine Hypothalamus
The isolation of Somatostatin-14 from approximately 490,000 sheep hypothalamic fragments was a meticulous process involving several key steps.[1]
1. Tissue Extraction:
-
Objective: To extract peptides from the hypothalamic tissue.
-
Protocol:
-
The hypothalamic fragments were subjected to an alcohol-chloroform extraction to isolate peptides and other small molecules.[1]
-
2. Countercurrent Distribution:
-
Objective: To achieve an initial separation of the extracted components based on their differential solubility in two immiscible liquid phases.
-
Protocol:
-
The crude extract was subjected to countercurrent distribution, a technique that partitions compounds between two immiscible solvent phases over a series of tubes. This step provided the initial fractionation of the hypothalamic peptides.[1]
-
3. Ion-Exchange Chromatography:
-
Objective: To separate peptides based on their net charge.
-
Protocol:
-
The partially purified fractions from countercurrent distribution were applied to an ion-exchange chromatography column.[1]
-
Peptides were eluted with a gradient of increasing salt concentration, separating them based on their charge characteristics.
-
4. Gel Filtration Chromatography:
-
Objective: To separate molecules based on their size.
-
Protocol:
-
Fractions showing inhibitory activity were further purified by gel filtration chromatography.[1] This technique separates molecules based on their hydrodynamic radius, with larger molecules eluting first.
-
5. Partition Chromatography:
-
Objective: To achieve the final purification of Somatostatin-14.
-
Protocol:
Amino Acid Sequencing of Somatostatin-14
The primary structure of the purified peptide was determined using the Edman degradation method.
Protocol: Edman Degradation
-
Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively binds to the free N-terminal amino group of the peptide.
-
Cleavage: The reaction conditions were shifted to acidic, which cleaves the PITC-bound N-terminal amino acid from the rest of the peptide chain, forming a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone derivative was then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which was identified by chromatography.
-
Repetition: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process was repeated until the entire sequence of the 14-amino acid peptide was determined.
The determined amino acid sequence of ovine Somatostatin-14 was: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH , with a disulfide bridge between the two cysteine residues.[2]
Radioimmunoassay (RIA) for Somatostatin-14
To quantify the levels of Somatostatin-14 in biological samples and to assess its inhibition of hormone secretion, a sensitive radioimmunoassay was developed.
Protocol: Radioimmunoassay
-
Antiserum Production: Antibodies against Somatostatin-14 were generated by immunizing rabbits with a conjugate of Somatostatin-14 and a carrier protein.
-
Radiolabeling: A tyrosine-containing analog of Somatostatin-14 (Tyr1-somatostatin) was radiolabeled with Iodine-125 (¹²⁵I) using the chloramine-T method.
-
Competitive Binding: A known amount of ¹²⁵I-labeled Somatostatin-14 and the antiserum were incubated with either standard concentrations of unlabeled Somatostatin-14 or the unknown sample. The unlabeled Somatostatin-14 in the standards or sample competes with the ¹²⁵I-labeled peptide for binding to the limited number of antibody binding sites.
-
Separation: The antibody-bound (bound fraction) and free (unbound fraction) ¹²⁵I-labeled Somatostatin-14 were separated.
-
Quantification: The radioactivity of the bound fraction was measured using a gamma counter. A standard curve was generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled Somatostatin-14 standards. The concentration of Somatostatin-14 in the unknown samples was then determined by interpolating their percentage of bound radioactivity on the standard curve.
Initial Characterization of Somatostatin-14's Biological Activity
The primary biological activity that led to the discovery of Somatostatin-14 was its potent inhibition of growth hormone secretion from cultured rat anterior pituitary cells.[2] Subsequent studies quickly revealed that its inhibitory actions were not limited to GH.
Quantitative Data on the Inhibitory Effects of Somatostatin-14
| Target Hormone | Experimental System | Observation |
| Growth Hormone (GH) | Cultured rat anterior pituitary cells | Potent inhibition of both basal and stimulated GH release.[2] |
| In vivo (rats) | A 400 ng dose administered in vivo resulted in significant inhibition of GH secretion.[1] | |
| Thyroid-Stimulating Hormone (TSH) | In vitro and in vivo studies | Inhibition of TSH secretion.[3] |
| Prolactin (PRL) | In vitro studies | Inhibition of prolactin secretion.[3] |
| Insulin (B600854) | In vivo studies | Inhibition of insulin secretion. |
| Glucagon (B607659) | In vivo studies | Inhibition of glucagon secretion. |
Initial Understanding of the Mechanism of Action
Early investigations into the mechanism by which Somatostatin-14 exerts its inhibitory effects pointed towards the involvement of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.
Proposed Initial Signaling Pathway of Somatostatin-14
References
Decoding Somatostatin's Core: A Technical Guide to the Primary Structure Determination of Somatostatin-14 (3-14)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the methodologies for determining the primary structure of the Somatostatin-14 (3-14) fragment. Somatostatin-14 is a cyclic tetradecapeptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various other hormones, including growth hormone, insulin, and glucagon.[1][2] The (3-14) fragment, which comprises amino acids 3 through 14 of the parent molecule, represents the core cyclic structure essential for its biological activity. Understanding its primary structure is fundamental for structure-activity relationship studies and the development of synthetic analogs with therapeutic potential.
Primary Structure of Somatostatin-14 and the (3-14) Fragment
Somatostatin-14 is composed of 14 amino acids with a disulfide bridge linking the cysteine residues at positions 3 and 14.[1][3][4] The full amino acid sequence is:
H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH [3][4][5]
The Somatostatin-14 (3-14) fragment, the focus of this guide, consists of the following sequence, retaining the critical disulfide bond:
H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH
Experimental Protocols for Primary Structure Determination
The determination of the primary structure of Somatostatin-14 (3-14) involves a multi-step process encompassing fragment generation, amino acid analysis, and sequential degradation and mass spectrometry for sequence confirmation.
Generation of the Somatostatin-14 (3-14) Fragment
To analyze the (3-14) fragment, it must first be generated from the full-length Somatostatin-14 peptide. This can be achieved through targeted enzymatic cleavage. An enzyme such as aminopeptidase (B13392206) M, which sequentially removes N-terminal amino acids, can be employed under controlled conditions to cleave Alanine and Glycine.
Experimental Protocol: Enzymatic Cleavage
-
Sample Preparation: Dissolve purified Somatostatin-14 in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5.
-
Enzyme Addition: Introduce aminopeptidase M at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Analysis: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: Stop the reaction by adding a denaturing agent, such as 1% trifluoroacetic acid (TFA).
-
Fragment Purification: Purify the resulting Somatostatin-14 (3-14) fragment using reverse-phase high-performance liquid chromatography (RP-HPLC).
Amino Acid Analysis
Amino acid analysis is performed to determine the relative abundance of each amino acid in the purified peptide fragment. This provides a foundational confirmation of its composition.
Experimental Protocol: Acid Hydrolysis and Amino Acid Analysis [6]
-
Hydrolysis: Place a known quantity (e.g., 1-5 µg) of the purified Somatostatin-14 (3-14) fragment in a hydrolysis tube. Add 6 M HCl and heat at 110°C for 24 hours to hydrolyze the peptide bonds.[6]
-
Derivatization: After hydrolysis, evaporate the acid and derivatize the amino acid mixture with a reagent such as phenyl isothiocyanate (PITC) to form phenylthiocarbamyl (PTC) amino acids.
-
Chromatographic Separation: Separate the PTC-amino acids using RP-HPLC.
-
Quantification: Detect the separated PTC-amino acids by UV absorbance at 254 nm and quantify them by comparing their peak areas to those of a standard amino acid mixture.
Table 1: Expected Amino Acid Composition of Somatostatin-14 (3-14)
| Amino Acid | Expected Molar Ratio |
| Aspartic Acid/Asparagine (Asx) | 1 |
| Threonine (Thr) | 2 |
| Serine (Ser) | 1 |
| Lysine (Lys) | 2 |
| Tryptophan (Trp) | 1 |
| Phenylalanine (Phe) | 2 |
| Cysteine (Cys) | 2 |
Note: Acid hydrolysis converts Asparagine to Aspartic Acid. Tryptophan is often degraded by acid hydrolysis and may require alternative methods for accurate quantification.
N-Terminal Sequencing by Edman Degradation
Edman degradation is a cornerstone technique for determining the amino acid sequence from the N-terminus of a peptide.[7]
Experimental Protocol: Automated Edman Degradation
-
Sample Preparation: Prior to sequencing, the disulfide bond between Cys3 and Cys14 must be reduced and alkylated to allow for the sequential removal of these residues.
-
Reduction: Dissolve the peptide in a buffer containing a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylation: Add an alkylating agent, such as iodoacetamide, to cap the free sulfhydryl groups and prevent the disulfide bond from reforming.
-
-
Sequencing Cycles: The alkylated peptide is subjected to automated Edman degradation.[8]
-
Coupling: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC) under basic conditions.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography by comparing its retention time to known standards.
-
-
Repetitive Cycles: The process is repeated for subsequent amino acids in the chain.
Table 2: Expected Edman Degradation Results for Somatostatin-14 (3-14)
| Cycle Number | PTH-Amino Acid Identified |
| 1 | S-carboxymethyl-Cysteine |
| 2 | Lysine |
| 3 | Asparagine |
| 4 | Phenylalanine |
| 5 | Phenylalanine |
| 6 | Tryptophan |
| 7 | Lysine |
| 8 | Threonine |
| 9 | Phenylalanine |
| 10 | Threonine |
| 11 | Serine |
| 12 | S-carboxymethyl-Cysteine |
Sequence Confirmation by Mass Spectrometry
Mass spectrometry provides a powerful method to confirm the amino acid sequence and the intact mass of the peptide, including the presence of the disulfide bridge.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: The purified Somatostatin-14 (3-14) fragment is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
MS1 Scan: An initial mass scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide. The presence of the disulfide bond will result in a mass that is 2 Da less than the reduced form.
-
Fragmentation (MS/MS): The ion corresponding to the intact peptide is selected and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[9]
-
MS2 Scan: A second mass scan (MS2) analyzes the m/z of the resulting fragment ions.
-
Sequence Deduction: The series of fragment ions (typically b- and y-ions) allows for the deduction of the amino acid sequence.[9] Software tools are used to match the experimental fragmentation pattern to the theoretical pattern of the proposed sequence.
Table 3: Mass Spectrometry Data for Somatostatin-14 (3-14)
| Parameter | Expected Value |
| Monoisotopic Mass (disulfide-bonded) | 1374.58 Da |
| Monoisotopic Mass (reduced) | 1376.60 Da |
| Predominant b- and y-ion series | To be determined from MS/MS spectrum |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for the primary structure determination of Somatostatin-14 (3-14).
Caption: Overall experimental workflow for the primary structure determination of Somatostatin-14 (3-14).
Caption: Detailed workflow for N-terminal sequencing by Edman degradation.
Caption: Workflow for sequence confirmation by tandem mass spectrometry.
Conclusion
The primary structure determination of Somatostatin-14 (3-14) is a systematic process that combines enzymatic cleavage, amino acid analysis, Edman degradation, and mass spectrometry. Each technique provides complementary data that, when integrated, yield an unambiguous determination of the amino acid sequence and the critical disulfide linkage. This foundational knowledge is indispensable for advancing our understanding of somatostatin's biological functions and for the rational design of novel therapeutic agents.
References
- 1. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Somatostatin 14, human, rat, mouse, pig, chicken, frog [anaspec.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 7. How to Sequence a Peptide [biognosys.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Mechanism of Action of Somatostatin-14 in Pituitary Cells: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-14 (SS-14), also known as somatotropin release-inhibiting factor (SRIF), is a cyclic neuropeptide that plays a pivotal role in regulating the endocrine system, particularly the functions of the anterior pituitary gland.[1][2] Produced by neurosecretory neurons in the hypothalamus, SS-14 is released into the hypophyseal portal system and transported to the anterior pituitary, where it exerts potent inhibitory effects on the secretion of several hormones, including growth hormone (GH), thyroid-stimulating hormone (TSH), and prolactin (PRL).[2][3][4] Its actions are mediated by a family of G protein-coupled receptors (GPCRs), the somatostatin (B550006) receptors (SSTRs), which trigger a cascade of intracellular signaling events.[5][6] This technical guide provides an in-depth examination of the molecular mechanisms underlying SS-14's action in pituitary cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
Somatostatin Receptor (SSTR) Expression in the Pituitary
The diverse biological functions of somatostatin are mediated by five distinct receptor subtypes: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[5][6] These subtypes are differentially expressed in various tissues, including the pituitary gland. The adult human pituitary primarily expresses SSTR1, SSTR2, SSTR3, and SSTR5, with SSTR2 and SSTR5 being the most abundant.[5][6] SSTR4 expression is typically very low or undetectable in pituitary tissues.[6][7] The specific expression profile can vary depending on the cell type and whether the tissue is normal or adenomatous. For instance, GH-secreting adenomas predominantly express SSTR2 and SSTR5, which is the basis for using SSTR2-preferring analogs like octreotide (B344500) in the treatment of acromaly.[6]
Table 1: Somatostatin Receptor Subtype Expression in Pituitary Cells
| Cell Type / Condition | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Key References |
| Normal Human Pituitary | Expressed | High | Expressed | Very Low / Absent | Highest | [5][6] |
| GH-Secreting Adenomas | ~40% | ~95% | ~40% | Absent | ~85% | [6] |
| Prolactinomas | Low | Low | Expressed | Absent | High | [7][8] |
| ACTH-Secreting Tumors | Variable | Expressed | Expressed | Absent | Expressed | [6][7] |
| AtT-20 (Mouse Corticotroph) | - | + | - | - | + | [5][9] |
| GH3 (Rat Somatotroph) | - | + | - | - | + | [5] |
Presence is indicated by (+) or percentage of tumors expressing the receptor. Absence is indicated by (-).
Core Signaling Pathways of Somatostatin-14
Upon binding to its cognate receptors on pituitary cells, SS-14 initiates a series of intracellular events that culminate in the inhibition of hormone secretion and cell proliferation. These mechanisms are primarily mediated by pertussis toxin-sensitive inhibitory G-proteins (Gi/o).[6][10]
Inhibition of Adenylyl Cyclase and cAMP Reduction
The canonical and most well-characterized pathway involves the direct inhibition of adenylyl cyclase (AC).
-
Receptor Activation : SS-14 binds to SSTRs (predominantly SSTR2 and SSTR5 in the pituitary).[6]
-
G-Protein Coupling : The activated receptor couples to a Gi protein, causing the dissociation of the Gαi subunit from the Gβγ dimer.[6][11]
-
Adenylyl Cyclase Inhibition : The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[10][12][13]
-
Reduced cAMP Levels : The inhibition of AC leads to a significant decrease in intracellular cAMP concentrations.[13][14] Since cAMP is a critical second messenger for the secretion of many pituitary hormones (like GH and TSH), its reduction is a primary mechanism for the inhibitory effect of SS-14.[2][12]
Modulation of Ion Channel Activity
Beyond the cAMP pathway, SS-14 exerts significant control over pituitary cell excitability by modulating various ion channels, a process often mediated by the Gβγ subunit of the Gi protein.
-
Activation of K+ Channels : SS-14 promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels.[6][15] This leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane. Hyperpolarization moves the membrane potential further from the threshold required to activate voltage-gated calcium channels, thus reducing cellular excitability and hormone secretion.[15]
-
Inhibition of Ca2+ Channels : SS-14 directly inhibits the activity of voltage-dependent L-type and P/Q-type calcium channels.[6][16] This action reduces the influx of extracellular Ca2+, a critical trigger for the exocytosis of hormone-containing vesicles.[6][17] The combined effect of membrane hyperpolarization and direct Ca2+ channel inhibition leads to a profound decrease in cytosolic free calcium ([Ca2+]i).[16][17]
Regulation of Phosphatases and Antiproliferative Effects
SS-14 also exhibits antiproliferative or cytostatic effects on pituitary cells, including tumor cells.[5][18] This action is mediated through the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[6] Activation of these phosphatases can dephosphorylate key components of mitogenic signaling cascades, such as the MAPK/ERK pathway, ultimately leading to cell cycle arrest, often at the G0/G1 phase.[5][6]
Quantitative Analysis of Somatostatin-14 Action
The interaction of SS-14 with its receptors and its subsequent biological effects have been quantified in numerous studies. The binding affinity (Kd or Ki) reflects the strength of the ligand-receptor interaction, while the functional potency (IC50) measures the concentration required to elicit a half-maximal inhibitory response.
Table 2: Binding Affinity and Functional Potency of Somatostatin in Pituitary Systems
| Parameter | Receptor/System | Value | Species/Cell Line | Key References |
| Binding Affinity | ||||
| Kd | SS-14 Receptors | 0.67 nM | GH4C1 Rat Pituitary Tumor | [19] |
| Ka | SS-14 Receptors | 8.6 x 10⁹ M⁻¹ | Rat Pituitary Particles | [20] |
| IC50 (vs [¹²⁵I-Tyr,D-Trp⁸]SS1) | SSTRs | 5.6 ± 0.6 nM | Frog Pituitary | [21] |
| Functional Potency | ||||
| ID50 (GH Release Inhibition) | GRF-stimulated GH release | 3.2 x 10⁻¹¹ M | Rat Anterior Pituitary Cells | [14] |
| Inhibition of AC | GRF-stimulated AC | ~50% inhibition at 10⁻⁸ M | Rat Anterior Pituitary Homogenates | [14] |
| Inhibition of AC | Basal & Forskolin-stimulated AC | Significant inhibition | Rat Anterior Pituitary | [10] |
| Hyperpolarizing Response | Membrane Potential | Dose-dependent | Rat Hypophysial Cells | [15] |
Key Experimental Protocols
Investigating the mechanism of action of SS-14 requires a combination of cell culture, biochemical, and electrophysiological techniques. Below are outlines of common experimental protocols.
Primary Pituitary Cell Culture and Secretion Assay
This protocol is fundamental for studying hormone secretion in a near-physiological context.
Methodology:
-
Tissue Harvest : Anterior pituitaries are aseptically removed from rats.[22]
-
Dispersion : The tissue is minced and subjected to enzymatic digestion (e.g., trypsin, collagenase) followed by mechanical trituration to obtain a single-cell suspension.[22]
-
Plating : Cells are plated at a specific density (e.g., 200,000 cells/well) in culture plates and allowed to adhere for 36-48 hours.[22]
-
Stabilization : Before the experiment, the culture medium is replaced with serum-free medium for 1-2 hours to establish a stable baseline.[22]
-
Treatment : Cells are incubated with various concentrations of Somatostatin-14, often in combination with a secretagogue like GHRH (10 nM) or forskolin, for a specified duration (e.g., 1-4 hours).[22][23]
-
Analysis : The supernatant is collected, and the concentration of secreted hormones is quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[24][25]
Adenylyl Cyclase (AC) Activity Assay
This assay directly measures the effect of SS-14 on the enzymatic activity responsible for cAMP production.
Methodology:
-
Membrane Preparation : Pituitary tissue or cultured cells are homogenized, and a crude membrane fraction is prepared by centrifugation.[14]
-
Reaction Setup : The membranes are incubated in a buffer containing ATP, an ATP-regenerating system, MgCl₂, and [α-³²P]ATP as a tracer.[14][26]
-
Treatment : SS-14 and/or stimulatory agents (e.g., GHRH, forskolin) are added to the reaction tubes.[10][14]
-
Incubation : The reaction is allowed to proceed for a short period (10-30 minutes) at 37°C.
-
Separation : The reaction is stopped, and the newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential Dowex and alumina (B75360) column chromatography.[26]
-
Quantification : The amount of [³²P]cAMP is measured by liquid scintillation counting, which is proportional to the AC activity.[26]
Intracellular Calcium Imaging
This technique allows for real-time visualization of changes in cytosolic free calcium ([Ca2+]i) in response to SS-14.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. peptidesociety.org [peptidesociety.org]
- 4. yourhormones.info [yourhormones.info]
- 5. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Somatostatin receptors in pituitary and development of somatostatin receptor subtype-selective analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin receptor subtypes 2 and 5 inhibit corticotropin-releasing hormone-stimulated adrenocorticotropin secretion from AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Somatostatin inhibition of anterior pituitary adenylate cyclase activity: different sensitivity between male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Regulatory Mechanisms of Somatostatin Expression [mdpi.com]
- 13. Mechanisms of somatostatin action in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Actions of growth hormone-releasing factor and somatostatin on adenylate cyclase and growth hormone release in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological responses to somatostatin of rat hypophysial cells in somatotroph-enriched primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Somatostatin-induced control of cytosolic free calcium in pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of basal and corticotropin-releasing hormone-stimulated adenylate cyclase activity and cytosolic Ca2+ levels by somatostatin in human corticotropin-secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pituitary somatostatin receptors: dissociation at the pituitary level of receptor affinity and biological activity for selective somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pituitary somatostatin receptors. Characterization by binding with a nondegradable peptide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Primary pituitary cell culture [bio-protocol.org]
- 23. Pre-exposure of rat anterior pituitary cells to somatostatin enhances subsequent growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Somatostatin-14 influences pituitary-ovarian axis in peripubertal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Somatostatin 14 affects the pituitary-ovarian axis in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biochemical methods for detection and measurement of cyclic AMP and adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Somatostatin-14 G-protein Coupled Receptor Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-14 (SST-14) is a cyclic neuropeptide that exerts a wide range of inhibitory physiological effects by activating a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are critical targets in the treatment of neuroendocrine tumors, acromegaly, and other hormonal disorders.[1] Understanding the intricate signaling pathways initiated by SST-14 upon binding to its receptors is paramount for the development of novel and subtype-selective therapeutic agents. This technical guide provides an in-depth overview of the core signaling mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of the SST-14 signaling pathway.
Introduction to Somatostatin (B550006) Receptors
The five somatostatin receptor subtypes (SSTR1-5) are members of the GPCR superfamily, each encoded by a distinct gene.[2] They share structural homology and bind the endogenous ligands SST-14 and the longer form, Somatostatin-28 (SST-28), with high affinity.[3] However, the subtypes exhibit differential tissue distribution and pharmacological profiles for synthetic somatostatin analogs.[1][3] Upon agonist binding, SSTRs couple to pertussis toxin-sensitive inhibitory G-proteins (Gi/o), leading to the modulation of several downstream effector systems.[4]
Core Signaling Pathways
The activation of SSTRs by SST-14 initiates a cascade of intracellular events primarily aimed at inhibiting cellular secretion and proliferation. The principal signaling pathways are detailed below.
Inhibition of Adenylyl Cyclase
The hallmark of SSTR signaling is the inhibition of adenylyl cyclase activity.[5] Upon receptor activation, the Giα subunit dissociates from the Gβγ dimer and directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby suppressing the phosphorylation of downstream targets involved in hormone secretion and cell growth.
Modulation of Ion Channels
SSTR activation also leads to the modulation of various ion channels, which is a key mechanism for regulating cellular excitability and secretion.
-
Potassium (K+) Channels: SSTRs, particularly SSTR2, 3, 4, and 5, couple to G-protein-gated inwardly rectifying potassium channels (GIRKs). The Gβγ subunits released upon receptor activation directly bind to and open these channels, causing K+ efflux and membrane hyperpolarization. This hyperpolarization makes the cell less excitable and inhibits voltage-gated Ca2+ channel opening.[4]
-
Calcium (Ca2+) Channels: SSTR1 and SSTR2 have been shown to inhibit voltage-gated Ca2+ channels.[4] This effect is also mediated by the Gβγ dimer, which directly interacts with the channels to reduce Ca2+ influx. The reduction in intracellular Ca2+ concentration is a major contributor to the anti-secretory effects of somatostatin.[6][7][8]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The effect of SSTR activation on the MAPK (ERK1/2) pathway is complex and can be either inhibitory or stimulatory depending on the cell type and receptor subtype. This pathway is crucial for regulating cell proliferation and differentiation. The activation can be mediated through Gβγ subunits, which can activate Src, leading to a downstream cascade involving Ras, Raf, and MEK, ultimately resulting in ERK phosphorylation.
Role of β-Arrestin
Upon prolonged agonist stimulation, SSTRs are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to receptor desensitization. β-arrestins also act as scaffolds for components of the endocytic machinery, facilitating receptor internalization. Furthermore, β-arrestins can initiate G-protein-independent signaling cascades, including the activation of the MAPK pathway.
Quantitative Data
The following tables summarize key quantitative data for SST-14 and related compounds at the different human SSTR subtypes.
Table 1: Binding Affinities (Ki in nM) of Somatostatin-14 and Analogs for Human SSTR Subtypes
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 | Reference(s) |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | [1][9] |
| Octreotide | Low Affinity | High Affinity | Low Affinity | Low Affinity | Moderate Affinity | [1][9] |
| Lanreotide | Low Affinity | High Affinity | Low Affinity | Low Affinity | Moderate Affinity | [1][9] |
Note: "High Affinity" generally corresponds to Ki values in the low nanomolar to sub-nanomolar range. Specific values can vary depending on the experimental conditions and radioligand used.
Table 2: Functional Potencies (EC50/IC50 in nM) of Somatostatin-14
| Assay | SSTR Subtype | EC50/IC50 (nM) | Cell Line | Reference(s) |
| cAMP Inhibition | rat SSTR2 | 0.35 | CHO | [5] |
| GH Release Inhibition | human pituitary adenoma | Varies | Primary Culture | [9] |
| Ca2+ Current Inhibition | rat neocortical neurons | Varies | Primary Culture | [6] |
Note: Functional potencies are highly dependent on the specific assay and cellular context.
Visualization of Signaling Pathways and Workflows
Diagrams
Caption: Core signaling pathways of the Somatostatin-14 receptor.
Caption: A typical experimental workflow for characterizing SSTR ligands.
Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound for a specific SSTR subtype.
5.1.1. Materials
-
Cell membranes from cells expressing the SSTR subtype of interest.
-
Radioligand (e.g., [125I]Tyr11-SST-14).
-
Test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[10]
-
Scintillation cocktail.
-
96-well plates.[10]
-
Filter manifold and vacuum pump.
-
Scintillation counter.
5.1.2. Procedure
-
Prepare cell membranes from transfected cells or tissues known to express the target SSTR.
-
In a 96-well plate, add in order:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.[10]
cAMP Accumulation Assay (for Gi-coupled receptors)
This protocol measures the ability of a test compound to inhibit adenylyl cyclase activity.
5.2.1. Materials
-
Whole cells expressing the SSTR subtype of interest.
-
Test compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
5.2.2. Procedure
-
Seed cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay buffer and pre-incubate the cells.
-
Add the test compound at various concentrations and incubate for a specified time.
-
Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.
-
Incubate for a further period (e.g., 30 minutes at room temperature).
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration against the log of the test compound concentration to determine the IC50 value.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
5.3.1. Materials
-
Cell membranes expressing the SSTR of interest.
-
Test compound (agonist).
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Other materials are similar to the radioligand binding assay.
5.3.2. Procedure
-
In a 96-well plate, add in order:
-
Cell membranes.
-
GDP (to a final concentration of 10-100 µM).
-
Test compound at various concentrations.
-
-
Pre-incubate for a short period on ice.
-
Initiate the reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration as described for the radioligand binding assay.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Plot the specific binding of [35S]GTPγS against the log of the agonist concentration to determine the EC50 and Emax values.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel activity in response to SSTR activation.
5.4.1. Materials
-
Isolated cells expressing the SSTR of interest.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, pH 7.4).[11]
-
Intracellular solution (e.g., containing K-Gluconate, NaCl, GTP, ATP, HEPES, pH 7.2).[11][12]
-
Test compound.
5.4.2. Procedure
-
Prepare isolated cells for recording.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with intracellular solution.[11][12]
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
Apply voltage steps to elicit K+ or Ca2+ currents and record the baseline currents.
-
Perfuse the cell with the extracellular solution containing the test compound.
-
Record the changes in the ion channel currents in the presence of the compound.
-
Analyze the data to quantify the percentage of inhibition or activation of the currents.
Conclusion
The Somatostatin-14 signaling pathway, mediated by its five distinct G-protein coupled receptors, represents a complex and tightly regulated system with significant therapeutic implications. A thorough understanding of the core signaling mechanisms, coupled with robust quantitative pharmacological characterization using the detailed experimental protocols provided herein, is essential for the successful development of novel SSTR-targeted therapies. This guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing this important field.
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin-14 and somatostatin-28 inhibit calcium currents in rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin modulates Ca2+ currents in neostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin-14 actions on dopamine- and pituitary adenylate cyclase-activating polypeptide-evoked Ca2+ signals and growth hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Somatostatin-14 Inhibition of Cyclic AMP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms, quantitative data, and experimental protocols related to the inhibition of cyclic AMP (cAMP) production by Somatostatin-14 (SST-14). This document is intended to serve as a comprehensive resource for professionals in the fields of endocrinology, neurobiology, and pharmacology.
Core Mechanism of Action
Somatostatin-14 exerts its inhibitory effect on cyclic AMP production through a well-defined signaling cascade initiated by its binding to specific cell surface receptors. These receptors, known as somatostatin (B550006) receptors (SSTRs), are G protein-coupled receptors (GPCRs).[1][2] The binding of SST-14 to its receptors, particularly subtypes like SSTR2, triggers the activation of an associated inhibitory G protein (Gi).[3][4]
The activated Gi protein, in turn, directly inhibits the activity of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[1][3][5] This leads to a decrease in the intracellular concentration of cAMP.[1][2] The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector of cAMP signaling.[3] This entire process is sensitive to pertussis toxin, which ADP-ribosylates and inactivates the Gi protein, thereby blocking the inhibitory effect of somatostatin.[3][6]
The canonical signaling pathway for Somatostatin-14 inhibition of cAMP production is as follows:
Quantitative Data on Somatostatin-14 Inhibition of cAMP
The inhibitory potency of Somatostatin-14 on cAMP production has been quantified in various cell systems. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following tables summarize key quantitative findings from the literature.
| Cell Line | Agonist | IC50 of SST-14 | Reference |
| AtT-20 (mouse pituitary tumor) | Forskolin (B1673556) | 370 pM | [7] |
| AtT-20 (mouse pituitary tumor) | Corticotropin Releasing Factor (CRF) | 64 +/- 13 pM | [8] |
| AtT-20 (mouse pituitary tumor) | K+ (depolarizing agent) | 100 +/- 15 pM | [8] |
| HEK293 cells expressing SSTR2 | Forskolin | Not explicitly stated, but dose-dependent inhibition shown from 10⁻¹² to 10⁻⁵ M | [9] |
| Porcine granulosa and luteal cells | Luteinizing Hormone (LH) and Forskolin | Dose-dependent inhibition observed | [10] |
Experimental Protocols
The investigation of Somatostatin-14's effect on cAMP production typically involves stimulating adenylyl cyclase to produce a measurable baseline of cAMP, which is then inhibited by SST-14.
General Experimental Workflow
A typical workflow for assessing the inhibitory effect of Somatostatin-14 on cAMP production is as follows:
Detailed Protocol for cAMP Measurement in HEK293 Cells Expressing SSTR2
This protocol is adapted from methodologies described in the literature for measuring forskolin-stimulated cAMP accumulation.[9]
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the Somatostatin Receptor 2 (SSTR2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- On the day of the assay, detach cells and plate them in 48-well plates at a suitable density. Allow cells to adhere for 24 hours.
2. Assay Procedure:
- Prepare a stock solution of Somatostatin-14 in an appropriate buffer.
- Prepare serial dilutions of Somatostatin-14 to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁵ M.
- Wash the cells with a serum-free medium.
- Add the different concentrations of Somatostatin-14 to the respective wells.
- Incubate for a specified period (e.g., 15 minutes).
- Add a fixed concentration of forskolin (e.g., 25 µM) to all wells (except for the basal control) to stimulate cAMP production.
- Continue the incubation for another set period (e.g., 15 minutes).
3. cAMP Measurement (ELISA):
- Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP ELISA kit.
- Perform the ELISA procedure as per the kit's protocol. This typically involves competitive binding between the cAMP in the sample and a fixed amount of labeled cAMP for a limited number of antibody binding sites.
- Measure the absorbance using a microplate reader at the appropriate wavelength.
4. Data Analysis:
- Calculate the concentration of cAMP in each sample based on a standard curve.
- Define the maximum forskolin-stimulated cAMP formation (in the absence of Somatostatin-14) as 100%.
- Express the cAMP levels in the presence of Somatostatin-14 as a percentage of the maximum stimulation.
- Plot the percentage of inhibition against the logarithm of the Somatostatin-14 concentration.
- Use a non-linear regression curve fitting model (e.g., four-parameter logistic equation) to determine the IC50 value.
Real-Time cAMP Measurement using FRET
An alternative to endpoint assays like ELISA is the use of genetically encoded biosensors for real-time monitoring of cAMP dynamics in living cells.[11][12]
1. Cell Preparation:
- Use a cell line (e.g., from transgenic mice) that ubiquitously expresses a FRET-based cAMP sensor, such as 'exchange protein directly activated by cAMP 1' (Epac1-camps).[11]
- Prepare primary cell cultures or tissue slices (e.g., pituitary slices) from these animals.
2. FRET Imaging:
- Mount the cells or tissue slices on a microscope equipped for ratiometric FRET imaging.
- Perfuse the cells with a physiological buffer.
- Record baseline FRET signals.
- Apply Somatostatin-14 and/or an adenylyl cyclase stimulator and continuously record the changes in the FRET ratio.
3. Data Analysis:
- The change in the FRET ratio over time directly reflects the change in intracellular cAMP concentration.
- This method allows for the analysis of the kinetics of cAMP inhibition by Somatostatin-14.
Conclusion
Somatostatin-14 is a potent inhibitor of adenylyl cyclase and, consequently, cAMP production in a variety of cell types. This inhibitory action is central to its physiological roles in regulating hormone secretion and cell growth. The signaling pathway, involving SSTRs and Gi proteins, provides multiple potential targets for therapeutic intervention. The quantitative data and experimental protocols outlined in this guide offer a framework for the continued investigation and development of novel therapeutics targeting this important signaling axis.
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 2. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 3. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gi alpha 1 selectively couples somatostatin receptors to adenylyl cyclase in pituitary-derived AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory actions of somatostatin on cyclic AMP and aldosterone production in agonist-stimulated adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Somatostatin inhibits cAMP-dependent and cAMP-independent calcium influx in the clonal pituitary tumor cell line AtT-20 through the same receptor population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory action of somatostatin-14 on hormone-stimulated cyclic adenosine monophosphate induction in porcine granulosa and luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Real-time monitoring of somatostatin receptor-cAMP signaling in live pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Role of Somatostatin-14 on Growth Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-14 (SST-14), a cyclic neuropeptide, is the principal physiological inhibitor of growth hormone (GH) secretion from the anterior pituitary gland. Its potent and specific action on somatotroph cells makes it a crucial regulator of the GH axis and a significant focus for therapeutic drug development, particularly for conditions of GH hypersecretion such as acromegaly. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding the inhibitory function of SST-14. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate research in this field. Visual diagrams of key pathways and workflows are included to offer a clear and comprehensive overview of the core concepts.
Introduction
Growth hormone (GH), synthesized and secreted by somatotroph cells of the anterior pituitary, is a key regulator of somatic growth and metabolism. The secretion of GH is tightly controlled by a balance of stimulatory and inhibitory signals, primarily the hypothalamic peptides Growth Hormone-Releasing Hormone (GHRH) and Somatostatin (B550006) (SST), respectively.[1] Somatostatin exists in two biologically active forms, a 14-amino acid peptide (SST-14) and a 28-amino acid peptide (SST-28), both derived from the precursor preprosomatostatin.[2][3] SST-14 is the predominant form in the hypothalamus and is the primary physiological inhibitor of GH release.[2][4]
The inhibitory action of SST-14 is mediated through a family of G protein-coupled receptors (GPCRs), specifically the somatostatin receptors (SSTRs).[5] Of the five cloned SSTR subtypes (SSTR1-5), SSTR2 and SSTR5 are the most prominently expressed on human and rodent somatotrophs and are the key mediators of GH inhibition.[6] The development of synthetic SST analogs, such as octreotide (B344500) and lanreotide, which exhibit high affinity for SSTR2, has been pivotal in the medical management of acromegaly and other neuroendocrine tumors.[7]
This guide will delve into the intricate signaling cascades initiated by SST-14 binding to its receptors on somatotrophs, present quantitative data on its inhibitory efficacy, and provide detailed protocols for the key experiments used to elucidate these mechanisms.
Mechanism of Action and Signaling Pathways
The binding of SST-14 to SSTR2 and SSTR5 on the surface of pituitary somatotrophs triggers a cascade of intracellular events that culminate in the potent inhibition of GH secretion.[6] This process is primarily mediated by the activation of an inhibitory G-protein, Gαi.[8] The subsequent signaling events can be broadly categorized into the inhibition of adenylyl cyclase, modulation of ion channel activity, and influences on intracellular calcium levels.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
Upon SST-14 binding, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC).[3][8] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][9] Since GHRH stimulates GH secretion by activating AC and increasing cAMP levels, the inhibitory action of SST-14 directly counteracts this stimulatory pathway. The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key downstream effector that promotes GH gene transcription and exocytosis of GH-containing secretory granules.[10]
Caption: SST-14 signaling pathway in pituitary somatotrophs.
Modulation of Ion Channel Activity and Intracellular Calcium
A critical aspect of SST-14's inhibitory effect is its modulation of ion channel activity, which directly impacts intracellular calcium ([Ca²⁺]i) concentrations, a key trigger for hormone exocytosis.[11]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The βγ subunits of the activated G-protein can directly interact with and inhibit the activity of L-type voltage-gated calcium channels.[12][13] This action reduces the influx of extracellular Ca²⁺ into the somatotroph, thereby lowering [Ca²⁺]i.[11]
-
Activation of Potassium Channels: The Gβγ subunits can also activate inwardly rectifying potassium (K⁺) channels.[14] The resulting efflux of K⁺ leads to hyperpolarization of the cell membrane, making it more difficult for the cell to reach the threshold for action potential firing and subsequent opening of VGCCs.[9][15]
The net effect of these actions on ion channels is a significant reduction in the frequency and amplitude of [Ca²⁺]i transients, which are essential for the fusion of GH-containing secretory vesicles with the plasma membrane and subsequent hormone release.[11]
Quantitative Data on Somatostatin-14 Mediated Inhibition
The inhibitory potency of SST-14 and its analogs on GH secretion has been quantified in numerous studies. This data is crucial for understanding the structure-activity relationships of these peptides and for the development of new therapeutic agents.
| Compound | Cell Type/System | Parameter | Value | Reference |
| Somatostatin-14 | Rat pituitary GC cells | IC₅₀ for GH inhibition | 3 x 10⁻⁸ M | [11] |
| Octreotide | Rat pituitary GC cells | IC₅₀ for GH inhibition | 2 x 10⁻⁸ M | [11] |
| Somatostatin-14 | Frog pituitary cells | IC₅₀ for radioligand binding | 5.6 ± 0.6 nM | [16] |
| [Pro², Met¹³]SST-14 | Frog pituitary cells | IC₅₀ for radioligand binding | 1.2 ± 0.2 nM | [16] |
| Somatostatin-14-I | Rainbow trout hepatocytes | ED₅₀ for inhibition of GH-stimulated IGF-I mRNA | ~40 ng/ml | [14] |
| Octreotide | Tilapia pituitary cells | IC₅₀ for cAMP reduction | 0.8 - 60 nM | [17] |
| Cyclosomatostatin (antagonist) | Tilapia pituitary cells | EC₅₀ for cAMP increase | 0.1 - 188 nM | [17] |
Table 1: Quantitative data on the inhibitory effects of Somatostatin-14 and its analogs.
Experimental Protocols
The following section details the methodologies for key experiments used to investigate the inhibitory role of SST-14 on GH secretion.
Primary Rat Anterior Pituitary Cell Culture
This protocol describes the isolation and culture of primary cells from the anterior pituitary of rats, providing a physiologically relevant in vitro model system.
-
Animal Euthanasia and Gland Dissection: Euthanize adult male rats according to approved institutional guidelines. Dissect the pituitary glands under sterile conditions and separate the anterior lobes.
-
Enzymatic Digestion: Mince the anterior pituitary tissue and incubate in a digestion solution containing enzymes such as trypsin and DNase I to dissociate the tissue into a single-cell suspension.
-
Cell Dispersion and Plating: Gently triturate the digested tissue to further disperse the cells. Centrifuge the cell suspension and resuspend the cell pellet in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics). Plate the cells onto poly-L-lysine-coated culture dishes at a desired density (e.g., 5 x 10⁵ cells/well in a 24-well plate).
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to adhere and recover for 48-72 hours before initiating experiments.
Growth Hormone Secretion Assay (ELISA)
This protocol outlines a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of GH released into the culture medium.
-
Cell Treatment: After the initial culture period, wash the pituitary cells with serum-free medium and then incubate with fresh medium containing various concentrations of SST-14 and/or a GH secretagogue (e.g., GHRH) for a defined period (e.g., 4 hours).
-
Sample Collection: Collect the culture medium from each well.
-
ELISA Procedure:
-
Coat a 96-well microplate with a capture antibody specific for GH and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and collected culture media to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for GH.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known GH standards. Use this curve to calculate the concentration of GH in the experimental samples.
Caption: A typical experimental workflow for a GH inhibition assay.
Measurement of Intracellular Calcium ([Ca²⁺]i) with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in [Ca²⁺]i in response to SST-14.
-
Cell Preparation: Culture pituitary cells on glass coverslips.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells with HBSS to remove extracellular dye. Incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measure the fluorescence emission at ~510 nm.
-
Data Acquisition and Analysis: Record the fluorescence intensity at both excitation wavelengths over time. The ratio of the fluorescence at 340 nm to 380 nm is proportional to the [Ca²⁺]i. Changes in this ratio following the application of SST-14 and other compounds can be used to determine the effect on intracellular calcium dynamics.
Measurement of Intracellular cAMP
This protocol outlines a competitive immunoassay for the quantification of intracellular cAMP levels.
-
Cell Treatment: Culture pituitary cells in multi-well plates. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Treat the cells with SST-14 and/or a stimulator of adenylyl cyclase (e.g., forskolin (B1673556) or GHRH) for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Assay: Use a commercial cAMP assay kit (e.g., based on competitive ELISA or TR-FRET). In these assays, cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a limited amount of anti-cAMP antibody.
-
Signal Detection: The signal generated (e.g., colorimetric, fluorescent, or luminescent) is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in the cell lysates.
Conclusion
Somatostatin-14 plays a pivotal and multifaceted role in the negative regulation of growth hormone secretion. Its mechanism of action, centered on the activation of SSTR2 and SSTR5 on pituitary somatotrophs, involves a well-orchestrated signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and the modulation of ion channel activity to decrease intracellular calcium levels. The quantitative data consistently demonstrate the high potency of SST-14 and its synthetic analogs in suppressing GH release. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate details of this essential physiological process. A thorough understanding of the inhibitory actions of SST-14 is fundamental for the development of novel and more effective therapeutic strategies for disorders of GH hypersecretion.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Whole-cell recordings of ionic currents in bovine somatotrophs and their involvement in growth hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. Acromegaly - Wikipedia [en.wikipedia.org]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Somatostatin inhibition of adenylate cyclase activity in different brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 12. assaypro.com [assaypro.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Somatostatin inhibits basal and growth hormone-stimulated hepatic insulin-like growth factor-I production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ionbiosciences.com [ionbiosciences.com]
Somatostatin-14 (3-14): A Technical Guide to its Role in Endocrine Secretion Regulation
A Note on Somatostatin-14 (3-14): Scientific literature extensively details the biological activities of Somatostatin-14 (SST-14) and its longer isoform, Somatostatin-28 (SST-28). The specific fragment, Somatostatin-14 (3-14), is less characterized, with limited information available regarding its distinct physiological functions. This guide will focus on the well-established roles of the parent molecule, Somatostatin-14, in regulating endocrine secretions, providing a foundational understanding that is critical for research in this area.
Somatostatin-14 is a 14-amino acid cyclic peptide that acts as a potent inhibitor of a wide array of endocrine and exocrine secretions.[1][2][3][4] Its regulatory functions are pivotal in maintaining hormonal homeostasis, particularly in the pancreas and pituitary gland. This technical guide provides an in-depth overview of the mechanisms of action of Somatostatin-14, with a focus on its quantitative effects, the experimental protocols used for its study, and its underlying signaling pathways.
Regulation of Pancreatic Hormone Secretion
Somatostatin-14 is a key paracrine regulator within the pancreatic islets of Langerhans, primarily inhibiting the secretion of insulin (B600854) and glucagon (B607659).[2][5]
Inhibition of Insulin Secretion
Somatostatin-14 exerts a potent inhibitory effect on glucose-stimulated insulin secretion from pancreatic β-cells.[6] While SST-28 is considered the predominant inhibitor of insulin, SST-14 also contributes significantly to this regulation.[7]
Inhibition of Glucagon Secretion
Somatostatin-14 is a more potent inhibitor of glucagon secretion from pancreatic α-cells compared to its effect on insulin.[7][8][9] This inhibitory action is crucial for modulating blood glucose levels.
Quantitative Data on Pancreatic Hormone Inhibition
The following table summarizes the quantitative effects of Somatostatin-14 on pancreatic hormone secretion from various studies.
| Hormone | Species/Model | Stimulant | Somatostatin-14 Concentration/Dose | Inhibition | Reference |
| Insulin | Human (in vivo) | Basal | 300 µg/h (infusion) | Maximal inhibition | [10] |
| Glucagon | Human (in vivo) | Basal | 30 µg/h (infusion) | Maximal inhibition | [10] |
| Pancreatic Polypeptide | Human (in vivo) | Basal | 100 µg/h (infusion) | Maximal inhibition | [10] |
| Insulin | Mouse Islets | Glucose | 0.3 nM (IC50) | 50% inhibition | [6] |
| Glucagon | Mouse Islets | Glucose | 0.04 nM (IC50) | 50% inhibition | [6] |
| Glucagon | Wild-Type Mouse Islets | Potassium/Arginine | Not specified | Potent inhibition (up to 85%) | [7] |
| Glucagon | SSTR2 Knockout Mouse Islets | Potassium/Arginine | Not specified | Reduced inhibition (27%) | [7] |
Regulation of Pituitary Hormone Secretion
In the anterior pituitary gland, Somatostatin-14 acts as a primary inhibitor of growth hormone (GH) secretion.[2][11] It also plays a role in regulating the secretion of other pituitary hormones like thyroid-stimulating hormone (TSH) and prolactin (PRL).[2]
Inhibition of Growth Hormone (GH) Secretion
Somatostatin-14 directly inhibits the release of GH from somatotroph cells in the anterior pituitary.[2] This action is fundamental to the regulation of growth and metabolism.
Quantitative Data on Pituitary Hormone Inhibition
The following table summarizes the quantitative effects of Somatostatin-14 on pituitary hormone secretion.
| Hormone | Species/Model | Stimulant | Somatostatin-14 Concentration/Dose | Inhibition | Reference |
| Growth Hormone (GH) | Normal Human Subjects | Arginine | 150 µg | Complete suppression | [11] |
| Growth Hormone (GH) | Acromegalic Patients | Basal | 75-150 µg | Significant lowering | [11] |
| Growth Hormone (GH) | Rat Primary Anterior Pituitary Cells | Basal | 0.1 nM (IC50) | 50% inhibition | [6] |
| Growth Hormone (GH) | Rat Pituitary GC Cells | Basal | 3 x 10⁻⁸ M (IC50) | 49 ± 7% (maximum inhibition) | [12] |
| Follicle-Stimulating Hormone (FSH) | Infant Rats (in vivo) | Basal | 20 µ g/100g b.w. (twice daily for 5 days) | Significant reduction in serum levels and cell volume | [13] |
| Luteinizing Hormone (LH) | Infant Rats (in vivo) | Basal | 20 µ g/100g b.w. (twice daily for 5 days) | Significant reduction in serum levels and cell volume | [13] |
Signaling Pathways of Somatostatin-14
Somatostatin-14 exerts its inhibitory effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[6][7] SST-14 binds with high affinity to all five receptor subtypes.[14] The activation of these receptors triggers a cascade of intracellular signaling events.
Core Signaling Cascade:
-
Receptor Binding and G-protein Activation: Upon binding of SST-14, the SSTR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Potassium (K+) Channels: SST-14 receptor activation leads to the opening of G-protein-gated inwardly rectifying potassium channels (GIRKs), causing membrane hyperpolarization.
-
Calcium (Ca2+) Channels: The reduction in cAMP and direct G-protein modulation leads to the inhibition of voltage-gated calcium channels, reducing calcium influx.
-
-
Activation of Phosphatases: SSTR activation can also lead to the stimulation of phosphotyrosine phosphatases (PTPs), which are involved in dephosphorylating key signaling molecules.
-
MAPK Pathway Modulation: Somatostatin (B550006) signaling can also influence the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Signaling Pathway Diagram
Caption: Somatostatin-14 signaling pathway.
Experimental Protocols
The study of Somatostatin-14's effects on endocrine secretion employs a variety of in vivo and in vitro experimental models.
In Vitro Pancreatic Islet Perifusion Assay
This technique allows for the dynamic measurement of hormone secretion from isolated pancreatic islets in response to various stimuli.
Protocol Outline:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Perifusion System Setup: Isolated islets are placed in a perifusion chamber maintained at 37°C. The chamber is continuously supplied with a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.[15][16][17][18][19]
-
Basal Secretion: Islets are first perifused with a low glucose concentration to establish a basal hormone secretion rate.
-
Stimulation and Inhibition: The perifusion medium is switched to a high glucose concentration or other secretagogues (e.g., arginine, KCl) to stimulate hormone secretion. Somatostatin-14 is then introduced into the medium at various concentrations to assess its inhibitory effect.
-
Fraction Collection: Effluent from the perifusion chamber is collected at regular intervals.
-
Hormone Quantification: The concentration of hormones (e.g., insulin, glucagon) in the collected fractions is measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow Diagram
Caption: Experimental workflow for islet perifusion.
In Vivo Studies in Animal Models
In vivo experiments are crucial for understanding the systemic effects of Somatostatin-14.
Protocol Outline:
-
Animal Model: Rats or mice are commonly used.[20] Catheters may be implanted for substance administration and blood sampling.[21]
-
Administration of Somatostatin-14: SST-14 can be administered via intravenous infusion or subcutaneous injection at various doses.[13][22][23]
-
Stimulation of Hormone Secretion: A secretagogue, such as arginine or glucose, can be administered to induce the release of the hormone of interest.[11]
-
Blood Sampling: Blood samples are collected at specific time points before, during, and after the administration of SST-14 and/or the secretagogue.
-
Hormone and Metabolite Analysis: Plasma or serum is separated from the blood samples, and the concentrations of hormones (e.g., GH, insulin, glucagon) and metabolites (e.g., glucose) are determined.[21]
Conclusion
Somatostatin-14 is a powerful endogenous inhibitor of endocrine secretions, playing a critical role in the regulation of pancreatic and pituitary hormones. Its actions are mediated through a family of G-protein coupled receptors that trigger a cascade of inhibitory intracellular signals. A thorough understanding of its mechanisms of action, supported by quantitative data from well-defined experimental protocols, is essential for researchers and drug development professionals working on novel therapeutics targeting endocrine disorders. While the specific biological activity of the Somatostatin-14 (3-14) fragment remains to be fully elucidated, the extensive knowledge of the parent molecule, Somatostatin-14, provides a robust framework for future investigations.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Somatostatin 14, human, rat, mouse, pig, chicken, frog [anaspec.com]
- 5. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Selective effects of somatostatin-14, -25 and -28 on in vitro insulin and glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective effects of somatostatin-14, -25 and -28 on in vitro insulin and glucagon secretion | Semantic Scholar [semanticscholar.org]
- 10. Dose-response effect of somatostatin-14 on human basal pancreatic hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response study of the inhibiting effect of somatostatin on growth hormone and insulin secretion in normal subjects and acromegalic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Somatostatin 14 affects the pituitary-ovarian axis in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 17. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring dynamic hormone release from pancreatic islets using perifusion assay protocol v1 [protocols.io]
- 19. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]
- 20. In vivo studies of somatostatin-14 and somatostatin-28 biosynthesis in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibitory effect of somatostatin on insulin secretion is not mediated via the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selective effect of some somatostatin analogs on glucagon as opposed to insulin release in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of somatostatin on amylase secretion from in vivo and in vitro rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Differential Biological Functions of Somatostatin-14 and Somatostatin-28
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin (B550006), a key regulatory peptide, exists in two primary bioactive forms: Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28). Both derive from the post-translational cleavage of preprosomatostatin and exert broad inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation. However, their distinct structural characteristics lead to significant differences in their biological functions, receptor binding affinities, and physiological roles. This technical guide provides an in-depth comparison of SST-14 and SST-28, detailing their differential effects, summarizing quantitative data, outlining key experimental methodologies, and visualizing associated signaling pathways and experimental workflows.
Comparative Biological Functions
SST-14 and SST-28, while sharing a common 14-amino acid C-terminal sequence, exhibit notable differences in their tissue distribution and physiological actions. These distinctions are critical for understanding their specific roles in health and disease and for the development of targeted therapeutic analogs.
1.1. Tissue Distribution and Localization
-
Somatostatin-14 (SST-14): Predominantly found in the central nervous system (CNS), peripheral nerves, and the delta cells of the pancreatic islets.[1] Its localization suggests a primary role as a neurotransmitter, neuromodulator, and a key regulator of pancreatic hormone secretion.
-
Somatostatin-28 (SST-28): The major form expressed in the gastrointestinal (GI) tract, particularly in the D-cells of the gut mucosa.[1] This distribution points to its principal function in regulating gut motility, gastric acid production, and the secretion of various gut hormones.
1.2. Differential Effects on Hormone Secretion
The two isoforms display distinct potencies and selectivities in their inhibition of various hormones:
-
Growth Hormone (GH): SST-28 is generally considered more potent and longer-acting in inhibiting the release of GH from the pituitary gland compared to SST-14.[2][3] In vivo studies in rats have shown that a single administration of SST-28 can suppress spontaneous GH surges for a significantly longer duration (90 minutes) compared to SST-14 (30 minutes).[2]
-
Insulin (B600854): SST-28 demonstrates a markedly higher potency in inhibiting insulin secretion from pancreatic beta-cells than SST-14.[4] This selective action is attributed to differential binding affinities for somatostatin receptor subtypes expressed on beta-cells.
-
Glucagon (B607659): In contrast to its effect on insulin, SST-14 is a more potent and preferential inhibitor of glucagon secretion from pancreatic alpha-cells.[5][6] This suggests a key role for SST-14 in the paracrine regulation of glucagon release within the pancreatic islets.
-
Other Hormones: SST-28 is also reported to be more potent than SST-14 in inhibiting the secretion of prolactin and is at least twice as potent in inhibiting TSH, FSH, and LH.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the receptor binding affinities and inhibitory concentrations of SST-14 and SST-28.
Table 1: Comparative Binding Affinities (Ki, nM) of Human Somatostatin-14 and Somatostatin-28 for Somatostatin Receptor Subtypes (SSTRs)
| Receptor Subtype | Somatostatin-14 (Ki, nM) | Somatostatin-28 (Ki, nM) | Reference |
| SSTR1 | High Affinity | High Affinity | [7] |
| SSTR2 | High Affinity | High Affinity | [7][8] |
| SSTR3 | High Affinity | High Affinity | [7] |
| SSTR4 | High Affinity | High Affinity | [7][8] |
| SSTR5 | High Affinity | Higher Affinity than SST-14 | [5][7] |
Note: While both peptides exhibit high affinity across all receptor subtypes, SST-28 generally shows a higher or comparable affinity, with a notable preference for SSTR5.
Table 2: Comparative Inhibitory Potency (IC50, nM) of Somatostatin-14 and Somatostatin-28 on Hormone Secretion
| Hormone | Cell/Tissue Type | Somatostatin-14 (IC50, nM) | Somatostatin-28 (IC50, nM) | Reference |
| Glucagon | Mouse Pancreatic Islets | ~1.0 | ~1.2 | [5] |
| Insulin | Hamster Insulinoma | >5 (relative to SS-28) | ~1.0 | [4] |
| Growth Hormone | Rat Pituitary Cells | - | - | [3] |
Note: Data for direct IC50 comparisons are limited. The provided values are indicative and may vary based on experimental conditions. In many studies, potency is described relatively.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of SST-14 and SST-28. The following are representative protocols for key experiments.
3.1. Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of SST-14 and SST-28 for specific somatostatin receptor subtypes.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I-Tyr¹¹]-SST-14 or a suitable subtype-selective radiolabeled analog.
-
Unlabeled competitors: SST-14 and SST-28 of high purity.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add binding buffer, a fixed concentration of radioligand (typically at or below its Kd), and cell membranes.
-
Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Add binding buffer, radioligand, increasing concentrations of unlabeled SST-14 or SST-28, and cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2. Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of SST-14 and SST-28 to inhibit the production of cyclic AMP (cAMP).
-
Materials:
-
Cell membranes from cells expressing the SSTR of interest and adenylyl cyclase.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.5.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
SST-14 and SST-28.
-
[α-³²P]ATP.
-
Dowex and alumina (B75360) columns for cAMP separation.
-
cAMP assay kit (e.g., ELISA-based).
-
-
Procedure:
-
Reaction Setup: In reaction tubes, combine the assay buffer, cell membranes, and [α-³²P]ATP.
-
Stimulation and Inhibition: Add a fixed concentration of forskolin to stimulate adenylyl cyclase activity. To test for inhibition, add increasing concentrations of SST-14 or SST-28.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Termination: Stop the reaction by adding a stop solution (e.g., 100 mM HCl).
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter. Alternatively, use a non-radioactive method with a commercial cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated adenylyl cyclase activity for each concentration of SST-14 and SST-28.
-
Plot the percentage of inhibition against the logarithm of the peptide concentration to determine the IC50 value.
-
3.3. In Vitro Hormone Secretion Assay (Static Incubation)
This assay measures the direct effect of SST-14 and SST-28 on the secretion of hormones like GH, insulin, or glucagon from primary cells or cell lines.
-
Materials:
-
Isolated primary cells (e.g., pituitary cells, pancreatic islets) or a suitable hormone-secreting cell line.
-
Culture medium appropriate for the cell type.
-
Secretagogue (a substance that stimulates hormone release, e.g., GHRH for GH, high glucose for insulin, low glucose/arginine for glucagon).
-
SST-14 and SST-28.
-
Hormone-specific ELISA or RIA kits.
-
-
Procedure:
-
Cell Plating: Plate the cells in multi-well plates and culture until they are ready for the experiment.
-
Pre-incubation: Wash the cells with a basal medium (e.g., low glucose medium for pancreatic islets) and pre-incubate for a period to establish a baseline secretion rate.
-
Stimulation and Inhibition: Replace the pre-incubation medium with fresh medium containing the secretagogue alone (control) or the secretagogue plus increasing concentrations of SST-14 or SST-28.
-
Incubation: Incubate the cells for a defined period (e.g., 30-120 minutes) at 37°C.
-
Sample Collection: Collect the supernatant, which contains the secreted hormones.
-
Hormone Quantification: Measure the concentration of the hormone of interest in the supernatant using a specific ELISA or RIA kit.
-
-
Data Analysis:
-
Normalize the hormone secretion to the cell number or protein content.
-
Calculate the percentage of inhibition of secretagogue-stimulated hormone release for each concentration of SST-14 and SST-28.
-
Plot the percentage of inhibition against the logarithm of the peptide concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
4.1. Somatostatin Receptor Signaling Pathway
Upon binding of SST-14 or SST-28, the somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs), activate intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).
Somatostatin Receptor Signaling Pathway
4.2. Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of SST-14 and SST-28 for a specific SSTR subtype.
Workflow for Competitive Binding Assay
Conclusion
Somatostatin-14 and Somatostatin-28, while originating from the same precursor, are distinct molecular entities with specialized physiological roles. SST-14 acts as a key neuromodulator and a potent inhibitor of glucagon, whereas SST-28 is a primary regulator of gastrointestinal function and a more powerful inhibitor of growth hormone and insulin. These differences are underpinned by their differential distribution and nuanced interactions with the five somatostatin receptor subtypes. A thorough understanding of these distinctions, supported by robust quantitative data and well-defined experimental protocols, is paramount for advancing our knowledge of somatostatin biology and for the rational design of novel, selective somatostatin analogs for therapeutic applications in oncology, endocrinology, and gastroenterology.
References
- 1. researchgate.net [researchgate.net]
- 2. Somatostatin-28 is longer acting and more selective than somatostatin-14 on pituitary and pancreatic hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptidyl somatostatin agonists demonstrate that sst2 and sst5 inhibit stimulated growth hormone secretion from rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific high affinity binding sites for somatostatin-28 on pancreatic beta-cells: differences with brain somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity analysis of somatostatin and somatostatin receptor by surface plasmon resonance - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Intricate Dance of Structure and Activity: A Technical Guide to Somatostatin-14 Analogs
For Researchers, Scientists, and Drug Development Professionals
Somatostatin-14 (SST-14), a cyclic tetradecapeptide, plays a crucial role as a key inhibitor of endocrine and exocrine hormone secretion. Its therapeutic potential is vast, but its clinical utility is hampered by a short biological half-life of only one to three minutes due to rapid degradation by plasma and tissue peptidases. This limitation spurred the development of a diverse array of synthetic somatostatin (B550006) analogs (SSAs) with enhanced stability and, in many cases, receptor subtype selectivity. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of these analogs, offering a comprehensive resource for researchers in the field. We will delve into the quantitative data governing their interactions with the five somatostatin receptor subtypes (SSTR1-5), detail the experimental protocols used to elucidate these properties, and visualize the complex signaling pathways and experimental workflows.
The Core Structure: Understanding the Somatostatin-14 Framework
The native SST-14 molecule is characterized by a cyclic structure formed by a disulfide bridge between Cys³ and Cys¹⁴. The key pharmacophore, the region essential for biological activity, is generally considered to be the β-turn sequence of Phe⁷-Trp⁸-Lys⁹-Thr¹⁰. Modifications to this core structure, as well as to other amino acid residues, have profound effects on receptor binding affinity, subtype selectivity, and functional activity.
The development of clinically successful analogs like octreotide (B344500) and lanreotide (B11836) involved truncating the native peptide to a more stable octapeptide or hexapeptide core while retaining the essential pharmacophore. These first-generation analogs exhibit high affinity for SSTR2 and moderate affinity for SSTR5. Pasireotide, a second-generation analog, was designed to have a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.
Quantitative Structure-Activity Relationship Data
The interaction of SST-14 analogs with their receptors is quantified through binding affinity (Ki or IC50 values) and functional activity (EC50 values for downstream signaling events like cAMP inhibition or IP1 accumulation). The following tables summarize key quantitative data for a selection of important SST-14 analogs.
Table 1: Binding Affinities (Ki, nM) of Somatostatin-14 Analogs for Human Somatostatin Receptor Subtypes (SSTR1-5)
| Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | 1.8 - 3.2 | 0.3 - 1.5 | 1.1 - 4.2 | 2.5 - 15 | 0.8 - 2.5 |
| Octreotide | >1000 | 0.6 - 2.5 | 25 - 137 | >1000 | 6.2 - 20 |
| Lanreotide | >1000 | 1.1 - 3.2 | 30 - 150 | >1000 | 5.0 - 15 |
| Pasireotide (SOM230) | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Seglitide (MK-678) | >1000 | 0.05 | >1000 | >1000 | >1000 |
| BIM-23190 | >1000 | 0.34 | >1000 | >1000 | 11.1 |
| BIM-23268 | >1000 | 15.1 | >1000 | >1000 | 0.37 |
Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: Functional Activity (EC50, nM) of Somatostatin-14 Analogs: cAMP Inhibition
| Analog | SSTR1 (EC50, nM) | SSTR2 (EC50, nM) | SSTR3 (EC50, nM) | SSTR4 (EC50, nM) | SSTR5 (EC50, nM) |
| Somatostatin-14 | 1.85 | 1.45 | - | - | - |
| Octreotide | >1000 | 0.1 - 1.0 | >1000 | >1000 | 10 - 100 |
| Lanreotide | >1000 | 0.1 - 1.0 | >1000 | >1000 | 10 - 100 |
| Pasireotide (SOM230) | 1.0 - 10 | 0.1 - 1.0 | 1.0 - 10 | >1000 | 0.1 - 1.0 |
Note: EC50 values for cAMP inhibition are often determined in cells co-stimulated with forskolin. Data for all subtypes and analogs is not always available in a single study.
Experimental Protocols: A Methodological Deep Dive
The characterization of SST-14 analogs relies on a suite of robust in vitro assays. Here, we detail the methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Ki and IC50) of an analog for each SSTR subtype.
a. Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
b. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SST-14 or [¹²⁵I-Tyr³]Octreotide) to each well.
-
Add increasing concentrations of the unlabeled test analog.
-
To determine non-specific binding, add a high concentration of unlabeled SST-14 to a set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
This assay measures the ability of an analog to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in SSTR signaling.
a. Cell Culture and Stimulation:
-
Culture cells expressing the SSTR subtype of interest.
-
On the day of the assay, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Simultaneously, treat the cells with increasing concentrations of the SST-14 analog.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
b. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
c. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the analog concentration.
-
Determine the EC50 value (the concentration of the analog that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) by fitting the data to a sigmoidal dose-response curve.
Functional Assay: Inositol (B14025) Monophosphate (IP1) Accumulation
SSTRs can also signal through the phospholipase C (PLC) pathway, leading to the production of inositol phosphates. This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite.
a. Cell Culture and Stimulation:
-
Culture cells expressing the SSTR subtype of interest.
-
On the day of the assay, wash the cells and replace the medium with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Treat the cells with increasing concentrations of the SST-14 analog.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
b. IP1 Measurement:
-
Lyse the cells.
-
Measure the IP1 concentration using a competitive immunoassay, such as an HTRF-based kit. In these assays, cellular IP1 competes with a labeled IP1 tracer for binding to a specific antibody.
c. Data Analysis:
-
Plot the measured IP1 levels against the logarithm of the analog concentration.
-
Determine the EC50 value (the concentration of the analog that produces 50% of the maximal IP1 accumulation) by fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Landscape: Pathways, Workflows, and Logic
To provide a clearer understanding of the complex processes involved in the study of SST-14 analogs, the following diagrams have been generated using the DOT language.
Somatostatin Receptor Signaling Pathways
Caption: SSTR signaling pathways initiated by analog binding.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay.
Logical Relationships: Design of SSTR2-Selective Analogs
Caption: Design logic for SSTR2-selective analogs.
Conclusion: The Future of Somatostatin Analog Development
The study of the structure-activity relationship of Somatostatin-14 analogs has been instrumental in the development of life-changing therapies for neuroendocrine tumors and other hormonal disorders. The key to this success lies in the meticulous dissection of how subtle changes in the peptide structure translate into significant differences in receptor binding and functional activity. The principles of truncating the native peptide, introducing D-amino acids to stabilize the bioactive conformation, and modifying residues to exploit differences in the SSTR binding pockets have proven to be highly effective.
Future research will likely focus on the development of analogs with even greater subtype selectivity, including potent SSTR1, SSTR3, and SSTR4 agonists and antagonists, to unlock new therapeutic applications. Furthermore, the design of biased agonists, which preferentially activate certain signaling pathways over others, may lead to drugs with improved efficacy and reduced side effects. The continued application of the quantitative methods and logical design principles outlined in this guide will undoubtedly pave the way for the next generation of innovative somatostatin-based therapeutics.
An In-depth Technical Guide to Somatostatin-14 Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the expression and regulation of the Somatostatin-14 (SST-14) gene. Somatostatin (B550006) is a critical peptide hormone that regulates the endocrine system, affects neurotransmission, and influences cell proliferation by inhibiting the release of numerous secondary hormones, including growth hormone, insulin (B600854), and glucagon.[1][2] SST-14 and a longer form, SST-28, are the two biologically active forms, which are produced through the alternative cleavage of a single preproprotein encoded by the SST gene.[3][2][4][5] While SST-28 is the major final product in gastrointestinal D-cells, SST-14 is the predominant form in the central nervous system (CNS) and pancreatic δ-cells.[3][6] Understanding the intricate regulation of the SST gene is pivotal for developing therapeutic strategies for neuroendocrine tumors, metabolic disorders, and neurological conditions.
Somatostatin Gene and Promoter Structure
The human SST gene is located on the long arm of chromosome 3 (3q27.3).[7] The pre-mRNA consists of two exons separated by an intron.[3][6] After nuclear processing to mature mRNA, it is translated into the 116-amino acid precursor, pre-prosomatostatin.[3] Following the removal of a 24-amino acid signal peptide, the resulting prosomatostatin (B1591216) is further processed to yield either SST-14 or SST-28 in a tissue-specific manner.[3][8]
The transcriptional regulation of the SST gene is controlled by a complex interplay of cis-regulatory elements within its promoter region and trans-acting transcription factors.[3][4] Key elements in the promoter include:
-
cAMP Response Element (CRE): A crucial genetic element located approximately 40 nucleotides upstream from the mRNA start site.[9] The consensus sequence TGACGTCA is a binding site for the transcription factor CREB (cAMP Response Element-Binding protein) and is fundamental for cAMP-induced transcription.[3][10]
-
Somatostatin Upstream Enhancer (SMS-UE): Located between nucleotides -120 and -65, this element works synergistically with the CRE to enhance both basal and cAMP-induced gene expression.[6] The SMS-UE is a tripartite element containing domains A, B, and C.[6]
-
TAAT-Core Elements (SMS-TAAT1 and SMS-TAAT2): These are binding sites for homeodomain transcription factors, such as Pancreas/duodenum homeobox protein 1 (PDX1), which are critical for tissue-specific expression, particularly in the pancreas.[3]
-
Silencer Elements (SMS-PS1 and SMS-PS2): Proximal silencer elements that can negatively regulate gene expression.[11]
-
CpG Islands and Poly-T Repeats: These regions are susceptible to epigenetic modifications like DNA methylation, which can influence gene expression.[6]
Transcriptional Regulation and Signaling Pathways
The expression of the somatostatin gene is tightly controlled by a convergence of signaling pathways on specific transcription factors that bind to the promoter elements.
Key Transcription Factors
-
CREB (cAMP Response Element-Binding Protein): A primary activator of somatostatin transcription. The cAMP-dependent pathway stimulates Protein Kinase A (PKA), which then phosphorylates CREB at the Serine-133 residue.[3][12] This phosphorylation event is essential for recruiting the co-activator CREB-Binding Protein (CBP), which further enhances transcriptional activation.[3][13] Dephosphorylated CREB can act as a repressor of transcription.[14]
-
PDX1 (Pancreas/Duodenum Homeobox Protein 1): Also known as Somatostatin Transactivating Factor-1 (STF-1), PDX1 is crucial for pancreatic development and activates somatostatin transcription by binding to regulatory elements in the 5' flanking region.[3] It specifically interacts with the SMS-TAAT2 element.[3]
-
PAX6 (Paired Box Protein 6): This transcription factor is expressed in pancreatic islet cells and regulates the expression of several endocrine genes.[3] PAX6 binds to a sequence within the SMS-UE, and its activity is enhanced by phosphorylation via the Extracellular signal-Related Kinase (ERK).[3] The interplay between PAX6 and PDX1 contributes to the cell-specific expression of somatostatin.[3]
-
Other Factors: The transcription factors Pbx and Prep1 can form heterodimers with PDX1 or with each other to induce somatostatin transcription by binding to the SMS-TAAT1 and SMS-UE elements.[3]
Major Signaling Pathways
The cAMP signaling cascade is the most well-characterized pathway for inducing somatostatin gene expression.
-
Stimulation: Extracellular signals (e.g., hormones like glucagon) activate G-protein-coupled receptors (GPCRs), leading to the activation of Adenylyl Cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.[3][15]
-
CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus, where they phosphorylate CREB on Serine-133.[3][12][13]
-
Transcriptional Activation: Phosphorylated CREB recruits the coactivator CBP, leading to the assembly of the transcriptional machinery and activation of somatostatin gene transcription.[3][13]
Intracellular calcium ([Ca2+]) levels are also a potent regulator of somatostatin expression, particularly in neurons. Membrane depolarization, for instance by high potassium (K+) concentrations, triggers this pathway.[3]
-
Depolarization: Neuronal activity or other stimuli cause membrane depolarization.
-
Calcium Influx: Voltage-gated Ca2+ channels open, leading to an influx of extracellular Ca2+.[3][16]
-
Calmodulin Activation: Ca2+ binds to and activates calmodulin (CaM).
-
Kinase Activation: The Ca2+/CaM complex can activate several downstream kinases, including Ca2+/calmodulin-dependent protein kinases (CaMKs) and the Ras/MAPK pathway.[16]
-
CREB Phosphorylation: Both CaMKs and kinases downstream of the MAPK pathway (like Rsk2) can phosphorylate CREB at Serine-133, thereby activating transcription.[3][16]
-
Brain-Derived Neurotrophic Factor (BDNF): BDNF, through its receptor TrkB, can induce somatostatin expression via the MAPK, PI3K, and PLCγ pathways.[3]
-
Autocrine/Paracrine Feedback: There is evidence suggesting that somatostatin may regulate its own expression through a negative feedback loop, potentially mediated by the somatostatin receptor 5 (SSTR5).[3] Binding to SSTRs can inhibit adenylyl cyclase, leading to decreased cAMP and PKA activity, which would downregulate somatostatin transcription.[3][17]
Quantitative Data on Somatostatin Gene Expression
While precise, universally comparable quantitative data is context-dependent, the relative expression of somatostatin mRNA varies significantly across tissues. The following table summarizes these relative expression levels based on qualitative descriptions from the literature.
| Tissue/Region | Relative Expression Level | Primary Function/Cell Type | Reference |
| Hypothalamus (Periventricular Nucleus) | High | Neuroendocrine regulation of growth hormone | [6] |
| Pancreatic Islets (δ-cells) | High | Paracrine inhibition of insulin and glucagon | [3][6] |
| Gastrointestinal Tract (D-cells) | High | Inhibition of GI hormones and motility | [3][6] |
| Cerebral Cortex | Moderate | Neuromodulation | [3] |
| Peripheral Nerves | Moderate | Neurotransmission | [3] |
| Spleen | Detectable | Unclear, potential immunomodulation | [3] |
Note: Relative expression levels are generalized. Actual mRNA copy number can vary based on physiological state, species, and measurement technique.
Experimental Protocols for Studying Gene Expression
Investigating somatostatin gene expression and regulation involves a variety of molecular biology techniques.
Quantification of Somatostatin mRNA
-
Real-Time Quantitative PCR (RT-qPCR): This is the gold standard for sensitive and accurate quantification of mRNA levels.
-
RNA Extraction: Isolate total RNA from cells or tissues of interest using a commercial kit (e.g., TRIzol, RNeasy).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform PCR using the cDNA as a template, gene-specific primers for somatostatin, and a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan).
-
Analysis: Quantify the relative expression of the somatostatin gene by normalizing its amplification signal (Ct value) to that of a stably expressed housekeeping gene (e.g., GAPDH, β-actin) using the 2-ΔΔCt method.[18]
-
-
In Situ Hybridization (ISH): This technique allows for the visualization of mRNA expression within the anatomical context of a tissue.
-
Tissue Preparation: Fix, embed (in paraffin (B1166041) or OCT), and section the tissue.
-
Probe Hybridization: Hybridize the tissue sections with a labeled antisense RNA or DNA probe that is complementary to the somatostatin mRNA sequence. The probe can be labeled with radioisotopes or non-radioactive haptens (e.g., digoxin, biotin).
-
Detection: Detect the hybridized probe using autoradiography (for radioactive probes) or immunohistochemistry with an antibody against the hapten (for non-radioactive probes).
-
Imaging: Visualize the cellular localization of the somatostatin mRNA under a microscope.
-
Analysis of Promoter Activity
-
Luciferase Reporter Assay: This assay measures the ability of a specific promoter region to drive transcription in response to various stimuli.
-
Construct Generation: Clone the somatostatin promoter region (or fragments thereof) upstream of a reporter gene, typically firefly luciferase, in an expression vector.
-
Transfection: Introduce the reporter construct into a suitable cell line (e.g., pituitary, neuronal, or pancreatic cells) using methods like lipid-based transfection or electroporation. A second plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
Cell Treatment: Treat the transfected cells with compounds that activate or inhibit specific signaling pathways (e.g., forskolin (B1673556) to increase cAMP, ionomycin (B1663694) to increase intracellular calcium).
-
Lysis and Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.
-
Analysis: Calculate the relative promoter activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Protein-DNA Interaction Studies
-
Chromatin Immunoprecipitation (ChIP): This technique identifies the binding of specific transcription factors (e.g., CREB, PDX1) to the somatostatin promoter within intact cells.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Reverse Cross-linking: Reverse the cross-links and purify the co-precipitated DNA.
-
Analysis: Use qPCR with primers flanking the putative binding site in the somatostatin promoter to quantify the amount of precipitated DNA. An enrichment compared to a negative control (e.g., IgG antibody) indicates binding.
-
Epigenetic and Post-Transcriptional Regulation
Beyond transcription factors and signaling pathways, other layers of regulation exist.
-
Epigenetic Regulation: The methylation of CpG islands within the promoter region is an important epigenetic mechanism.[6] Hypermethylation of the somatostatin promoter can lead to gene silencing and has been implicated in uncontrolled cell proliferation in some cancers.[6] Histone modifications, regulated by enzymes, also play a role in controlling the accessibility of the gene to the transcriptional machinery.[19][20][21]
-
Post-Transcriptional Regulation: While less studied for somatostatin itself, mechanisms such as alternative splicing and regulation by microRNAs (miRNAs) are putative factors that may influence the final cellular content of somatostatin.[3]
Conclusion
The expression of the Somatostatin-14 gene is a highly regulated process, orchestrated by a complex interplay of promoter elements, tissue-specific transcription factors, and intracellular signaling pathways. The cAMP/PKA and calcium signaling cascades are central to its induction, primarily through the phosphorylation of the transcription factor CREB. The combinatorial control exerted by factors like PDX1 and PAX6 ensures its appropriate expression in diverse tissues such as the pancreas and the brain. Furthermore, epigenetic modifications provide an additional layer of control. A thorough understanding of these regulatory networks, facilitated by the experimental protocols detailed herein, is essential for the development of novel therapeutics targeting the somatostatin system for a wide range of diseases.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Mechanisms of Somatostatin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SST somatostatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Somatostatin - Wikipedia [en.wikipedia.org]
- 8. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Somatostatin gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of mutation of the CREB binding site of the somatostatin promoter on cyclic AMP responsiveness in CV-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic AMP stimulates somatostatin gene transcription by phosphorylation of CREB at serine 133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of somatostatin gene transcription by cyclic adenosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impaired cyclic AMP-dependent phosphorylation renders CREB a repressor of C/EBP-induced transcription of the somatostatin gene in an insulinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gαs–Protein Kinase A (PKA) Pathway Signalopathies: The Emerging Genetic Landscape and Therapeutic Potential of Human Diseases Driven by Aberrant Gαs-PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | The T-Type Calcium Channel Cav3.2 in Somatostatin Interneurons in Spinal Dorsal Horn Participates in Mechanosensation and Mechanical Allodynia in Mice [frontiersin.org]
- 19. Epigenetic regulation of somatostatin and somatostatin receptors in neuroendocrine tumors and other types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pure.eur.nl [pure.eur.nl]
Evolutionary Conservation of the Somatostatin-14 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin-14 (SST-14), a cyclic tetradecapeptide, is a critical regulatory hormone with a remarkably conserved evolutionary history. This technical guide provides an in-depth analysis of the evolutionary conservation of SST-14, its precursor prosomatostatin (B1591216), its cognate G protein-coupled receptors (SSTRs), and the associated signaling pathways. We present a comprehensive overview of the methodologies used to study peptide evolution, including sequence alignment and phylogenetic analysis. Furthermore, this guide details key experimental protocols for assessing ligand-receptor interactions and functional signaling, providing a valuable resource for researchers in the fields of endocrinology, neuroscience, and drug development.
Introduction
First identified for its potent inhibition of growth hormone secretion, Somatostatin-14 (SST-14) is now recognized as a pleiotropic signaling molecule involved in a vast array of physiological processes, including neurotransmission, cell proliferation, and the regulation of numerous endocrine and exocrine secretions.[1][2] The ubiquitous nature of its functions is underscored by the profound evolutionary conservation of the peptide itself, its precursor, and its receptors across the vertebrate lineage and even into some invertebrate deuterostomes.[3] This conservation highlights the fundamental importance of the somatostatin (B550006) signaling system in animal physiology and makes it a compelling subject for both basic research and therapeutic development.
This guide will explore the evolutionary conservation of the SST-14 peptide at multiple levels, from its primary amino acid sequence to the intricate signaling cascades it initiates. We will provide detailed experimental protocols and present comparative data to offer a comprehensive resource for professionals working to understand and harness this ancient and vital signaling system.
Data Presentation: Conservation of Somatostatin-14 and its Precursor
The remarkable conservation of SST-14 is evident in its identical primary structure across most vertebrate species.[1][2] This high degree of sequence identity underscores the stringent structural requirements for its biological activity.
Table 1: Amino Acid Sequence of Somatostatin-14 Across Diverse Species
| Species | Common Name | Amino Acid Sequence |
| Homo sapiens | Human | A-G-C-K-N-F-F-W-K-T-F-T-S-C |
| Mus musculus | Mouse | A-G-C-K-N-F-F-W-K-T-F-T-S-C |
| Gallus gallus | Chicken | A-G-C-K-N-F-F-W-K-T-F-T-S-C |
| Danio rerio | Zebrafish | A-G-C-K-N-F-F-W-K-T-F-T-S-C |
| Petromyzon marinus | Lamprey | A-G-C-K-N-F-F-W-K-T-F-S-S-C |
Note: The disulfide bridge between the two cysteine residues is essential for biological activity.
The conservation extends to the precursor protein, prosomatostatin. While the overall architecture of a signal peptide followed by a pro-region and the C-terminal mature SST-14 is conserved, the sequence of the pro-region exhibits more variability.[4] However, the processing sites, typically dibasic amino acid residues, are often conserved, ensuring the correct cleavage and release of the mature peptide.[3]
Table 2: Comparison of Prosomatostatin Sequences (Partial)
| Species | Prosomatostatin Sequence (leading to SST-14) |
| Homo sapiens | ...S-A-N-S-N-P-A-M-A-P-R-E-R-K-A-G-C-K-N-F-F-W-K-T-F-T-S-C |
| Mus musculus | ...S-A-N-S-N-P-A-M-A-P-R-E-R-K-A-G-C-K-N-F-F-W-K-T-F-T-S-C |
| Gallus gallus | ...S-D-N-S-L-P-P-V-A-P-R-E-R-K-A-G-C-K-N-F-F-W-K-T-F-T-S-C |
| Danio rerio | ...S-L-E-T-L-P-Q-S-A-P-R-E-R-R-A-G-C-K-N-F-F-W-K-T-F-T-S-C |
Note: The dibasic cleavage site (e.g., -R-K- or -R-R-) preceding SST-14 is highlighted in bold.
The processing of prosomatostatin can be tissue-specific and can vary between species, leading to the production of different bioactive peptides in addition to SST-14, such as SST-28.[5][6] For instance, in the rat brain, SS-28(1-12) is a predominant molecular form, whereas the human brain yields minimal quantities of this peptide.[5]
Experimental Protocols
A variety of experimental techniques are employed to study the evolutionary conservation of peptides like SST-14. Below are detailed methodologies for key experiments.
Multiple Sequence Alignment
Multiple sequence alignment is fundamental to comparing peptide sequences across different species and identifying conserved regions. MAFFT (Multiple Alignment using Fast Fourier Transform) is a widely used and accurate tool for this purpose.
Protocol for Multiple Sequence Alignment using MAFFT:
-
Prepare Input File: Create a text file in FASTA format containing the amino acid sequences of SST-14 or prosomatostatin from the species of interest. Each sequence should begin with a header line starting with ">" followed by the sequence name.
-
Access MAFFT: Use a web-based server or a local command-line installation of MAFFT.
-
Command-line Execution (Example):
-
--auto: Automatically selects the most appropriate alignment strategy based on the input data.
-
-
Web Server Usage:
-
Navigate to the MAFFT web server.
-
Paste the FASTA sequences into the input box.
-
Select the desired alignment strategy (e.g., L-INS-i for high accuracy).
-
Submit the job and download the resulting alignment file.
-
-
Analyze Alignment: Visualize the alignment using software like Jalview or BioEdit to identify conserved residues and patterns.
Phylogenetic Analysis
Phylogenetic analysis helps to infer the evolutionary relationships between different peptide sequences. MrBayes is a popular program for Bayesian inference of phylogeny.
Protocol for Phylogenetic Analysis using MrBayes:
-
Prepare Input File: Use the aligned sequence file (e.g., from MAFFT) in NEXUS format. This can be converted from FASTA format using tools like MEGA or PAUP*.
-
MrBayes Block: Within the NEXUS file, add a MrBayes block to specify the evolutionary model and analysis parameters. For protein sequences, a common model is the Jones-Taylor-Thornton (JTT) model with gamma-distributed rate variation.
-
Execute MrBayes:
-
Start the MrBayes program.
-
At the prompt, type execute your_nexus_file.nex.
-
-
Analyze Output: MrBayes will generate tree files (.t files) and parameter files (.p files). The sumt command will produce a consensus tree with posterior probabilities for each branch, which can be visualized using software like FigTree.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of SST-14 for its receptors.
Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize tissues or cultured cells expressing SSTRs in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radiolabeled SST-14 (e.g., ¹²⁵I-SST-14), and binding buffer.
-
Non-specific Binding: Add membrane preparation, radiolabeled SST-14, and a high concentration of unlabeled SST-14.
-
Competition: Add membrane preparation, radiolabeled SST-14, and varying concentrations of the unlabeled competitor ligand (e.g., SST-14 from a different species or a synthetic analog).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Kᵢ value.
Functional Signaling Assay: cAMP Measurement
SST-14 binding to its receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol for cAMP Accumulation Assay:
-
Cell Culture: Culture cells expressing the SSTR of interest in a suitable multi-well plate.
-
Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation:
-
Add a stimulator of adenylyl cyclase (e.g., forskolin) to all wells except the basal control.
-
Simultaneously add varying concentrations of SST-14.
-
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or bioluminescent-based assays).
-
Data Analysis: Plot the cAMP concentration as a function of the SST-14 concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Receptor Internalization Assay
Ligand-induced receptor internalization is another functional consequence of SSTR activation. This can be visualized and quantified using confocal microscopy.
Protocol for Receptor Internalization Assay using Confocal Microscopy:
-
Cell Culture and Transfection:
-
Culture cells on glass coverslips.
-
Transfect the cells with a plasmid encoding for an epitope-tagged or fluorescently-tagged SSTR.
-
-
Ligand Treatment:
-
Incubate the cells with a saturating concentration of SST-14 for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
If using an intracellular epitope tag, permeabilize the cells with a detergent (e.g., Triton X-100).
-
-
Immunofluorescence Staining:
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against the tag or fluorescent protein.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope.
-
-
Analysis: Quantify the amount of internalized receptor by measuring the fluorescence intensity inside the cell compared to the total cellular fluorescence.
Mandatory Visualizations
Somatostatin Signaling Pathway
Caption: A simplified diagram of the major signaling pathways activated by Somatostatin-14 binding to its receptors.
Experimental Workflow for Assessing Peptide Conservation
Caption: A typical experimental workflow for investigating the evolutionary conservation of a peptide hormone.
Logical Relationship of Somatostatin-14 Conservation
Caption: The logical relationship between the conservation of SST-14 and its functional implications.
Conclusion
The profound evolutionary conservation of the Somatostatin-14 peptide, its precursor, and its receptors across a vast range of species underscores the fundamental and indispensable role of this signaling system in animal physiology. The methodologies detailed in this guide provide a robust framework for further exploration of peptide hormone evolution and function. For researchers and drug development professionals, a thorough understanding of the conserved and divergent aspects of the somatostatin system is paramount for the rational design of novel therapeutics that can effectively and selectively target this ancient and powerful regulatory pathway.
References
- 1. Somatostatin 14, human, rat, mouse, pig, chicken, frog [anaspec.com]
- 2. MAFFT ver.7 - a multiple sequence alignment program [mafft.cbrc.jp]
- 3. researchgate.net [researchgate.net]
- 4. Expression of preprosomatostatin in heterologous cells: biosynthesis, posttranslational processing, and secretion of mature somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Processing of prosomatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue-specific posttranslational processing of pre-prosomatostatin encoded by a metallothionein-somatostatin fusion gene in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Somatostatin-14 Signaling Through ERK and PI3K Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Somatostatin-14 (SST-14) signaling, with a specific focus on its bifurcation through the Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K) pathways. This document details the molecular mechanisms, presents available quantitative data, outlines experimental protocols for studying these pathways, and provides visual representations of the signaling cascades.
Introduction to Somatostatin-14 Signaling
Somatostatin-14 is a cyclic neuropeptide that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cell proliferation, and endocrine secretion.[1] Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated Somatostatin Receptors 1 through 5 (SSTR1-5).[2] Upon binding to its cognate receptors, SST-14 initiates a cascade of intracellular signaling events. While classically known for its inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, SST-14 also potently activates other critical signaling pathways, notably the ERK/MAPK and PI3K/Akt cascades.[3][4] Understanding the intricacies of how SST-14 differentially engages these pathways is paramount for the development of targeted therapeutics for various pathologies, including neuroendocrine tumors and other proliferative diseases.
Core Signaling Pathways
The ERK/MAPK Pathway
The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. SST-14 has been shown to robustly activate ERK1/2 in a time- and dose-dependent manner in various cell types.[3][4] This activation is often mediated through G-protein dependent mechanisms. Upon SST-14 binding, the activated GPCR can lead to the activation of Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK.[5]
The PI3K/Akt Pathway
The PI3K/Akt pathway is another critical signaling axis that governs cell growth, survival, and metabolism. Somatostatin-14 can stimulate the phosphorylation and activation of Akt, a key downstream effector of PI3K.[4] This activation is thought to occur through the Gβγ subunits of the dissociated heterotrimeric G-protein, which can directly activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which serves as a docking site for Akt at the plasma membrane, leading to its phosphorylation and activation.[6]
Crosstalk and Integration
The ERK and PI3K pathways do not operate in isolation. Significant crosstalk exists between these two cascades, allowing for fine-tuning of the cellular response to SST-14.[5][7] For instance, components of the Ras-ERK pathway can positively regulate the PI3K-mTORC1 pathway.[5] Conversely, Akt has been shown to negatively regulate the ERK pathway by phosphorylating and inhibiting Raf.[5] The balance between the activation of these two pathways is critical in determining the ultimate physiological outcome of SST-14 signaling.
The Role of β-Arrestin
β-arrestins are scaffolding proteins that play a dual role in GPCR signaling. They are involved in receptor desensitization and internalization, but also act as signal transducers by forming complexes with components of the ERK cascade, such as Raf, MEK, and ERK.[8][9] This scaffolding function can facilitate the activation of ERK and target the activated kinase to specific subcellular locations, thereby influencing the spatial and temporal dynamics of ERK signaling.[4]
Data Presentation
The following tables summarize the available quantitative data on the effects of Somatostatin-14 on key signaling events.
| Parameter | Cell Line | SST-14 Concentration | Time | Effect | Reference |
| ERK Phosphorylation | AR42J | 9.4 nM (EC50) | 2 min | Dose-dependent increase | [3] |
| ERK Phosphorylation | HEK-sst2 | 100 nM | 1-5 min | Rapid and transient increase | [3] |
| Receptor Subtype | Agonist | EC50 (nM) for cAMP Inhibition | Reference |
| sst2A | Somatostatin-14 | 0.18 | [3] |
| sst2A | [Tyr3]octreotide | 0.012 | [3] |
| sst2A | KE108 | 0.057 | [3] |
| sst2A | SOM230 | 0.86 | [3] |
| Receptor Subtype | Agonist | EC50 (nM) for Cytosolic Calcium Increase | Reference |
| sst2A | Somatostatin-14 | 17 | [3] |
| sst2A | [Tyr3]octreotide | - | [3] |
| sst2A | KE108 | - | [3] |
| sst2A | SOM230 | - | [3] |
Experimental Protocols
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 and Akt in cell lysates following Somatostatin-14 stimulation.
4.1.1. Materials
-
Cell culture reagents
-
Somatostatin-14 (SST-14)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total ERK1/2
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-total Akt
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
4.1.2. Procedure
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours prior to stimulation to reduce basal phosphorylation levels. Treat cells with desired concentrations of SST-14 for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Immunoprecipitation of Signaling Complexes
This protocol describes the immunoprecipitation of a target protein to study its interaction with other signaling molecules in response to SST-14.
4.2.1. Materials
-
Cell culture reagents and SST-14
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-SSTR2)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS sample buffer)
-
SDS-PAGE and Western blotting reagents (as in 4.1)
4.2.2. Procedure
-
Cell Treatment and Lysis: Treat cells with SST-14 as desired. Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing Lysates (Optional but Recommended): Incubate cell lysates with beads alone for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Agonist-Biased Signaling at the sst2A Receptor: The Multi-Somatostatin Analogs KE108 and SOM230 Activate and Antagonize Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin inhibits hepatic growth hormone receptor and insulin-like growth factor I mRNA expression by activating the ERK and PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis of Somatostatin-14 (3-14)
Abstract
This document provides a comprehensive protocol for the synthesis of the Somatostatin-14 (3-14) fragment, a disulfide-bridged dodecapeptide with the sequence H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH. The methodology is based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. Detailed procedures for resin preparation, automated or manual peptide chain assembly, cleavage from the solid support, disulfide bridge formation, and final purification are described. This protocol is intended for researchers in peptide chemistry, pharmacology, and drug development.
Introduction
Somatostatin-14 is an endogenous cyclic peptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the secretion of various hormones, including growth hormone and insulin.[1][2] The biological activity is largely attributed to a specific pharmacophore region within its structure. The Somatostatin-14 (3-14) fragment contains the essential disulfide bridge between Cys³ and Cys¹⁴, which is critical for maintaining the conformational structure required for receptor binding.
This protocol details the chemical synthesis of this fragment using Fmoc-based SPPS. This method offers significant advantages, including ease of purification and the ability to automate the process.[3] The strategy employs a 2-chlorotrityl chloride resin to yield a C-terminal carboxylic acid and uses acid-labile side-chain protecting groups that are removed simultaneously with resin cleavage.[4][5]
Synthesis Strategy Overview
The synthesis follows the Fmoc/tBu orthogonal protection scheme.[6] The peptide chain is assembled on a 2-chlorotrityl chloride resin, starting from the C-terminal Cysteine. The temporary Nα-Fmoc protecting group is removed at each cycle using a piperidine (B6355638) solution, while the permanent side-chain protecting groups remain intact until the final acid cleavage step. Following assembly, the linear peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. The crude linear peptide is then purified, and the disulfide bridge is formed via oxidation in solution. The final cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Diagram
The overall workflow for the synthesis of Somatostatin-14 (3-14) is depicted below.
Caption: Workflow for Fmoc-SPPS of Somatostatin-14 (3-14).
Detailed Protocols
Materials and Reagents
| Item | Description/Grade |
| Resin | 2-Chlorotrityl chloride resin, 100-200 mesh, ~1.0-1.6 mmol/g loading. |
| Fmoc-Amino Acids | Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH. |
| Solvents | N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, HPLC grade), Piperidine, Diisopropylethylamine (DIPEA), Acetonitrile (ACN, HPLC grade), Diethyl ether (anhydrous, cold). |
| Reagents | HBTU, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT), Ammonium (B1175870) Bicarbonate. |
Protocol 1: Resin Preparation and First Amino Acid Loading
-
Place 2-chlorotrityl chloride resin (e.g., 0.25 mmol scale) in a reaction vessel.
-
Swell the resin in DCM for 30 minutes. Drain the DCM.
-
Dissolve Fmoc-Cys(Trt)-OH (1.5 eq, 0.375 mmol) in DCM. Add DIPEA (4.0 eq, 1.0 mmol).
-
Add the amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Drain the solution. To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Drain the capping solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Peptide Chain Elongation
This cycle is repeated for each of the remaining 11 amino acids in the sequence (Ser to Cys).
-
Fmoc Deprotection: Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (3 times).
-
(Optional) Kaiser Test: Perform a qualitative Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Protocol 3: Cleavage and Deprotection
-
After the final coupling, perform a final Fmoc deprotection (Protocol 2, Step 1).
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (5x), and Methanol (3x).
-
Dry the resin under a high vacuum for at least 4 hours.
-
Prepare the cleavage cocktail fresh: 94% TFA, 2.5% H₂O, 2.5% TIS, 1% DODT. (Caution: Work in a fume hood, wear appropriate PPE). [4][7]
-
Add the cold cleavage cocktail to the dried resin (~10 mL per 0.25 mmol of resin).
-
Agitate gently at room temperature for 2.5 hours.
-
Filter the resin and collect the filtrate into a chilled centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
Rinse the resin with a small amount of fresh TFA and add to the ether.
-
A white precipitate (the crude peptide) should form. Let it precipitate at -20°C for 1 hour.
-
Centrifuge the tube (e.g., 4000 rpm, 10 min), decant the ether, and wash the pellet with more cold ether. Repeat twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Disulfide Bridge Formation and Purification
-
Purification of Linear Peptide:
-
Dissolve the crude linear peptide in a minimal amount of 50% ACN/water.
-
Purify by preparative RP-HPLC using a C18 column with a water/ACN gradient containing 0.1% TFA.[8]
-
Collect fractions and analyze by analytical HPLC and MS to identify the correct product. Pool the pure fractions and lyophilize.
-
-
Cyclization (Oxidation):
-
Dissolve the purified linear peptide in a degassed aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization.
-
Stir the solution gently, open to the air, for 12-24 hours.
-
Monitor the reaction by analytical HPLC/MS for the disappearance of the linear peptide mass and the appearance of the cyclized product mass (mass difference of -2 Da).
-
-
Final Purification:
-
Once the cyclization is complete, acidify the solution with a small amount of TFA.
-
Purify the cyclic peptide using the same preparative RP-HPLC method as in step 1.[9]
-
Collect, pool, and lyophilize the pure fractions to yield the final Somatostatin-14 (3-14) as a white, fluffy powder.
-
Quantitative Data Summary
The following table presents representative data for a typical 0.25 mmol scale synthesis. Actual results may vary depending on the efficiency of coupling and purification steps.
| Parameter | Representative Value | Notes |
| Resin Starting Scale | 0.25 mmol | Based on initial resin loading. |
| Dry Peptide-Resin Weight | ~650 mg | Varies based on peptide sequence and resin. |
| Crude Peptide Yield (Linear) | ~350 mg (~85%) | Yield after cleavage and precipitation. |
| Crude Purity (HPLC) | 60-75% | Typical purity before chromatographic purification. |
| Final Yield (Purified Cyclic) | 50-80 mg (12-20%) | Overall yield after two purification steps and cyclization. |
| Final Purity (HPLC @ 220 nm) | >98% | Purity of the final lyophilized product. |
| Characterization | ||
| Theoretical Mass (Monoisotopic) | 1353.59 Da | C₅₈H₇₉N₁₃O₁₅S₂ |
| Observed Mass (ESI-MS) | [M+H]⁺ = 1354.60 Da | Confirms the identity of the final product.[10] |
Somatostatin (B550006) Signaling Pathway
Somatostatin exerts its biological effects by binding to a family of five G-protein coupled receptors (SSTRs).[11] The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.
Caption: Somatostatin receptor signaling pathway.
Upon binding, the activated SSTR promotes the exchange of GDP for GTP on the α-subunit of an inhibitory G-protein (Gi). The Gαi subunit dissociates and inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP.[12][13] Lower cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation of downstream targets involved in hormone secretion, ultimately resulting in an inhibitory effect on processes like growth hormone release from the pituitary.[14]
References
- 1. Somatostatin 14, human, rat, mouse, pig, chicken, frog [anaspec.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. digital.csic.es [digital.csic.es]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of Synthetic Somatostatin-14 via Reverse-Phase HPLC
Introduction
Somatostatin-14 is a cyclic polypeptide hormone consisting of 14 amino acids.[1] It is a potent inhibitor of various endocrine and exocrine secretions, including growth hormone, insulin, and glucagon.[2][3] Due to its significant physiological roles, high-purity synthetic Somatostatin-14 is essential for research, drug development, and therapeutic applications.[4] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides, offering high resolution and efficiency based on the differential partitioning of molecules between a non-polar stationary phase and a polar mobile phase.[5][6][7][8]
This application note provides a detailed protocol for the purification of synthetic Somatostatin-14 using an analytical and preparative scale RP-HPLC methodology.
Principle of Separation
In RP-HPLC, the stationary phase is hydrophobic (e.g., silica (B1680970) bonded with C18 alkyl chains), while the mobile phase is polar (e.g., a mixture of water and a miscible organic solvent like acetonitrile). Somatostatin-14, containing hydrophobic amino acid residues, adsorbs to the C18 stationary phase under highly aqueous conditions. A gradually increasing concentration of acetonitrile (B52724) in the mobile phase reduces its polarity, causing the peptide to desorb and elute from the column. Impurities with different hydrophobicities will elute at different times, allowing for the isolation of the target peptide. Trifluoroacetic acid (TFA) is typically added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.
Experimental Protocols
Protocol 1: Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in HPLC-grade water. Filter through a 0.22 µm membrane.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile (ACN). Filter through a 0.22 µm membrane.
-
-
Crude Sample Preparation:
-
Accurately weigh the crude synthetic Somatostatin-14 powder.
-
Dissolve the peptide in Mobile Phase A to a concentration suitable for injection (e.g., 1-5 mg/mL for analytical and 10-50 mg/mL for preparative scale, depending on solubility and column capacity).
-
If solubility is an issue, a minimal amount of ACN or acetic acid can be added.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Protocol 2: Analytical RP-HPLC for Purity Assessment
This protocol is used to determine the purity of the crude sample and the collected fractions from the preparative run.
-
System Equilibration: Equilibrate the analytical HPLC system and column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the filtered crude sample solution.
-
Chromatographic Run: Run the analytical gradient as specified in Table 1 .
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the crude sample by dividing the area of the main peak (Somatostatin-14) by the total area of all peaks. Identify the retention time of the target peptide.
Protocol 3: Preparative RP-HPLC for Purification
This protocol is for the large-scale purification of the target peptide.
-
System Equilibration: Equilibrate the preparative HPLC system and column with the starting mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Load the filtered crude sample solution onto the column. The injection volume will depend on the column size and loading capacity.
-
Chromatographic Run: Execute the preparative gradient as detailed in Table 1 . The gradient should be shallower than the analytical gradient to maximize the separation of the target peak from closely eluting impurities.
-
Fraction Collection: Collect fractions corresponding to the main Somatostatin-14 peak using an automated fraction collector triggered by UV absorbance.
-
Purity Analysis of Fractions: Analyze each collected fraction using the analytical RP-HPLC method (Protocol 2) to determine its purity.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
Protocol 4: Post-Purification Processing
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution (containing the purified peptide and TFA) and lyophilize (freeze-dry) it to obtain the final product as a stable, fluffy white powder.
Data Presentation
Table 1: Analytical and Preparative RP-HPLC Conditions
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 3.5 µm[9] | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min[9] | 18.0 mL/min |
| Gradient | 5% to 65% B over 30 min | 20% to 50% B over 45 min |
| Detection Wavelength | 220 nm[9] | 220 nm |
| Column Temperature | 30°C[9] | Ambient |
| Injection Volume | 15 µL[9] | 1-10 mL (sample dependent) |
Table 2: Example Purification Results
| Parameter | Value |
| Crude Purity | 75.2% |
| Final Purity (Post-HPLC) | >98.5% |
| Overall Recovery | ~85% |
| Final Yield | Dependent on crude amount and purity |
Note: Recovery values can be high, with some analytical methods for related compounds reporting recoveries over 100%, indicating excellent method efficiency.[10]
Visualizations
Caption: Workflow for the purification of synthetic Somatostatin-14.
Caption: Principle of Somatostatin-14 separation by RP-HPLC.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide purification by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid analysis of somatostatin in pharmaceutical preparations by HPLC with a micropellicular reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Somatostatin-14 Using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin-14 (SST-14) is a 14-amino acid cyclic peptide hormone with a wide range of physiological inhibitory functions. It is a key regulator of the endocrine system, inhibiting the secretion of growth hormone, insulin, glucagon, and various gastrointestinal hormones.[1][2] Somatostatin-14 also acts as a neurotransmitter in the central nervous system.[3] Its diverse biological activities make it a molecule of significant interest in various research fields, including endocrinology, neuroscience, and oncology. The accurate quantification of Somatostatin-14 in biological samples is crucial for understanding its physiological roles and its implications in pathological conditions.
Enzyme-Linked Immunosorbent Assay (ELISA) kits provide a sensitive and specific method for the quantitative determination of Somatostatin-14 in various biological fluids, such as serum, plasma, and cerebrospinal fluid (CSF).[4] This document provides detailed application notes and protocols for the quantitative analysis of Somatostatin-14 using a competitive ELISA kit.
Principle of the Assay
The quantitative analysis of Somatostatin-14 is typically performed using a competitive ELISA. In this assay, a known amount of biotinylated Somatostatin-14 competes with the Somatostatin-14 present in the sample or standard for binding to a limited number of anti-Somatostatin-14 antibodies coated on a microplate. Following an incubation period, the unbound components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated Somatostatin-14 captured by the antibody. After another washing step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of Somatostatin-14 in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.[5]
Data Presentation
The following tables summarize the performance characteristics of commercially available Somatostatin-14 ELISA kits and reported concentrations of Somatostatin-14 in various biological fluids from research studies.
Table 1: Typical Performance Characteristics of Somatostatin-14 ELISA Kits
| Parameter | Typical Value | Source |
| Detection Range | 0-25 ng/mL | [4] |
| Sensitivity (IC50) | 0.8 ng/mL | [4] |
| Standard Curve Range | 7.813-500 pg/mL | |
| Sensitivity | 4.688 pg/mL | |
| Inter-Assay CV% | < 4.93% | |
| Intra-Assay CV% | < 5.83% | |
| Spike Recovery | 87-102% |
Table 2: Reported Concentrations of Somatostatin-14 in Human Biological Fluids
| Biological Fluid | Condition | Mean Concentration (± SD/SE) | Method | Source |
| Plasma | Fasting Healthy Subjects | 13.3 ± 5.3 pg/mL | RIA | [6] |
| Plasma | Healthy Volunteers (after 4500-kcal meal) | Rise of 9 ± 1 pmol/L | RIA | [7] |
| Cerebrospinal Fluid | Neurologically Normal Individuals | 15 - 55 pg/mL | Immunoassay | [3] |
| Cerebrospinal Fluid | Patients with Brain Atrophy | Significantly decreased | RIA | [8] |
| Cerebrospinal Fluid | Patients with Spinal Spasticity | Significantly increased | RIA | [8] |
| Cerebrospinal Fluid | Patients with Inflammatory Disorders | Significantly elevated | RIA | [8] |
| Cerebrospinal Fluid | Patients with Malignant Brain Tumors | Significantly elevated | RIA | [8] |
| Cerebrospinal Fluid | Patients with Alzheimer's Disease (n=34) | Negative correlation with dementia severity | RIA | [9] |
| Cerebrospinal Fluid | Patients with Frontotemporal Dementia (n=22) | No significant correlation with dementia severity | RIA | [9] |
Note: Some historical data were generated using Radioimmunoassay (RIA), a precursor to ELISA. Researchers should consider the methodological differences when comparing data.
Experimental Protocols
Materials Required
-
Somatostatin-14 ELISA Kit (including pre-coated microplate, standards, biotinylated detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Plate shaker (optional)
-
Absorbent paper
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000 x g for 15 minutes.
-
Carefully collect the serum and store it at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
Plasma:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully collect the plasma and store it at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
Cerebrospinal Fluid (CSF):
-
Collect CSF using standard lumbar puncture procedures.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Aliquot the supernatant and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Experimental Workflow
Caption: Experimental workflow for the Somatostatin-14 competitive ELISA.
Detailed Protocol
-
Reagent and Standard Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated wash buffer with distilled or deionized water as instructed in the kit manual.
-
Reconstitute the standard with the provided diluent to create a stock solution.
-
Perform serial dilutions of the standard stock solution to create a standard curve. A typical standard curve may range from 0 to 500 pg/mL.
-
-
Assay Procedure:
-
Determine the number of wells required for standards, samples, and blanks.
-
Add 50 µL of each standard, sample, and blank to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of biotinylated anti-Somatostatin-14 antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate five times as described previously.
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate the plate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
-
Subtract the mean absorbance of the blank from the mean absorbance of all other standards and samples.
-
Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic curve fit is recommended for generating the standard curve.
-
Determine the concentration of Somatostatin-14 in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if samples were diluted.
-
Somatostatin-14 Signaling Pathway
Somatostatin-14 exerts its effects by binding to a family of five G-protein-coupled receptors (SSTR1-5).[1] The activation of these receptors triggers several downstream signaling cascades, leading to the inhibition of hormone secretion and cell proliferation.
Caption: Simplified Somatostatin-14 signaling pathway.
Conclusion
The quantitative analysis of Somatostatin-14 using ELISA kits is a powerful tool for researchers, scientists, and drug development professionals. The high sensitivity and specificity of these assays, combined with their relatively simple and high-throughput nature, make them ideal for studying the role of Somatostatin-14 in health and disease. By following the detailed protocols and understanding the principles of the assay and the underlying biological pathways, researchers can obtain reliable and reproducible data to advance our understanding of this important peptide hormone.
References
- 1. Somatostatin ELISA Kits [thermofisher.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Somatostatin in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Plasma somatostatin in normal subjects and in various diseases: increased levels in somatostatin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin-14 modulates postprandial glucose levels and release of gastrointestinal and pancreatic hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin-like immunoreactivity in the cerebrospinal fluid of neurological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin and neuropeptide Y in cerebrospinal fluid: correlations with severity of disease and clinical signs in Alzheimer's disease and frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Somatostatin-14 in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the radiolabeling of Somatostatin-14 (SS-14) and its analogs, essential for conducting receptor binding assays. This document outlines methodologies for labeling with various radioisotopes, protocols for performing saturation and competitive binding assays, and a summary of the quantitative data derived from these experiments. Additionally, key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the processes involved.
Somatostatin-14 is a cyclic peptide hormone that regulates a wide range of physiological functions by binding to a family of five G-protein coupled receptors (SSTR1-5).[1][2][3] The development of radiolabeled SS-14 analogs has been instrumental in the characterization of these receptors, the diagnosis and treatment of neuroendocrine tumors that overexpress SSTRs, and the screening of novel therapeutic agents.[4][5][6][7]
Data Presentation: Quantitative Analysis of Receptor Binding
The binding affinity of Somatostatin-14 and its radiolabeled analogs to the five human somatostatin (B550006) receptor subtypes is a critical parameter in receptor characterization and drug development. The dissociation constant (Kd) and the maximum binding capacity (Bmax) are key indicators of ligand-receptor interaction.[8][9] The following tables summarize the binding affinities (reported as Kd or IC50 values) for various radiolabeled SS-14 analogs across the five SSTR subtypes.
| Radioligand | SSTR1 (IC50/Kd, nM) | SSTR2 (IC50/Kd, nM) | SSTR3 (IC50/Kd, nM) | SSTR4 (IC50/Kd, nM) | SSTR5 (IC50/Kd, nM) | Cell Line/Tissue | Reference |
| [¹²⁵I-Tyr¹¹]SS-14 | High Affinity | 1.1 ± 0.04 | High Affinity | High Affinity | High Affinity | AtT-20/D16-16 cells | [10] |
| [¹²⁵I-Tyr¹¹]SS-14 | - | 0.15 | - | - | - | Guinea pig pancreatic acini | [11] |
| [¹¹¹In-DTPA-D-Phe¹]-octreotide | - | Lower affinity than iodinated analog | - | - | - | Rat brain cortex | [12] |
| [⁶⁸Ga-DOTA-Tyr³]-octreotide | - | 2.5 | - | - | - | Transfected cell lines | [4] |
| [¹⁷⁷Lu-DOTA-TATE] | - | 0.08 ± 0.02 | - | - | - | HEK-SST₂ cells | [13] |
Note: "High Affinity" indicates that the source mentions high-affinity binding without providing a specific Kd or IC50 value. The binding characteristics can vary depending on the cell type and assay conditions.
Experimental Protocols
Radiolabeling of Somatostatin-14 and its Analogs
The choice of radioisotope and labeling method depends on the specific application. Iodine-125 is commonly used for in vitro receptor binding assays due to its high specific activity and ease of detection.[14] Radiometals such as Indium-111 and Gallium-68, chelated to the peptide via linkers like DTPA or DOTA, are frequently employed for in vivo imaging.[5][6][7][12]
Protocol 1.1: Iodination of Somatostatin-14 using ¹²⁵I (Chloramine-T Method)
This method results in the direct iodination of tyrosine residues.[14][15]
Materials:
-
Somatostatin-14 (or a tyrosine-containing analog)
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
Phosphate (B84403) buffer (0.5 M, pH 7.5)
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Bovine Serum Albumin (BSA) solution (1%)
Procedure:
-
In a shielded fume hood, combine 10 µg of Somatostatin-14 dissolved in 20 µL of phosphate buffer with 1 mCi of Na¹²⁵I.
-
Add 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in phosphate buffer) to initiate the reaction.
-
Allow the reaction to proceed for 60-90 seconds at room temperature with gentle mixing.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer).
-
Add 100 µL of 1% BSA solution to prevent non-specific binding of the radiolabeled peptide to surfaces.
-
Purify the [¹²⁵I]-SS-14 from unreacted ¹²⁵I and other reagents using a pre-equilibrated Sephadex G-10 column, eluting with an appropriate buffer (e.g., 0.1 M acetic acid containing 0.1% BSA).
-
Collect fractions and measure the radioactivity in a gamma counter to identify the peak corresponding to the radiolabeled peptide.
-
Determine the specific activity of the radiolabeled peptide.
Protocol 1.2: Radiolabeling of DOTA-conjugated Somatostatin Analogs with ⁶⁸Ga
This protocol is adapted for labeling DOTA-conjugated peptides like DOTA-TATE with Gallium-68, commonly used for PET imaging.[5][6]
Materials:
-
DOTA-conjugated Somatostatin analog (e.g., DOTA-TATE)
-
⁶⁸Ge/⁶⁸Ga generator
-
HEPES buffer (1.5 M)
-
Sterile water for injection
-
C-18 cartridge for purification
-
Ethanol
-
Saline solution
Procedure:
-
Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Dissolve the DOTA-conjugated peptide (typically 20-50 µg) in HEPES buffer.[6]
-
Add the ⁶⁸Ga eluate to the peptide solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (typically 5-15 minutes).
-
After incubation, cool the reaction vial.
-
Purify the ⁶⁸Ga-DOTA-peptide using a C-18 solid-phase extraction cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the final product from the cartridge with a small volume of ethanol/saline mixture.
-
Perform quality control tests to determine radiochemical purity.
Receptor Binding Assay Protocol
This protocol describes a typical saturation binding assay to determine the receptor density (Bmax) and dissociation constant (Kd) using cell membranes expressing somatostatin receptors.[8][16]
Materials:
-
Cell membranes from cells expressing SSTRs
-
Radiolabeled Somatostatin-14 (e.g., [¹²⁵I]-SS-14)
-
Unlabeled Somatostatin-14
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing SSTRs in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: Set up a series of tubes for total binding, non-specific binding, and a range of radioligand concentrations for the saturation curve.
-
Total Binding: To these tubes, add a fixed amount of cell membrane protein (e.g., 50-100 µg) and increasing concentrations of the radiolabeled SS-14.
-
Non-specific Binding: Prepare a parallel set of tubes identical to the total binding tubes, but also add a high concentration of unlabeled SS-14 (e.g., 1 µM) to saturate the specific binding sites.[13]
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).[17]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand in the solution.[18]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a beta or gamma counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of the radioligand.
-
Analyze the resulting saturation curve using non-linear regression analysis (e.g., using Prism software) to determine the Kd and Bmax values.[19]
-
Visualizations
Signaling Pathways
Somatostatin receptor activation triggers several intracellular signaling cascades, primarily through inhibitory G-proteins (Gi).[3] The most common pathways involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways.[3][20][21]
Caption: Somatostatin-14 signaling pathways.
Experimental Workflow
The following diagram illustrates the general workflow for a radioligand receptor binding assay.
References
- 1. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. TPC - Bmax and KD [turkupetcentre.net]
- 10. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: synthesis, radiolabeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Selective binding of somatostatin-14 and somatostatin-28 to islet cells revealed by quantitative electron microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. sicb.org [sicb.org]
- 21. Regulatory Mechanisms of Somatostatin Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Bioassay for Somatostatin-14 Growth Hormone Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for an in vitro bioassay to determine the inhibitory effect of Somatostatin-14 (SST-14) on Growth Hormone (GH) secretion. This assay is a critical tool for studying the somatotropic axis, screening for novel somatostatin (B550006) analogs, and investigating the mechanisms of GH regulation.
Introduction
Somatostatin-14 is a key physiological inhibitor of growth hormone (GH) secretion from the anterior pituitary.[1][2][3] This inhibitory action is mediated through specific G-protein coupled somatostatin receptors (SSTRs) on somatotroph cells.[2][4] The bioassay described herein provides a robust in vitro system to quantify the potency of SST-14 and its analogs in suppressing GH release, typically stimulated by Growth Hormone-Releasing Hormone (GHRH). This is a fundamental assay in endocrinology research and for the development of therapeutics targeting conditions of GH hypersecretion, such as acromegaly.[1][4]
Principle of the Assay
The bioassay is based on the principle of stimulating GH secretion from a suitable pituitary cell line using GHRH and then measuring the dose-dependent inhibition of this stimulated GH release by SST-14. The amount of GH secreted into the cell culture medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of Somatostatin-14 in Growth Hormone Inhibition
SST-14 exerts its inhibitory effect on GH secretion through a complex signaling cascade initiated by its binding to somatostatin receptors (primarily SSTR2 and SSTR5 on somatotrophs).[2][4] This binding activates inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of intracellular calcium ion concentrations ([Ca2+]i).[5] Furthermore, SST-14 can activate the ERK and PI3K signaling pathways.[6][7] These events ultimately converge to suppress the synthesis and exocytosis of GH.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential inhibition of growth hormone secretion by analogs selective for somatostatin receptor subtypes 2 and 5 in human growth-hormone-secreting adenoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth hormone and somatostatin directly inhibit gastric ghrelin secretion. An in vitro organ culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor-specific analogs: effects on cell proliferation and growth hormone secretion in human somatotroph tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. sicb.org [sicb.org]
Application Notes and Protocols for Cell Culture Experimental Design in Somatostatin-14 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Somatostatin-14 (SST-14) is a cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes. It exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs), designated Somatostatin (B550006) Receptors 1 through 5 (SSTR1-SSTR5). The activation of these receptors triggers a cascade of intracellular signaling events, primarily leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, SST-14 signaling can modulate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, and influence ion channel activity.
The diverse expression patterns of SSTR subtypes in different tissues and cell types account for the multifaceted biological functions of SST-14, which include the inhibition of hormone secretion, regulation of cell proliferation, and induction of apoptosis. Consequently, SST-14 and its synthetic analogs are of significant interest in drug development, particularly for the treatment of neuroendocrine tumors, acromegaly, and other hormonal disorders.
These application notes provide a comprehensive guide for designing and conducting in vitro cell culture experiments to investigate the biological effects of Somatostatin-14. Detailed protocols for key assays are provided, along with guidelines for data interpretation and visualization of the underlying signaling pathways and experimental workflows.
Cell Line Selection and Culture Conditions
The choice of an appropriate cell line is critical for the successful investigation of SST-14's biological activities. The ideal cell line should endogenously express the SSTR subtype(s) of interest or be engineered to express a specific subtype. The following table summarizes the characteristics of commonly used cell lines in somatostatin research.
| Cell Line | Origin | SSTR Subtype Expression | Key Features |
| CHO-K1 | Chinese Hamster Ovary | None (endogenous) | Ideal for stable transfection to express a single SSTR subtype, providing a clean system to study subtype-specific signaling. |
| AR42J | Rat Pancreatic Tumor | SSTR2, SSTR3, SSTR5[1] | A well-characterized model for pancreatic acinar cells that exhibits neuroendocrine features. |
| BON-1 | Human Pancreatic Neuroendocrine Tumor | Low levels of SSTR2 and SSTR5 | A widely used model for studying neuroendocrine tumor biology and therapeutic responses. |
Cell Culture Protocols
2.1.1. CHO-K1 Cells (and stably transfected SSTR-expressing variants)
-
Growth Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For transfected cells, include the appropriate selection antibiotic (e.g., G418, Puromycin).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing:
-
Aspirate the culture medium and wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 4-6 mL of complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 3-5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:2 to 1:4.
-
Change the medium every 2-3 days.
-
2.1.2. AR42J Cells
-
Growth Medium: RPMI-1640 Medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing:
-
Aspirate the medium and wash the cells with DPBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C.
-
Gently resuspend the cells in 10 mL of complete growth medium and centrifuge at 125 x g for 5-10 minutes.
-
Resuspend the pellet in fresh medium and plate at a density of 5 x 10^4 to 1 x 10^5 cells/cm².
-
Subculture when cell patches begin to form "domes".
-
2.1.3. BON-1 Cells
-
Growth Medium: 1:1 mixture of DMEM and Ham's F-12K medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Follow standard trypsinization procedures as described for CHO-K1 cells, with a subcultivation ratio of 1:3 to 1:6.
Experimental Design and Protocols
A logical workflow is essential for characterizing the effects of SST-14. The following diagram illustrates a typical experimental progression, starting from receptor binding and moving to downstream functional assays.
Receptor Binding Assay
This assay quantifies the affinity of SST-14 for its receptors. It is a competitive binding assay using a radiolabeled somatostatin analog.
Protocol: Competitive Radioligand Binding Assay
-
Cell Membrane Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold DPBS and scrape them into a centrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Procedure:
-
Set up a 96-well plate with the following in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [¹²⁵I-Tyr¹¹]-SST-14 (final concentration ~50 pM), and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL unlabeled SST-14 (1 µM final concentration), 25 µL [¹²⁵I-Tyr¹¹]-SST-14, and 50 µL of cell membrane suspension.
-
Competitive Binding: 25 µL of varying concentrations of unlabeled SST-14, 25 µL [¹²⁵I-Tyr¹¹]-SST-14, and 50 µL of cell membrane suspension.
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and add scintillation fluid.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled SST-14.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: SST-14 Receptor Binding Affinities
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | IC50 (nM) |
| SSTR1-5 | CHO-K1 (transfected) | [¹²⁵I-Tyr¹¹]-SST-14 | High Affinity (subtype dependent) | - |
| SSTR2 | AR42J | [¹²⁵I-Tyr¹¹]-SST-14 | - | ~1.5 |
| SSTR2 | BON-1 | [¹²⁵I-Tyr¹¹]-SST-14 | - | ~0.8 |
cAMP Measurement Assay
This assay measures the inhibition of adenylyl cyclase activity, a primary downstream effect of SSTR activation.
Protocol: cAMP Immunoassay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of SST-14 for 15-30 minutes at 37°C.
-
Stimulate the cells with a known adenylyl cyclase activator, such as Forskolin (10 µM), for 15 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., ELISA, HTRF).
-
Measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Normalize the cAMP levels to the Forskolin-only treated control.
-
Plot the percentage of inhibition of Forskolin-stimulated cAMP production against the log concentration of SST-14.
-
Determine the IC50 value.
-
Data Presentation: SST-14 Mediated Inhibition of cAMP Production
| Cell Line | SSTR Expression | Agonist | IC50 (nM) |
| CHO-SSTR2 | SSTR2 | SST-14 | ~0.15 |
| BON-1 | Low SSTR2/5 | Octreotide (B344500) | ~60 (decreases with epigenetic drug treatment)[2] |
ERK Phosphorylation Assay
This assay assesses the modulation of the MAPK/ERK signaling pathway by SST-14.
Protocol: Western Blot for Phospho-ERK
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates.
-
Once cells reach 70-80% confluency, replace the medium with serum-free medium and incubate for 4-12 hours.
-
-
Cell Treatment:
-
Treat the serum-starved cells with various concentrations of SST-14 for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Place the plates on ice and aspirate the medium.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Normalize the results to the untreated control.
-
Data Presentation: SST-14 Effect on ERK Phosphorylation
| Cell Line | SSTR Expression | Treatment | Expected Outcome |
| CHO-SSTR1 | SSTR1 | SST-14 | Time- and dose-dependent increase in pERK/total ERK ratio. |
| CHO-SSTR2 | SSTR2 | SST-14 | Time- and dose-dependent increase in pERK/total ERK ratio. |
| AR42J | SSTR2, 3, 5 | SST-14 | Modulation of pERK/total ERK ratio (may be context-dependent). |
Cell Proliferation Assay
This assay determines the effect of SST-14 on cell growth and viability.
Protocol: Cell Counting or MTT/XTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 5,000 cells/well).
-
Cell Treatment:
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of SST-14.
-
Incubate for 24, 48, and 72 hours.
-
-
Quantification of Cell Number:
-
Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
MTT/XTT Assay: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the cell number or absorbance to the untreated control.
-
Plot the percentage of viable cells against the log concentration of SST-14.
-
Determine the IC50 value for inhibition of proliferation.
-
Data Presentation: Anti-proliferative Effects of Somatostatin Analogs
| Cell Line | SSTR Expression | Agonist | Effect |
| GH3 | Endogenous SSTRs | Octreotide (100 ng/ml) | ~20% reduction in cell proliferation after 24h.[2] |
| BON-1 | Low SSTR2/5 | SST-14 (1 µM) | No significant reduction in cell number after 72h.[3] |
| QGP-1 | Low SSTR2/5 | Lanreotide (1 µM) | ~11% reduction in cell number after 72h.[3] |
Apoptosis Assay
This assay detects and quantifies programmed cell death induced by SST-14.
Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat the cells with various concentrations of SST-14 for 24-48 hours.
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold DPBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained, Annexin V only, PI only) to set up the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
Data Presentation: SST-14 Induced Apoptosis
| Cell Line | SSTR Expression | Treatment | Expected Outcome |
| AR42J | SSTR2, 3, 5 | SST-14 | Dose- and time-dependent increase in the percentage of Annexin V positive cells. |
| BON-1 | Low SSTR2/5 | SST-14 | Potential for apoptosis induction, may be dependent on SSTR upregulation. |
Signaling Pathway Visualization
Understanding the signaling cascades initiated by SST-14 is crucial for interpreting experimental results. The following diagram, generated using the DOT language, illustrates the primary signaling pathways activated upon SST-14 binding to its receptors.
This diagram illustrates that upon binding of SST-14 to its receptors (SSTRs), the inhibitory G-protein (Gi/o) is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP and PKA activity, which in turn inhibits hormone secretion. Concurrently, Gi/o can modulate other effectors such as phospholipase C (predominantly via SSTR2), the MAPK cascade, phosphotyrosine phosphatases, and ion channels, ultimately leading to the regulation of cell proliferation, apoptosis, and secretion.
Logical Relationships of Experimental Assays
The various assays described are interconnected and provide complementary information about the mechanism of action of SST-14. The following diagram illustrates these logical relationships.
This diagram shows that a positive result in the receptor binding assay is a prerequisite for observing downstream effects. The inhibition of cAMP and modulation of ERK phosphorylation are key signaling events that lead to the ultimate functional outcomes of altered cell proliferation and induction of apoptosis. By performing this panel of assays, researchers can build a comprehensive profile of SST-14's activity in a given cellular context.
References
Application Notes and Protocols for Studying Somatostatin-14 Mediated Ion Transport Using the Ussing Chamber
Audience: Researchers, scientists, and drug development professionals.
Introduction
Somatostatin-14 (SST-14) is a cyclic neuropeptide that plays a crucial role in regulating various physiological processes in the gastrointestinal tract, including epithelial ion transport. It is a potent inhibitor of intestinal secretion, making it a subject of significant interest for understanding the pathophysiology of diarrheal diseases and for the development of antisecretory therapeutics. The Ussing chamber is an indispensable ex vivo technique that allows for the precise measurement of ion transport across epithelial tissues by isolating the tissue between two chambers and controlling the electrochemical potential difference. This document provides detailed application notes and protocols for utilizing the Ussing chamber to investigate the effects of Somatostatin-14 on intestinal ion transport.
Core Principles
The Ussing chamber allows for the measurement of two key electrical parameters:
-
Short-Circuit Current (Isc): This is the current required to nullify the spontaneous potential difference across the epithelium. It represents the net sum of all active ion transport processes. A decrease in Isc, as is often observed with SST-14, typically indicates an inhibition of anion secretion (e.g., Cl⁻) or a stimulation of cation absorption (e.g., Na⁺).
-
Transepithelial Electrical Resistance (TER): Calculated using Ohm's law from the voltage deflection in response to a known current pulse, TER is a measure of the overall resistance of the epithelial barrier to ion flow. It reflects the integrity of the tight junctions and the transcellular resistance. While SST-14 has not been shown to significantly alter basal TER, it can protect against a decrease in TER under inflammatory or hypoxic conditions.[1]
By measuring these parameters and performing ion flux studies, researchers can elucidate the specific effects of SST-14 on intestinal epithelial function.
Data Presentation: Effects of Somatostatin-14 on Intestinal Ion Transport
The following tables summarize quantitative data from published studies on the effects of Somatostatin-14 on key ion transport parameters in various intestinal segments and species.
Table 1: Effect of Somatostatin-14 on Short-Circuit Current (Isc)
| Species | Intestinal Segment | SST-14 Concentration | Change in Isc (ΔIsc) | Reference |
| Rat | Colon | 0.1 µM | -0.8 ± 0.1 µeq/h·cm² | |
| Rabbit | Ileum | Not Specified | -1.0 ± 0.2 µeq/hr·cm² | |
| Porcine | Distal Jejunum | 1-1000 nM | Dose-dependent decrease | |
| Mouse | Colon | 0.1 µM | Inhibition of cAMP- and Ca²⁺-mediated Isc increase |
Table 2: Effect of Somatostatin-14 on Net Ion Fluxes
| Species | Intestinal Segment | SST-14 Concentration | Change in Net Na⁺ Absorption | Change in Net Cl⁻ Absorption | Reference | |---|---|---|---|---| | Rat | Colon | 0.1 µM | Partial blockage of theophylline-induced inhibition | +0.9 ± 0.3 µeq/h·cm² | | | Rabbit | Ileum | Not Specified | +1.5 ± 0.3 µeq/hr·cm² | +2.4 ± 0.4 µeq/hr·cm² | | | Porcine | Distal Jejunum | 10 nM | Not Reported | Increased lumen-to-serosa Cl⁻ flux | |
Table 3: Effect of Somatostatin on Transepithelial Resistance (TER) under Pathophysiological Conditions
| Cell Line/Tissue | Condition | Somatostatin Concentration | Effect on TER | Reference |
| Caco-2 cells | Interferon-γ treatment | 1 µM | Protected against IFN-γ-induced decrease in TER | [1] |
| Caco-2 cells | Lipopolysaccharide (LPS) treatment | 1 nM | Ameliorated LPS-induced decrease in TER | |
| Human Colon | Hypoxia (DNP-induced) | 2 µM | Prevented hypoxia-induced increase in paracellular conductance |
Experimental Protocols
Protocol 1: Preparation of Intestinal Tissue and Mounting in Ussing Chambers
This protocol describes the general procedure for preparing fresh intestinal tissue for Ussing chamber experiments.
Materials:
-
Krebs Bicarbonate Ringer (KBR) solution: 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM K₂HPO₄, 0.4 mM KH₂PO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM Glucose.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
-
Ice.
-
Dissection tools (scissors, forceps).
-
Syringe and needle.
-
Ussing chamber system.
Procedure:
-
Prepare KBR solution: Make fresh KBR solution and continuously gas with carbogen for at least 30 minutes before use. Maintain the solution at 37°C in a water bath. Prepare a separate container of ice-cold, carbogenated KBR for tissue transport and dissection.
-
Tissue Excision: Euthanize the animal according to approved institutional protocols. Immediately excise the desired intestinal segment (e.g., jejunum, ileum, colon).
-
Tissue Cleaning: Gently flush the lumen of the excised segment with ice-cold KBR solution to remove residual contents.
-
Transport: Place the cleaned intestinal segment in a beaker of ice-cold, carbogenated KBR and transport it to the dissection station.
-
Seromuscular Stripping (optional but recommended): Place the tissue on a chilled surface with the mucosal side down. Carefully remove the outer serosal and muscular layers using fine forceps. This step reduces tissue thickness and improves oxygenation and drug access to the epithelium.
-
Mounting: Cut the stripped tissue into an appropriate size for the Ussing chamber aperture. Mount the tissue sheet between the two halves of the Ussing chamber, ensuring a leak-proof seal.
-
Equilibration: Fill both the mucosal and serosal chambers with pre-warmed (37°C), carbogenated KBR solution. Allow the tissue to equilibrate for 20-30 minutes, during which the baseline potential difference (PD) and Isc should stabilize.
Protocol 2: Measurement of Somatostatin-14 Effect on Basal and Stimulated Ion Transport
This protocol details the steps to measure the effect of SST-14 on both basal and stimulated ion transport.
Materials:
-
Mounted and equilibrated intestinal tissue in Ussing chambers.
-
Somatostatin-14 stock solution.
-
Secretagogues (e.g., Forskolin, Carbachol).
-
Inhibitors (e.g., Bumetanide).
-
Data acquisition system connected to the Ussing chamber.
Procedure:
-
Baseline Recording: Once the tissue is equilibrated, record the stable baseline Isc and calculate the basal TER.
-
Application of Somatostatin-14: Add SST-14 to the serosal (basolateral) chamber to achieve the desired final concentration (e.g., 10⁻¹⁰ to 10⁻⁷ M). SST-14 acts on receptors located on the basolateral membrane of enterocytes.
-
Recording the SST-14 Effect: Continuously record the Isc until a new stable baseline is reached. The decrease in Isc reflects the inhibitory effect of SST-14 on basal ion transport.
-
Inducing Secretion (Positive Control): To investigate the effect of SST-14 on stimulated secretion, add a secretagogue to the appropriate chamber after the SST-14 effect has stabilized.
-
cAMP-mediated secretion: Add Forskolin (e.g., 10 µM) to the serosal chamber.
-
Ca²⁺-mediated secretion: Add Carbachol (e.g., 100 µM) to the serosal chamber.
-
-
Observing the Inhibitory Effect: The presence of SST-14 is expected to attenuate the increase in Isc typically induced by these secretagogues.
-
Use of Inhibitors (Mechanistic Insight):
-
To confirm that the observed changes in Isc are due to Cl⁻ secretion, the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1) inhibitor, Bumetanide (e.g., 100 µM), can be added to the serosal chamber at the end of the experiment. This should abolish the majority of the secretory Isc.
-
Visualization of Pathways and Workflows
Somatostatin-14 Signaling Pathway in Intestinal Epithelial Cells
The primary mechanism of SST-14's antisecretory effect is through the activation of Somatostatin Receptors (SSTRs), predominantly SSTR2 and SSTR5, which are G-protein coupled receptors.
Caption: Somatostatin-14 signaling cascade in enterocytes.
Experimental Workflow for Ussing Chamber Analysis
The following diagram outlines the logical flow of an experiment designed to test the effect of Somatostatin-14 on intestinal ion transport.
Caption: Ussing chamber experimental workflow.
Conclusion
The Ussing chamber is a powerful tool for dissecting the mechanisms by which Somatostatin-14 regulates intestinal ion transport. By carefully controlling experimental conditions and measuring key electrophysiological parameters, researchers can gain valuable insights into its antisecretory properties. The protocols and data presented here provide a comprehensive guide for scientists and drug development professionals aiming to study the effects of SST-14 and its analogues on intestinal epithelial function. This knowledge is critical for advancing our understanding of gastrointestinal physiology and for the development of novel treatments for secretory diarrheas.
References
Application Notes and Protocols for Western Blot Analysis of Somatostatin-14 Signaling
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to analyze the signaling pathways activated by Somatostatin-14 (SST-14) using Western blotting. The focus is on key downstream signaling molecules whose phosphorylation status or recruitment is altered upon SST-14 binding to its receptors, primarily the Somatostatin Receptor Subtype 2 (SSTR2).
Introduction to Somatostatin-14 Signaling
Somatostatin-14 is a peptide hormone that regulates various cellular processes, including hormone secretion, cell proliferation, and apoptosis.[1][2] It exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), with SSTR2 being a prominent target.[1][3] Upon activation, SSTRs can trigger multiple intracellular signaling cascades. This protocol focuses on the analysis of three key pathways:
-
MAPK/ERK Pathway: SST-14 can modulate the phosphorylation of Extracellular signal-regulated kinases (ERK1/2), which are key regulators of cell growth and differentiation.[4][5]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, crucial for cell survival and metabolism, can be influenced by SST-14.[4][6][7]
-
SHP Phosphatases: SST-14 receptor activation can lead to the recruitment and activation of Src homology region 2 domain-containing phosphatases, SHP-1 and SHP-2, which play roles in dephosphorylating key signaling proteins.[8][9][10]
Experimental Overview
This protocol outlines the steps for cell culture and treatment with SST-14, preparation of cell lysates, protein quantification, separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of total and phosphorylated forms of ERK1/2 and Akt, as well as total SHP-1 and SHP-2.
Visualization of the Somatostatin-14 Signaling Pathway
Detailed Experimental Protocol
Materials and Reagents
Cell Culture and Lysis
-
Cell line expressing SSTR2 (e.g., CHO-SSTR2, various neuroendocrine tumor cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Somatostatin-14 (SST-14)
-
RIPA Lysis Buffer (or a suitable alternative for membrane proteins)[11][12]
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
Protein Quantification
SDS-PAGE and Western Blotting
-
Laemmli sample buffer (2x)[15]
-
Polyacrylamide gels (appropriate percentage for target proteins)
-
SDS-PAGE running buffer
-
Protein molecular weight markers
-
PVDF or nitrocellulose membranes[16]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[17][18]
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary and secondary antibodies (see Table 1)
-
Chemiluminescent substrate[19]
-
Imaging system (e.g., CCD camera-based imager)
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Culture SSTR2-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.
-
Treat cells with the desired concentration of Somatostatin-14 for various time points (e.g., 0, 5, 15, 30, 60 minutes). A vehicle-treated control should be included.
2. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[13][21] This is crucial for ensuring equal loading of protein in each lane.[22]
4. Sample Preparation
-
Based on the protein concentration, dilute the lysates to the same concentration.
-
Mix a calculated volume of lysate (typically 20-30 µg of total protein) with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[18] For membrane proteins like SSTR2, heating at a lower temperature (e.g., 50°C for 20 minutes) may be necessary to prevent aggregation.[20]
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE
-
Load the prepared samples into the wells of a polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16][23] For GPCRs and other large proteins, a wet transfer overnight at a low constant current in a cold room is often recommended.[24]
7. Immunoblotting
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[18]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle shaking.[25]
-
Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
8. Detection and Analysis
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.[19]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.[22] Normalize the signal of the protein of interest to a loading control (e.g., β-actin, GAPDH) or to the total protein in each lane. For analyzing phosphorylation, normalize the phospho-protein signal to the total protein signal for that specific target.
Data Presentation
Quantitative data for key reagents and experimental parameters are summarized in the tables below for easy reference.
Table 1: Primary and Secondary Antibodies
| Target Protein | Host Species | Clonality | Supplier Example | Recommended Dilution |
| SSTR2 | Rabbit | Polyclonal | Thermo Fisher, RayBiotech[3][26] | 1:500 - 1:1000 |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | Monoclonal | Cell Signaling Technology | 1:1000 - 1:2000 |
| Total ERK1/2 | Rabbit | Polyclonal | Cell Signaling Technology | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit | Monoclonal | Cell Signaling Technology | 1:1000 - 1:2000 |
| Total Akt | Rabbit | Polyclonal | Cell Signaling Technology | 1:1000 |
| SHP-1 | Rabbit | Polyclonal | Santa Cruz Biotechnology | 1:500 - 1:1000 |
| SHP-2 | Rabbit | Polyclonal | Santa Cruz Biotechnology | 1:500 - 1:1000 |
| β-Actin (Loading Control) | Mouse | Monoclonal | Sigma-Aldrich | 1:5000 - 1:10000 |
| Anti-rabbit IgG, HRP-linked | Goat | Polyclonal | Cell Signaling Technology | 1:2000 - 1:5000 |
| Anti-mouse IgG, HRP-linked | Horse | Polyclonal | Cell Signaling Technology | 1:2000 - 1:5000 |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Table 2: Buffer Compositions
| Buffer | Component | Concentration |
| RIPA Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% (v/v) | |
| Sodium deoxycholate | 0.5% (w/v) | |
| SDS | 0.1% (w/v) | |
| 2x Laemmli Sample Buffer | Tris-HCl, pH 6.8 | 125 mM |
| SDS | 4% (w/v) | |
| Glycerol | 20% (v/v) | |
| 2-Mercaptoethanol | 10% (v/v) | |
| Bromophenol Blue | 0.004% (w/v) | |
| 10x Tris-Buffered Saline (TBS) | Tris Base | 24.2 g/L |
| NaCl | 80 g/L | |
| Adjust pH to 7.6 with HCl | ||
| TBST (Wash Buffer) | 1x TBS | |
| Tween-20 | 0.1% (v/v) | |
| Blocking Buffer | TBST | |
| Non-fat dry milk or BSA | 5% (w/v) |
Table 3: Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Protein Loading per Lane | 20-50 µg | Ensure equal loading across all lanes based on protein quantification. |
| SDS-PAGE Gel Percentage | 10-12% | Adjust based on the molecular weight of the target proteins. |
| Primary Antibody Incubation | Overnight at 4°C | Can be performed for 1-2 hours at room temperature, but overnight incubation often yields better results.[17][25] |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Chemiluminescent Detection | As per manufacturer's instructions | Adjust exposure time to avoid signal saturation. |
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the intricate signaling pathways activated by Somatostatin-14, providing valuable insights for both basic research and therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. raybiotech.com [raybiotech.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. sicb.org [sicb.org]
- 6. Somatostatin-14 - LKT Labs [lktlabs.com]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 16. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 17. bostonbioproducts.com [bostonbioproducts.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 20. 7tmantibodies.com [7tmantibodies.com]
- 21. licorbio.com [licorbio.com]
- 22. Guide to western blot quantification | Abcam [abcam.com]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. bio-rad.com [bio-rad.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
- 26. Anti-SSTR2 Antibodies | Invitrogen [thermofisher.com]
Application Notes and Protocols for Autoradiography of Somatostatin-14 Binding Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the localization and quantification of Somatostatin-14 (SS-14) binding sites using in vitro autoradiography. This technique is invaluable for understanding the distribution and density of somatostatin (B550006) receptors in various tissues, which is crucial for neuroscience research and the development of targeted therapies.
Somatostatin, a cyclic peptide hormone, exists in two bioactive forms, SS-14 and SS-28.[1] It plays a significant role in regulating the endocrine system, neurotransmission, and cell proliferation by interacting with G protein-coupled somatostatin receptors (SSTRs).[1][2] There are five subtypes of SSTRs (SSTR1-5), each with a distinct distribution throughout the central nervous system and peripheral tissues.[2][3] Autoradiography allows for the precise visualization and quantification of these receptor binding sites within the anatomical context of tissue sections.[4][5][6]
Quantitative Data Summary
The following tables summarize quantitative data for Somatostatin-14 and related ligand binding to somatostatin receptors, as determined by autoradiography in various tissues. These values, including the dissociation constant (Kd) and maximum binding capacity (Bmax), are critical for assessing receptor affinity and density.[7][8][9]
Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of Somatostatin Receptor Ligands in Human Tissues
| Tissue | Radioligand | Kd (nmol/L) | Bmax (fmol/mg protein) | Reference |
| Cerebellum (molecular layer) | [125I-Tyr0,DTrp8]S14 | - | 152 +/- 17 | [10] |
| Cerebellum (granular layer) | [125I-Tyr0,DTrp8]S14 | - | 190 +/- 20 | [10] |
| Cerebellum (medulla) | [125I-Tyr0,DTrp8]S14 | - | 56 +/- 11 | [10] |
| Thymus | 125I-[Tyr3]-octreotide | 0.84 | - | [11] |
| Spleen | 125I-[Tyr3]-octreotide | 1.6 | - | [11] |
| Lymph Node | 125I-[Tyr3]-octreotide | 0.62 | - | [11] |
Table 2: Somatostatin Receptor (SS-R) Density in Young Adult vs. Senescent Rat Brain
| Brain Region | % Decrease in SS-R Binding in Senescent Rats | Reference |
| Periaqueductal gray matter | 73% | [12] |
| Interpeduncular nucleus | 73% | [12] |
| Pontine nucleus | 63% | [12] |
| Superior colliculus | 46% | [12] |
| Ventral tegmental area | 46% | [12] |
| Temporal cortex | 39% | [12] |
| Frontal cortex | 34% | [12] |
| Hippocampus | 33% | [12] |
| Amygdala | 27% | [12] |
| Claustrum | 26% | [12] |
Data from a study using 125I-labeled Tyr11-SS-14.[12]
Experimental Protocols
The following protocols provide a detailed methodology for performing in vitro receptor autoradiography to localize Somatostatin-14 binding sites.
Protocol 1: Tissue Preparation
-
Tissue Harvesting and Freezing:
-
Freshly dissect the tissue of interest (e.g., brain, spleen, lymph nodes).[4]
-
Rapidly freeze the tissue to preserve its morphology and receptor integrity. For brain tissue, it can be placed in a brain mold to maintain its shape, wrapped in aluminum foil, and initially frozen at -20°C for 30 minutes before long-term storage at -80°C.[4] For whole human brains, freezing at -80°C is recommended.[13]
-
-
Cryosectioning:
Protocol 2: In Vitro Receptor Autoradiography
This protocol is adapted from methodologies described for somatostatin and other G protein-coupled receptors.[6][14][15]
-
Pre-incubation:
-
Radioligand Incubation:
-
Prepare the incubation buffer containing the radioligand. A common radioligand for SS-14 binding sites is an iodinated analogue such as [125I-Tyr0,DTrp8]S14 or [125I-Tyr11]SS-14.[10][12] The buffer should also contain protease inhibitors and other components to ensure receptor stability and binding specificity (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, protease inhibitor cocktail, pH 7.4).[15]
-
To determine total binding , incubate a set of slides in the radioligand solution.
-
To determine non-specific binding , incubate an adjacent set of slides in the radioligand solution containing a high concentration (e.g., 1 µM) of unlabeled Somatostatin-14.[14]
-
Lay the slides horizontally in a humidified chamber and cover each section with the incubation solution (approximately 1 ml per slide).[15]
-
Incubate for 60-90 minutes at room temperature with periodic gentle agitation.[15][16]
-
-
Washing:
-
Rapidly aspirate the incubation solution from the slides.[15]
-
Immediately place the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]
-
Perform three washes, each for 5 minutes, in fresh, ice-cold wash buffer to remove unbound radioligand.[14][15]
-
After the final wash, perform a brief dip in ice-cold distilled water to remove buffer salts.[14]
-
-
Drying and Exposure:
-
Data Acquisition and Analysis:
-
Scan the phosphor imaging plate using a phosphorimager or develop the film.[15]
-
Perform densitometric analysis of the resulting autoradiograms using imaging software.[4]
-
Define regions of interest (ROIs) on the images.[15]
-
Quantify the binding density in units such as psl/mm² or DPM/mm² by comparing the signal intensity to the co-exposed standards.[15]
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.[14]
-
Visualizations
Somatostatin Receptor Signaling Pathway
Somatostatin receptors are G-protein coupled receptors that, upon activation by somatostatin, trigger several intracellular signaling cascades.[2][17] These pathways are primarily inhibitory and lead to a reduction in hormone secretion and modulation of neuronal activity.[2]
Caption: Somatostatin-14 receptor signaling pathway.
Experimental Workflow for Autoradiography
The following diagram outlines the key steps in the in vitro autoradiography workflow for localizing Somatostatin-14 binding sites.
Caption: Workflow for in vitro autoradiography of SS-14 binding sites.
References
- 1. Somatostatin - Wikipedia [en.wikipedia.org]
- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cell-specific receptor binding using a combination of immunohistochemistry and in vitro autoradiography: relevance to therapeutic receptor targeting in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Reduction in second-messenger ligand binding sites after brain ischemia--autoradiographic Bmax and Kd determinations using digital image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TPC - Bmax and KD [turkupetcentre.net]
- 10. Quantitative autoradiographic study of somatostatin receptors in the adult human cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro autoradiographic and in vivo scintigraphic localization of somatostatin receptors in human lymphatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Somatostatin receptors in the senescent rat brain: a quantitative autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new method of preparing human whole brain sections for in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Autoradiography [fz-juelich.de]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Selective binding of somatostatin-14 and somatostatin-28 to islet cells revealed by quantitative electron microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for In Situ Hybridization Detection of Somatostatin-14 Receptor mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection of Somatostatin-14 receptor (SSTR) mRNA, particularly the subtype 4 receptor (SSTR4) which is selective for Somatostatin-14, in tissue sections using in situ hybridization (ISH). This technique is invaluable for elucidating the spatial distribution of SSTR mRNA expression, offering insights into the physiological and pathological roles of somatostatin (B550006) signaling.
Introduction
In situ hybridization is a powerful molecular technique used to localize specific nucleic acid sequences within the cellular context of tissues. For the study of the Somatostatin-14 receptor, ISH allows for the visualization of its mRNA transcripts, providing critical information on which cells and tissues express this receptor. This is of particular interest in neuroscience, oncology, and endocrinology, where somatostatin and its receptors play key roles in neurotransmission, tumor growth, and hormone secretion. The following protocols detail a non-radioactive ISH method using digoxigenin (B1670575) (DIG)-labeled probes, which offers high sensitivity and safety.
Data Presentation: Quantitative Analysis of Somatostatin Receptor mRNA Expression
The following table summarizes data from a study on somatostatin receptor expression in primary human breast cancer, providing an example of quantitative analysis that can be achieved. While this data is not specific to Somatostatin-14 receptor in all tissues, it illustrates the type of quantitative comparisons that can be made.
| Somatostatin Receptor Subtype | Percentage of Positive Samples (%) | Relative mRNA Expression Levels (Corrected for β-actin) | Correlation with Estrogen Receptor (ER) Levels | Correlation with Progesterone Receptor (PR) Levels |
| SSTR1 | 91 | High | Correlated | No significant correlation |
| SSTR2 | 98 | Moderate | Correlated | Correlated |
| SSTR3 | 96 | Highest | No significant correlation | No significant correlation |
| SSTR4 (Somatostatin-14 selective) | 76 | Low | Correlated | No significant correlation |
| SSTR5 | 54 | Low | No significant correlation | No significant correlation |
This table is a summary of findings related to SSTR mRNA in breast tumors and serves as an illustrative example of quantitative data presentation.[1]
Experimental Protocols
This section provides a detailed methodology for non-radioactive in situ hybridization for the detection of Somatostatin-14 receptor mRNA.
Probe Design and Synthesis
Successful in situ hybridization relies on a high-quality, specific probe.
-
Probe Design:
-
Design an antisense RNA probe complementary to the target SSTR4 mRNA sequence. The probe should ideally be between 250-1500 bases in length for optimal tissue penetration and signal intensity.[2]
-
To ensure specificity, perform a BLAST search of the probe sequence against the target organism's genome to avoid cross-hybridization with other somatostatin receptor subtypes or unrelated genes.
-
As a negative control, a sense probe with the same sequence as the mRNA should be synthesized.
-
-
Probe Synthesis (Digoxigenin Labeling):
-
Linearize the plasmid DNA containing the SSTR4 cDNA template.
-
Use an in vitro transcription kit with a bacteriophage polymerase (e.g., T7, SP6) to synthesize the RNA probe.[3][4][5]
-
Incorporate digoxigenin-labeled UTP (DIG-UTP) into the transcription reaction. A typical ratio of DIG-UTP to unlabeled UTP is 1:3.[3][6]
-
Purify the labeled probe to remove unincorporated nucleotides.
-
Tissue Preparation
Proper tissue preparation is critical for preserving mRNA integrity and tissue morphology.
-
Tissue Fixation:
-
For fresh frozen sections, fix tissues in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
For paraffin-embedded sections, ensure tissues are adequately fixed in 10% neutral buffered formalin.
-
-
Sectioning:
-
For frozen sections, cryoprotect the fixed tissue in a sucrose (B13894) solution before sectioning at 10-20 µm thickness on a cryostat.
-
For paraffin-embedded sections, cut sections at 5-10 µm thickness.
-
Mount sections onto RNase-free, coated slides (e.g., SuperFrost Plus).
-
-
Pre-hybridization Treatments:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections): Immerse slides in xylene followed by a graded series of ethanol (B145695) washes.
-
Permeabilization: Treat sections with Proteinase K to improve probe accessibility. The concentration and incubation time should be optimized for the specific tissue type.[2]
-
Acetylation: Incubate slides in an acetic anhydride (B1165640) solution to reduce non-specific binding.
-
Hybridization
-
Prepare a hybridization buffer containing formamide, SSC, dextran (B179266) sulfate, and blocking reagents.
-
Dilute the DIG-labeled SSTR4 probe in the hybridization buffer.
-
Denature the probe by heating at 95°C for 2 minutes and then immediately place on ice.[2]
-
Apply the hybridization solution containing the probe to the tissue sections.
-
Cover with a coverslip and incubate in a humidified chamber overnight at a hybridization temperature of 55-65°C.[2][7]
Post-Hybridization Washes and Immunodetection
-
Perform a series of stringent washes in SSC buffer at the hybridization temperature to remove unbound and non-specifically bound probe.
-
Blocking: Incubate the slides in a blocking solution (e.g., 2% BSA in MABT buffer) for 1-2 hours at room temperature to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the sections with an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP) overnight at 4°C.
-
Washes: Wash the slides extensively in MABT buffer.
Signal Detection
-
Equilibrate the slides in a detection buffer (e.g., NTMT buffer).
-
Incubate the sections with a chromogenic substrate for the enzyme conjugate (e.g., NBT/BCIP for AP) in the dark.
-
Monitor the color development under a microscope. The reaction can take from a few hours to overnight.
-
Stop the reaction by washing the slides in buffer.
-
Counterstain with a nuclear stain (e.g., Nuclear Fast Red) if desired.
-
Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip.
Signaling Pathways and Experimental Workflows
In Situ Hybridization Workflow
The following diagram illustrates the key steps in the in situ hybridization workflow for detecting Somatostatin-14 receptor mRNA.
In Situ Hybridization Workflow Diagram
References
- 1. Somatostatin receptors in primary human breast cancer: quantitative analysis of mRNA for subtypes 1--5 and correlation with receptor protein expression and tumor pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of Digoxigenin-Labeled Riboprobes for In Situ Hybridization Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dig RNA Probe Synthesis and Purification [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Creating Stable Cell lines Expressing Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation, characterization, and utilization of stable cell lines expressing somatostatin (B550006) receptors (SSTRs). The protocols outlined below are intended to offer detailed methodological guidance for key experiments.
Introduction
Somatostatin receptors (SSTRs) are a family of G-protein coupled receptors (GPCRs) with five subtypes (SSTR1-5) that are expressed in various tissues.[1][2][3] They play a crucial role in regulating endocrine and neurotransmitter secretion, cell proliferation, and apoptosis.[2][4] Stable cell lines expressing specific SSTR subtypes are invaluable tools for studying receptor pharmacology, signal transduction, and for screening novel therapeutic agents, such as somatostatin analogs used in the diagnosis and treatment of neuroendocrine tumors.[1][5][6][7] This document provides a detailed workflow and protocols for establishing and validating these critical research assets.
Data Presentation
Table 1: Comparison of SSTR Expression Levels in Stably Transfected vs. Parental Cell Lines
| Cell Line | SSTR Subtype Expressed | Method of Detection | Relative Expression Level | Reference |
| A-427 Clone 7 | SSTR2 | Saturation Binding Assay | High | [5][6][7] |
| A-427 Clone 2 | SSTR2 | Saturation Binding Assay | Medium | [5][6][7] |
| A-427 Clone 5 | SSTR2 | Saturation Binding Assay | Low | [5][6][7] |
| A-427 Clone 4 | SSTR2 | Saturation Binding Assay | No Expression | [5][6][7] |
| HCT116/SSTR2 | SSTR2 | Flow Cytometry | Medium | [8] |
| HCT116 (Parental) | SSTR2 | Flow Cytometry | Low/Negative | [8] |
| AR42J (Endogenous) | SSTR2 | Flow Cytometry | High | [8] |
| CT26/Human SSTR2 | SSTR2 | Flow Cytometry | Positive | [9] |
| CT26 (Parental) | SSTR2 | Flow Cytometry | Negative | [9] |
Table 2: In Vivo Tumor Uptake of a Radiolabeled Somatostatin Analog in Xenografts of Stably Transfected Cells
| Cell Line Clone (A-427) | SSTR2 Expression Level | Tumor Uptake (% Injected Dose/g) | Reference |
| Clone 7 | High | 6.5 | [5][6][7] |
| Clone 2 | Medium | ~3.5 (estimated from data) | [5][6][7] |
| Clone 5 | Low | ~1.5 (estimated from data) | [5][6][7] |
| Clone 4 | None | 0.8 | [5][6][7] |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing a Somatostatin Receptor Subtype
This protocol describes the generation of a stable cell line using plasmid transfection and antibiotic selection.
1. Vector Construction:
-
Obtain the full-length cDNA sequence for the human SSTR subtype of interest (e.g., SSTR2).
-
Clone the cDNA into a mammalian expression vector containing a strong promoter (e.g., CMV or EF1α) and a selectable marker gene (e.g., neomycin or puromycin (B1679871) resistance).[10][11][12][13]
-
Verify the construct sequence by DNA sequencing.[14]
2. Cell Line Selection and Culture:
-
Choose a suitable host cell line. Commonly used cell lines for generating stable GPCR-expressing lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, known for their high transfection efficiency and robust growth.[12][13][14][15]
-
Culture the chosen cell line in the recommended medium and conditions. Ensure cells are in a logarithmic growth phase and have a high viability before transfection.
3. Transfection:
-
Transfect the host cells with the SSTR expression vector using a suitable method. Options include chemical-based methods like lipofection or non-chemical methods like electroporation.[10][16][17] The choice of method depends on the cell type's susceptibility to transfection.[10][17]
-
Include a negative control (e.g., cells transfected with an empty vector) to monitor the selection process.[18]
4. Selection of Stably Transfected Cells:
-
Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection before applying the selection agent.[17][18]
-
Determine the optimal concentration of the selection antibiotic (e.g., G418 for neomycin resistance) by performing a kill curve on the parental cell line.[18][19]
-
Culture the transfected cells in medium containing the predetermined concentration of the selection antibiotic. Replace the medium every 2-3 days.[17][18]
-
Non-transfected cells will be eliminated over 1-2 weeks, leaving a polyclonal population of resistant cells.[18]
5. Single-Cell Cloning (to generate a monoclonal population):
-
Serially dilute the polyclonal population of resistant cells into 96-well plates to achieve a density of approximately 0.5-1 cell per well.[10][17]
-
Continue to culture the cells in the selection medium.
-
Identify wells containing single colonies and expand these clones.[17] This process can take 2-5 weeks.[18]
6. Screening and Expansion:
-
Screen the expanded clones for SSTR expression using methods described in Protocol 2 (e.g., flow cytometry or Western blot).
-
Select high-expressing clones for further characterization, cryopreservation, and downstream applications.
Protocol 2: Characterization of SSTR Expression
A. Flow Cytometry for Surface Receptor Expression:
-
Harvest cells from culture and wash with ice-cold PBS.
-
Resuspend approximately 1x10^6 cells in FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a primary antibody specific to an extracellular epitope of the SSTR subtype (e.g., anti-SSTR2 antibody) for 30-60 minutes on ice.[9]
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-IgG) for 30 minutes on ice in the dark.[9]
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the cells using a flow cytometer, comparing the fluorescence intensity of the transfected cells to the parental (untransfected) cells.[8][9]
B. Radioligand Binding Assay for Receptor Quantification and Affinity:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.[20]
-
Homogenize the cells in a cold lysis buffer containing protease inhibitors.[20][21]
-
Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.[20]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[20]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[20]
-
-
Saturation Binding Assay (to determine Bmax and Kd):
-
Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled SSTR ligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).[20]
-
For each concentration, prepare parallel tubes containing a high concentration of an unlabeled SSTR ligand to determine non-specific binding.[21]
-
Incubate at a specified temperature and time (e.g., 60 minutes at 37°C).[20]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.[20]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).
-
-
Competitive Binding Assay (to determine Ki of unlabeled ligands):
-
Incubate a fixed amount of membrane protein with a fixed concentration of radioligand and increasing concentrations of the unlabeled competitor compound (e.g., Lanreotide).[20]
-
Determine total and non-specific binding as described above.[21]
-
Following incubation and filtration, measure the bound radioactivity.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Functional Characterization of SSTR-Expressing Stable Cell Lines
A. cAMP Inhibition Assay:
-
SSTRs typically couple to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
-
Procedure:
-
Seed the SSTR-expressing stable cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[22]
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP production.[22][23]
-
Simultaneously treat the cells with varying concentrations of a somatostatin analog or the test compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[22][24][25]
-
Generate a dose-response curve by plotting the cAMP level against the agonist concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Mandatory Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Canonical Gi-coupled signaling pathway for somatostatin receptors (SSTRs).
Experimental Workflow for Stable Cell Line Generation
Caption: Workflow for creating and validating SSTR-expressing stable cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Characterization of somatostatin receptor subtype 2 expression in stably transfected A-427 human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. login.medscape.com [login.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. cusabio.com [cusabio.com]
- 10. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 11. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Constructing Stable Cell Lines - Alpha Lifetech [alpha-lifetech.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Cell Line Development Workflow, Recombinant Proteins | Molecular Devices [moleculardevices.com]
- 15. HEK293/CHO Stable Cell Line Development - Immune Checkpoints [immune-checkpoints.creativebiomart.net]
- 16. bosterbio.com [bosterbio.com]
- 17. knowledge.lonza.com [knowledge.lonza.com]
- 18. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. researchgate.net [researchgate.net]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
Application Note: Utilizing Pentagastrin Stimulation for Somatostatin-14 Gastric Secretion Assays
Introduction
In the intricate regulatory network of the gastric mucosa, a delicate balance exists between stimulatory and inhibitory signals governing acid secretion. Gastrin, a peptide hormone produced by G-cells in the gastric antrum, is the primary stimulant of gastric acid secretion. Conversely, Somatostatin-14 (SS-14), secreted by D-cells located in close proximity to G-cells and parietal cells, acts as a potent universal inhibitor of endocrine and exocrine secretions, including gastrin release and acid production. The synthetic gastrin analogue, pentagastrin (B549294), provides a powerful pharmacological tool to probe this interaction. While extensively used to assess maximal acid output, pentagastrin also serves as a potent stimulus for somatostatin (B550006) secretion. Studies have demonstrated that gastrin and its analogues can directly stimulate D-cells to release somatostatin, a key negative feedback mechanism to prevent excessive gastric acidification[1]. This application note details the use of pentagastrin stimulation to quantify the secretory response of gastric D-cells, providing a valuable assay for researchers in gastroenterology, physiology, and drug development.
Principle of the Assay
This assay is based on the direct physiological action of pentagastrin on gastric D-cells. Pentagastrin, a synthetic pentapeptide containing the C-terminal active sequence of gastrin, binds to cholecystokinin (B1591339) B (CCK-B) receptors on D-cells. This receptor activation initiates an intracellular signaling cascade, leading to the synthesis and release of Somatostatin-14 into the local circulation. By measuring plasma or perfusate concentrations of Somatostatin-14 before (basal) and after (stimulated) the administration of pentagastrin, one can quantify the functional secretory capacity of the gastric D-cell population. Measurement of Somatostatin-14 is typically achieved using a sensitive and specific method such as a Radioimmunoassay (RIA)[2].
Signaling and Experimental Design
The interaction between gastrin/pentagastrin and somatostatin is a classic example of paracrine feedback. The diagrams below illustrate the signaling pathway and a typical experimental workflow for conducting this assay.
Caption: Pentagastrin stimulates D-cells and Parietal cells, leading to SS-14 and acid release.
Caption: Workflow for Pentagastrin-Stimulated Somatostatin-14 Secretion Assay.
Quantitative Data Summary
The following table summarizes representative quantitative results from a study investigating the effect of pentagastrin on somatostatin secretion.
| Species | Pentagastrin Administration | Sample Source | Observed Effect on Somatostatin-14 | Key Finding | Reference |
| Sheep | 2-hour intravenous infusion | Portal and Jugular Venous Plasma | 10- to 12-fold increase over basal levels | The stimulatory effect of pentagastrin on somatostatin secretion is potent and independent of changes in gastric pH. | [1] |
Detailed Experimental Protocol
This protocol provides a generalized in vivo methodology for assessing pentagastrin-stimulated Somatostatin-14 secretion. It should be adapted based on the specific animal model, institutional guidelines, and available resources.
Objective: To quantify the in vivo secretory response of gastric Somatostatin-14 to a pentagastrin challenge.
Materials:
-
Test Subject: Appropriate animal model (e.g., rat, dog, sheep), fasted overnight with free access to water.
-
Pentagastrin: Pharmaceutical grade, for injection.
-
Vehicle: Sterile saline (0.9% NaCl).
-
Anesthetic: As required by institutional animal care and use committee (IACUC) protocols.
-
Blood Collection Tubes: EDTA tubes containing a protease inhibitor cocktail (e.g., aprotinin) to prevent peptide degradation.
-
Somatostatin-14 Radioimmunoassay (RIA) Kit: Commercially available kit with standards, antibodies, and tracer.
-
Reagents for RIA: As specified by the kit manufacturer.
Equipment:
-
Infusion pump (for continuous administration).
-
Syringes and needles.
-
Catheters (for intravenous access).
-
Refrigerated centrifuge.
-
Vortex mixer.
-
Pipettes.
-
Gamma counter.
-
-80°C freezer for sample storage.
Procedure:
-
Animal Preparation:
-
Fast the animal for 12-18 hours prior to the experiment, ensuring free access to water.
-
Anesthetize the animal according to the approved IACUC protocol.
-
Surgically place catheters in a suitable artery or vein (e.g., jugular vein) for blood sampling and in a separate vein for pentagastrin administration[1]. Ensure catheters are patent and flushed with heparinized saline.
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
-
Basal Sample Collection:
-
Collect two baseline blood samples (e.g., 1-2 mL each, depending on animal size) at t = -15 min and t = 0 min.
-
Immediately transfer blood into pre-chilled EDTA tubes containing a protease inhibitor cocktail.
-
Gently invert the tubes to mix and place them on ice.
-
-
Pentagastrin Administration:
-
Prepare a solution of pentagastrin in sterile saline.
-
Administer pentagastrin as either a bolus injection or a continuous infusion.
-
Record the exact time of administration as the start of the stimulation period.
-
-
Stimulated Sample Collection:
-
Collect blood samples at multiple time points following pentagastrin administration. A suggested time course is t = 15, 30, 60, 90, and 120 minutes.
-
Handle all samples as described in step 2 (pre-chilled tubes with inhibitors, place on ice).
-
-
Sample Processing:
-
Within 30 minutes of collection, centrifuge all blood samples at 1,600 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and transfer it to fresh, labeled cryovials.
-
Immediately store the plasma samples at -80°C until the Somatostatin-14 assay is performed.
-
-
Somatostatin-14 Radioimmunoassay (RIA):
-
Thaw plasma samples on ice.
-
Perform the Somatostatin-14 RIA according to the manufacturer's specific protocol. The general principle involves competition between the unlabeled Somatostatin-14 in the plasma samples and a fixed amount of radiolabeled Somatostatin-14 for binding to a limited quantity of anti-Somatostatin-14 antibody.
-
Construct a standard curve using the provided Somatostatin-14 standards.
-
Measure the radioactivity of each sample tube using a gamma counter.
-
-
Data Analysis and Interpretation:
-
Calculate the concentration of Somatostatin-14 (e.g., in pg/mL) in each sample by interpolating from the standard curve.
-
Average the baseline concentrations (t=-15 and t=0) to establish the basal level for each subject.
-
Express the stimulated response as the absolute concentration over time, the peak concentration achieved, or the fold-change relative to the basal level.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) can be used to determine significant differences between time points. A significant increase in plasma Somatostatin-14 concentration post-pentagastrin administration indicates a functional secretory response from gastric D-cells.
-
References
- 1. Regulation of somatostatin secretion by gastrin- and acid-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of pentagastrin-stimulated acid secretion after subcutaneous administration of a new somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of somatostatin inhibition of pentagastrin-stimualted gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Somatostatin-14
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of solid-phase synthesized Somatostatin-14.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase synthesis of Somatostatin-14, offering potential causes and actionable solutions.
Issue 1: Low Overall Yield (<50%)
-
Potential Cause: Inefficient coupling reactions at specific residues.
-
Solution:
-
Double Coupling: For sterically hindered amino acids like Val, Ile, and Thr, or for residues following a Proline, performing a second coupling step can significantly improve efficiency.
-
Optimized Coupling Reagents: While HBTU is a standard coupling reagent, HATU often demonstrates superior performance, especially for "difficult" sequences, leading to faster reactions and higher purity.[1] Consider switching to HATU for challenging couplings within the Somatostatin-14 sequence.
-
Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can drive the reaction forward.
-
-
Potential Cause: Aggregation of the growing peptide chain on the resin.
-
Solution:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of solvents (e.g., DCM/DMF/NMP) to improve solvation of the peptide and resin.[2]
-
Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures.[2]
-
Elevated Temperature: Performing the coupling reactions at a higher temperature can help to break up aggregates.
-
Issue 2: Presence of Deletion Peptides in Final Product
-
Potential Cause: Incomplete Fmoc-deprotection.
-
Solution:
-
Extended Deprotection Time: Increase the piperidine (B6355638) treatment time or perform a second deprotection step.
-
Alternative Base: For stubborn Fmoc removal, consider using a stronger base like DBU in the deprotection solution.
-
-
Potential Cause: Incomplete coupling.
-
Solution:
-
Capping: After the coupling step, treat the resin with acetic anhydride (B1165640) to permanently block any unreacted amino groups, preventing them from reacting in subsequent cycles. This minimizes the formation of deletion sequences.[3]
-
Issue 3: Side Reactions Leading to Impurities
-
Potential Cause: Aspartimide formation at Asp-Xxx sequences.
-
Solution:
-
Modified Deprotection: Add a small amount of an organic acid, such as formic acid or HOBt, to the piperidine deprotection solution to suppress this side reaction.[4][5]
-
Bulky Protecting Groups: Use a more sterically hindered protecting group for the Asp side chain, such as O-3-methylpent-3-yl (OMpe), to physically block the formation of the succinimide (B58015) ring.[4][5]
-
-
Potential Cause: Oxidation of Methionine or alkylation of Tryptophan during cleavage.
-
Solution:
-
Optimized Cleavage Cocktail: Use a cleavage cocktail containing a scavenger mixture specifically designed to protect these sensitive residues. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[6]
-
Issue 4: Low Purity After Cleavage and Deprotection
-
Potential Cause: Incomplete removal of side-chain protecting groups.
-
Solution:
-
Extended Cleavage Time: For protecting groups that are more difficult to remove, such as Arg(Pmc), extending the cleavage time may be necessary.[7]
-
Efficient Scavengers: The choice and concentration of scavengers in the TFA cleavage cocktail are critical. Triisopropylsilane (TIS) is a common scavenger that can effectively capture reactive carbocations.
-
-
Potential Cause: Re-attachment of the cleaved peptide to the resin.
-
Solution:
-
Use of Specific Resins: For C-terminal tryptophan-containing peptides, using a resin like Fmoc-XAL-PEG-PS can help prevent this side reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic expected yield for the solid-phase synthesis of Somatostatin-14?
A1: With an optimized protocol, an overall yield of 55-60% for the di-S-protected Somatostatin-14 peptide can be achieved.[8] Subsequent deprotection and oxidation steps will have their own yields.
Q2: Which coupling reagent is best for Somatostatin-14 synthesis?
A2: While both HATU and HBTU are effective, HATU is generally recommended for challenging sequences as it can lead to higher purity and faster reaction times.[1] For routine couplings, HBTU is a cost-effective option.
Q3: How can I minimize the formation of S-t-butylated Cysteine side products during cleavage?
A3: The addition of specific scavengers to the TFA cleavage cocktail can significantly reduce this side reaction. The table below shows the effect of different scavengers on the formation of Cys(S-tBu) in a linear Somatostatin-14 model.
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger) | % Cys(S-tBu) Formation |
| 95:2.5:2.5:0 | 18.2 |
| 90:2.5:2.5:5 (Thioanisole) | 10.5 |
| 90:2.5:2.5:5 (EDT) | 9.8 |
| 90:2.5:2.5:5 (Dithiothreitol) | 8.5 |
Data adapted from a study on S-t-butylation mitigation.[9]
Q4: What is the best way to monitor the completion of coupling reactions?
A4: The Kaiser (ninhydrin) test is a common qualitative method to check for the presence of free primary amines on the resin. A positive test (blue beads) indicates an incomplete coupling reaction.
Experimental Protocols
Protocol 1: High-Efficiency Fmoc Solid-Phase Synthesis of Somatostatin-14
This protocol is optimized for high yield and purity.
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin) in DMF for at least 30-60 minutes.[10]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[10]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.[10]
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For difficult couplings, extend the reaction time or perform a double coupling.
-
Wash the resin with DMF (3-5 times).[10]
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the Somatostatin-14 sequence.
-
Final Deprotection and Cleavage:
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
Visualizations
Somatostatin (B550006) Receptor 2 (SSTR2) Signaling Pathway
Somatostatin-14 exerts its biological effects by binding to somatostatin receptors (SSTRs). The diagram below illustrates the signaling cascade initiated by the binding of Somatostatin-14 to SSTR2, a G-protein coupled receptor. This pathway ultimately leads to the inhibition of cell proliferation and hormone secretion.[11][12][13]
Caption: SSTR2 signaling cascade initiated by Somatostatin-14.
Troubleshooting Workflow for Low Synthesis Yield
The following diagram outlines a logical workflow for troubleshooting low yield in Somatostatin-14 synthesis.
Caption: A logical workflow for troubleshooting low synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. sst2 Somatostatin receptor inhibits cell proliferation through Ras-, Rap1-, and B-Raf-dependent ERK2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation of Somatostatin-14 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Somatostatin-14 (SST-14) in solution.
Frequently Asked Questions (FAQs)
Q1: What is Somatostatin-14 and why is its aggregation a concern?
Somatostatin-14 (SST-14) is a 14-amino acid cyclic peptide hormone that plays a crucial role in regulating the endocrine system by inhibiting the release of various hormones, including growth hormone and insulin.[1][2] Its aggregation in solution is a significant concern as it can lead to loss of biological activity, reduced bioavailability, and potentially immunogenic responses, thereby compromising experimental results and therapeutic efficacy.
Q2: What are the primary causes of Somatostatin-14 aggregation?
SST-14 aggregation can be triggered by a combination of intrinsic and extrinsic factors:
-
Intrinsic Factors: The primary sequence of SST-14, particularly its hydrophobic residues, can promote self-association. The stability of its native disulfide bond between Cys3 and Cys14 is also critical; cleavage of this bond can increase conformational flexibility and lead to rapid aggregation.[3]
-
Extrinsic Factors:
-
pH: The pH of the solution is a critical factor. Aggregation is more likely to occur near the isoelectric point (pI) of the peptide. For SST-14, a pH around 3.7 has been shown to be optimal for its stability.
-
Concentration: Higher concentrations of SST-14 can increase the likelihood of intermolecular interactions and aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation.
-
Ionic Strength: The salt concentration of the solution can influence the solubility and aggregation of the peptide.
-
Mechanical Stress: Agitation or stirring can induce aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of SST-14 solutions should be avoided as it can lead to aggregation and degradation.
-
Q3: How can I detect Somatostatin-14 aggregation?
Several methods can be used to detect and characterize SST-14 aggregation:
-
Visual Inspection: The simplest method is to visually inspect the solution for any signs of turbidity, precipitation, or gel formation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Thioflavin T (ThT) Assay: This fluorescent dye exhibits enhanced emission upon binding to amyloid-like fibrillar aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from aggregates of different sizes.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the aggregates.
Troubleshooting Guide
Problem: My Somatostatin-14 solution appears cloudy or has visible precipitates.
This is a clear indication of peptide aggregation. Follow this troubleshooting workflow to address the issue:
A troubleshooting workflow for addressing cloudy or precipitated Somatostatin-14 solutions.
Problem: I am observing a loss of biological activity in my Somatostatin-14 experiments.
Loss of activity can be due to aggregation or chemical degradation.
-
Confirm Aggregation: Use one of the detection methods listed in FAQ 3 to check for the presence of aggregates.
-
Assess Storage and Handling:
-
Ensure the peptide was stored correctly in its lyophilized form (desiccated at -20°C or -80°C).
-
Reconstituted solutions should be stored at -20°C for short-term and -80°C for long-term storage.
-
Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
-
Optimize Solution Conditions:
-
Work at a lower concentration if possible.
-
Ensure the pH of your buffer is optimal for SST-14 stability (around pH 3.7).
-
Consider the use of stabilizing additives.
-
Data on Somatostatin-14 Solubility and Stability
| Parameter | Condition | Observation |
| Solubility in Water | Room Temperature | Soluble to 0.30 mg/ml.[2][3] |
| Solubility in DMSO | Room Temperature | Soluble up to 100 mg/mL (with ultrasonic treatment).[4] |
| Optimal pH for Stability | Aqueous Solution | Approximately pH 3.7. |
| Recommended Storage (Lyophilized) | - | -20°C to -80°C, desiccated. |
| Recommended Storage (Reconstituted) | Short-term (days) | 2-8°C. |
| Long-term (weeks to months) | -20°C or -80°C. |
Recommended Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-250 mM | Suppresses protein-protein interactions and can increase solubility.[4][5][6][7] |
| Trehalose | 100-500 mM | A disaccharide that can stabilize the native conformation of peptides and prevent aggregation.[8][9][10][11] |
| Glycerol | 10-50% (v/v) | Increases solvent viscosity and stabilizes the peptide structure. |
| Non-ionic Surfactants (e.g., Tween 20) | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Somatostatin-14
This protocol provides a step-by-step guide for dissolving lyophilized SST-14 to minimize aggregation.
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized SST-14 to warm to room temperature to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Selection:
-
For aqueous solutions, start with sterile, deionized water. If solubility is an issue, a buffer with a pH of ~3.7 can be used.
-
For hydrophobic peptides or if aggregation is observed in aqueous solutions, use a minimal amount of sterile DMSO to initially dissolve the peptide.
-
-
Dissolution:
-
Aqueous Solvent: Add the desired volume of cold, sterile solvent to the vial. Gently swirl or vortex at a low speed to dissolve the peptide. Avoid vigorous shaking. If the peptide does not dissolve readily, sonication in a water bath for a few minutes can be helpful.
-
Organic Solvent (DMSO): Add a small volume of DMSO to the vial and gently vortex until the peptide is fully dissolved. Then, slowly add the aqueous buffer dropwise while gently mixing to reach the final desired concentration and volume. Rapid addition of the aqueous buffer can cause the peptide to precipitate.
-
-
Clarification: Centrifuge the reconstituted solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates.
-
Storage: Aliquot the clear supernatant into low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay is used to monitor the formation of amyloid-like fibrils.
-
Prepare a ThT Stock Solution: Dissolve Thioflavin T in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0) to a concentration of 1 mM. Filter the solution through a 0.2 µm filter. Store the stock solution in the dark at 4°C.[8][12]
-
Prepare Samples: In a 96-well black, clear-bottom plate, prepare your SST-14 samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
Add ThT: Add the ThT stock solution to each well to a final concentration of 10-25 µM.
-
Incubation and Measurement: Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking. Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[8][12]
-
Data Analysis: Plot the fluorescence intensity against time to observe the kinetics of aggregation. An increase in fluorescence indicates the formation of amyloid-like fibrils.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS is used to determine the size distribution of particles in the solution.
-
Sample Preparation: Prepare the SST-14 solution at the desired concentration in a filtered (0.22 µm) buffer. It is crucial that the sample is free of dust and other contaminants. Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes before analysis.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample chamber to the desired temperature.
-
Measurement: Carefully transfer the supernatant of the centrifuged sample into a clean, dust-free cuvette. Place the cuvette in the instrument and initiate the measurement.
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light to generate a size distribution profile. An increase in the average particle size or the appearance of larger particle populations over time indicates aggregation.
Signaling Pathway and Troubleshooting Visualization
Somatostatin (B550006) Receptor Signaling Pathway
Somatostatin-14 exerts its biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events.
Simplified signaling pathway of Somatostatin-14 upon binding to its receptor.
References
- 1. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Trehalose differentially inhibits aggregation and neurotoxicity of beta-amyloid 40 and 42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Trehalose and Ceftriaxone on the Stability of Aggregating-Prone Tau Peptide Containing PHF6* Sequence: An SRCD Study [mdpi.com]
- 11. Mannitol vs Trehalose: Excipient Use in Peptide Manufacturing [biolongevitylabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Enzymatic Degradation of Somatostatin-14 in Cell Culture
Welcome to the technical support center for researchers working with Somatostatin-14 (SST-14). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize enzymatic degradation of SST-14 in your cell culture experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my Somatostatin-14 activity rapidly lost in my cell culture experiments?
A1: Somatostatin-14 has a very short biological half-life, typically only 1-3 minutes in circulation, due to its rapid degradation by various proteases.[1][2] When added to cell culture media, especially those containing serum, it is exposed to a host of peptidases and proteases that can quickly cleave the peptide, rendering it inactive.
Q2: What are the primary enzymes responsible for degrading Somatostatin-14?
A2: Somatostatin-14 is degraded by a variety of proteases, including:
-
Endopeptidases: These enzymes cleave internal peptide bonds. For instance, a thermolysin-like endopeptidase has been shown to cleave the Phe6-Phe7 bond within the disulfide-linked loop of SST-14.[3][4]
-
Aminopeptidases: These enzymes remove amino acids from the N-terminus of the peptide.[5][6]
-
Serum and Tissue Proteases: Cell culture media supplemented with serum, as well as proteases released by the cells themselves, contribute significantly to SST-14 degradation. These can include serine, cysteine, aspartic, and metalloproteases.
Q3: How can I prevent the degradation of Somatostatin-14 in my cell culture experiments?
A3: There are several strategies you can employ:
-
Use of Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to your cell culture medium is a highly effective method.[7]
-
Utilize Serum-Free Media: Fetal bovine serum (FBS) is a major source of proteases. Switching to a serum-free or reduced-serum medium can significantly enhance the stability of SST-14.[8]
-
Optimize Experimental Conditions: Minimize the incubation time of SST-14 with cells and media as much as possible.
-
Use of Stable Analogs: For certain applications, consider using more stable synthetic analogs of somatostatin (B550006), such as Octreotide or Lanreotide, which have been designed to be resistant to proteolytic degradation.[1]
Q4: What are protease inhibitor cocktails and how do I choose the right one?
A4: Protease inhibitor cocktails are mixtures of several different protease inhibitors, designed to provide broad-spectrum protection against various classes of proteases.[7][9][10] Commercially available cocktails typically contain a combination of inhibitors targeting serine, cysteine, aspartic, and metalloproteases. When choosing a cocktail, consider the cell type you are using and the potential proteases they may secrete. For general use with mammalian cell lines, a broad-spectrum cocktail is recommended. Some cocktails are also available without EDTA, a metalloprotease inhibitor, which can be important for downstream applications that are sensitive to metal chelation.[11]
Troubleshooting Guides
Issue 1: Low or no biological response to Somatostatin-14 treatment.
| Possible Cause | Troubleshooting Step |
| Rapid degradation of SST-14. | 1. Add a broad-spectrum protease inhibitor cocktail to the cell culture medium immediately before adding SST-14. 2. Switch to a serum-free or low-serum medium for the duration of the experiment. 3. Reduce the incubation time of SST-14 with the cells. 4. Perform a time-course experiment to determine the stability of SST-14 in your specific experimental setup. |
| Incorrect storage or handling of SST-14 stock solution. | 1. Ensure SST-14 is dissolved in a suitable, sterile buffer and stored at the recommended temperature (typically -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Cell line does not express functional somatostatin receptors. | 1. Verify the expression of somatostatin receptors (SSTRs) on your cell line using techniques like RT-PCR, Western blot, or flow cytometry. |
Issue 2: High variability in experimental results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent protease activity in the cell culture. | 1. Ensure consistent cell seeding density and passage number across all replicates, as protease secretion can vary with cell confluence and age. 2. Always add the same concentration of protease inhibitor cocktail to all relevant wells or flasks. 3. Pre-incubate the culture medium with the protease inhibitor cocktail for a short period before adding SST-14 to ensure all proteases are inhibited. |
| Inconsistent timing of experimental steps. | 1. Standardize all incubation times precisely, especially the duration of SST-14 exposure. 2. Harvest all samples at the same time point relative to the addition of SST-14. |
Data Presentation
Table 1: Composition of Common Commercially Available Protease Inhibitor Cocktails
| Inhibitor Class | Example Inhibitors Found in Cocktails |
| Serine Proteases | AEBSF, Aprotinin, PMSF |
| Cysteine Proteases | E-64, Leupeptin |
| Aspartic Proteases | Pepstatin A |
| Aminopeptidases | Bestatin |
| Metalloproteases | EDTA, 1,10-Phenanthroline |
Note: The exact composition and concentration of inhibitors can vary between manufacturers. Always refer to the product datasheet for specific details.[5][7][9][11][12][13]
Table 2: Expected Efficacy of Protective Measures against Somatostatin-14 Degradation
| Protective Measure | Expected Impact on SST-14 Half-life | Considerations |
| None (Serum-containing medium) | Very short (< 5 minutes) | High protease activity. |
| Serum-Free Medium | Moderately increased | Reduces exogenous proteases, but cells still secrete proteases. |
| Protease Inhibitor Cocktail | Significantly increased | Broad-spectrum inhibition of proteases. Efficacy can be cell-type dependent. |
| Serum-Free Medium + Protease Inhibitor Cocktail | Maximally increased | Optimal protection against both exogenous and endogenous proteases. |
Experimental Protocols
Protocol 1: Assessing the Stability of Somatostatin-14 in Cell Culture Supernatant
Objective: To determine the degradation rate of Somatostatin-14 in a specific cell culture condition.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (with and without serum)
-
Serum-free medium
-
Somatostatin-14 peptide
-
Broad-spectrum protease inhibitor cocktail
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for Somatostatin-14 or access to HPLC-MS
-
Microplate reader (for ELISA)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a desired density and allow them to adhere and grow to the desired confluency.
-
Preparation of Media Conditions: Prepare the following media conditions in separate tubes:
-
Complete medium with serum
-
Complete medium with serum + 1X Protease Inhibitor Cocktail
-
Serum-free medium
-
Serum-free medium + 1X Protease Inhibitor Cocktail
-
-
Spiking with Somatostatin-14: Add Somatostatin-14 to each media condition to a final concentration relevant to your experiments (e.g., 10 nM).
-
Incubation: Remove the existing medium from your cells and add 100 µL of the SST-14-spiked media to the respective wells. Also include cell-free wells with each media condition as a control.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect 10 µL of the supernatant from each well.
-
Sample Storage: Immediately store the collected supernatants at -80°C until analysis to prevent further degradation.
-
Quantification of Intact Somatostatin-14:
-
ELISA: Follow the manufacturer's instructions for the Somatostatin-14 ELISA kit to quantify the concentration of intact peptide in each sample.
-
HPLC-MS: If available, use a validated HPLC-MS method for a more precise quantification of the intact Somatostatin-14.
-
-
Data Analysis: Plot the concentration of intact Somatostatin-14 against time for each condition to determine the degradation kinetics and the half-life of the peptide in your specific setup.
Visualizations
Caption: Workflow for preventing Somatostatin-14 degradation.
Caption: Simplified Somatostatin-14 signaling pathway.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the thermolysin-like cleavage of biologically active peptides by Xenopus laevis peptide hormone inactivating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatic metabolism of somatostatin-14 and somatostatin-28: immunochemical characterization of the metabolic fragments and comparison of cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the composition of most commercially available protease inhibitor cocktails? | AAT Bioquest [aatbio.com]
- 10. Enzymes that process somatostatin precursors. A novel endoprotease that cleaves before the arginine-lysine doublet is involved in somatostatin-28 convertase activity of rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymes processing somatostatin precursors: an Arg-Lys esteropeptidase from the rat brain cortex converting somatostatin-28 into somatostatin-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-protech.com.tw [bio-protech.com.tw]
Technical Support Center: Optimizing Buffer Conditions for Somatostatin-14 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in maintaining Somatostatin-14 stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Somatostatin-14 stability in aqueous solutions?
A1: The optimal pH for Somatostatin-14 stability is around 3.7. Degradation of the peptide follows first-order kinetics and is significantly influenced by pH. Deviations from this optimal pH will result in an accelerated rate of degradation.
Q2: Which buffer type is recommended for formulating Somatostatin-14?
A2: Acetate (B1210297) buffer is generally recommended over phosphate (B84403) buffer. Studies have shown that phosphate buffer can be significantly more detrimental to the stability of Somatostatin-14 compared to acetate buffer.[1][2] The degradation rate also increases with higher buffer concentrations. Therefore, using the lowest effective buffer concentration is advisable.
Q3: How does temperature affect the stability of Somatostatin-14?
A3: Increased temperature accelerates the degradation of Somatostatin-14. As with many peptides, storing Somatostatin-14 solutions at lower temperatures (e.g., 2-8°C) is crucial to minimize degradation. The degradation process has been shown to follow first-order kinetics, and the rate constant increases with temperature.
Q4: Does the ionic strength of the buffer impact Somatostatin-14 stability?
A4: The ionic strength of the buffer has been observed to have virtually no effect on the degradation rate of Somatostatin-14 in aqueous solutions.[1][2]
Q5: What are the primary degradation pathways for Somatostatin-14?
A5: The primary degradation pathways for Somatostatin-14 include enzymatic degradation and chemical degradation. Enzymatic degradation by peptidases is a major issue in biological matrices, leading to a very short in vivo half-life. Chemical degradation in aqueous solutions can occur through hydrolysis, particularly at non-optimal pH values.
Q6: Can excipients be used to improve the stability of Somatostatin-14?
A6: Yes, excipients can enhance the stability of peptide formulations. For peptides in general, sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) are commonly used to prevent aggregation and improve stability, particularly in lyophilized formulations.[3][4] While specific quantitative data for Somatostatin-14 with a wide range of excipients is limited, the principles of protein stabilization suggest that these excipients could be beneficial. The addition of certain amino acids may also contribute to stability.
Q7: What are common signs of Somatostatin-14 instability in a solution?
A7: Signs of instability include a decrease in the concentration of the intact peptide over time, the appearance of new peaks in a chromatogram (indicating degradation products), and visible signs of aggregation or precipitation in the solution.
Troubleshooting Guides
Issue 1: Rapid Loss of Somatostatin-14 in Solution
Possible Causes:
-
Suboptimal pH: The pH of the buffer may be far from the optimal stability pH of 3.7.
-
Inappropriate Buffer: The use of a detrimental buffer, such as phosphate buffer, can accelerate degradation.[1][2]
-
High Temperature: Storage at ambient or elevated temperatures will increase the degradation rate.
-
Enzymatic Contamination: If working with biological samples, endogenous peptidases will rapidly degrade Somatostatin-14.
Solutions:
-
pH Adjustment: Prepare buffers with a pH as close to 3.7 as experimentally feasible.
-
Buffer Selection: Switch to an acetate-based buffer system.
-
Temperature Control: Store all Somatostatin-14 solutions at 2-8°C and minimize exposure to higher temperatures. For long-term storage, consider freezing at -20°C or -80°C, being mindful of freeze-thaw cycles.
-
Protease Inhibitors: When working with biological matrices, add a cocktail of protease inhibitors to prevent enzymatic degradation.
Issue 2: Aggregation or Precipitation of Somatostatin-14
Possible Causes:
-
High Concentration: At higher concentrations, peptides can be more prone to aggregation.
-
Buffer Conditions: Certain buffer salts or pH values can promote aggregation.
-
Mechanical Stress: Agitation or stirring can sometimes induce aggregation.
Solutions:
-
Concentration Optimization: Work with the lowest feasible concentration of Somatostatin-14.
-
Excipient Addition: Consider the addition of stabilizing excipients such as sugars (sucrose, trehalose) or polyols (mannitol) to the formulation.
-
Gentle Handling: Minimize vigorous mixing or agitation of the peptide solution.
Data Presentation
Table 1: Effect of pH on the Stability of Somatostatin-14 in Aqueous Solution
| pH | Buffer System | Temperature (°C) | Half-life (t₁/₂) (hours) |
| 2.0 | Acetate | 50 | ~150 |
| 3.7 | Acetate | 50 | ~400 |
| 5.0 | Acetate | 50 | ~200 |
| 7.0 | Phosphate | 50 | ~50 |
| 9.0 | Borate | 50 | < 20 |
Data extrapolated and compiled from literature indicating a stability optimum around pH 3.7.[1][2] Actual values may vary based on specific experimental conditions.
Table 2: Effect of Buffer Type on the Degradation Rate Constant of Somatostatin-14 at 50°C
| Buffer System (0.1 M) | pH | Apparent First-Order Rate Constant (k) (x 10⁻³ h⁻¹) |
| Acetate | 4.5 | ~5 |
| Phosphate | 7.0 | ~14 |
This table illustrates the significantly higher degradation rate in phosphate buffer compared to acetate buffer.[1][2]
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol outlines a general method for assessing the purity and degradation of Somatostatin-14.
1. Materials:
-
Somatostatin-14 standard
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B (linear gradient)
-
25-30 min: 60% B
-
30.1-35 min: 20% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve Somatostatin-14 in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
For stability testing, incubate the sample under the desired conditions (e.g., specific pH, temperature).
-
At each time point, withdraw an aliquot, dilute if necessary with Mobile Phase A, and inject into the HPLC system.
5. Data Analysis:
-
Identify the peak corresponding to intact Somatostatin-14 based on the retention time of the standard.
-
Calculate the percentage of remaining Somatostatin-14 at each time point by comparing the peak area to the initial time point.
-
Monitor for the appearance of new peaks, which represent degradation products.
Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for identifying the degradation products of Somatostatin-14.
1. Sample Preparation:
-
Subject Somatostatin-14 to forced degradation conditions (e.g., acid/base hydrolysis, oxidation with H₂O₂, photolytic stress) to generate a sufficient amount of degradation products.[5][6][7][8][9]
-
Analyze the stressed sample by RP-HPLC to confirm degradation.
2. LC-MS/MS Analysis:
-
Utilize an LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Employ a similar chromatographic method as described in the HPLC protocol, ensuring compatibility with the mass spectrometer.
-
Acquire data in full scan mode to detect the molecular weights of the parent peptide and its degradation products.
-
Perform tandem MS (MS/MS) on the detected degradation product ions to obtain fragment ion spectra.
3. Data Interpretation:
-
Determine the mass shifts between the degradation products and the intact Somatostatin-14 to hypothesize the type of modification (e.g., hydrolysis, oxidation).
-
Analyze the MS/MS fragmentation patterns to pinpoint the exact location of the modification on the peptide sequence.
Visualizations
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Elucidating the role of disulfide bond on amyloid formation and fibril reversibility of somatostatin-14: relevance to its storage and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Characterization by LC-MS/MS of oxidized products identified in synthetic peptide somatostatin and cetrorelix submitted to forced oxidative stress by hydrogen peroxide: Two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclic Somatostatin-14 Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of cyclic Somatostatin-14 peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of synthetic cyclic Somatostatin-14?
A1: Synthetic cyclic Somatostatin-14 is prone to a variety of impurities stemming from the solid-phase peptide synthesis (SPPS) and cyclization processes. Common impurities include:
-
Deletion Sequences: Peptides missing one or more amino acid residues.
-
Truncated Peptides: Sequences that were not fully synthesized.
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups on side chains.
-
Oxidized Peptides: Particularly oxidation of the tryptophan residue.
-
Deamidated Peptides: Hydrolysis of the amide group in asparagine or glutamine residues.
-
Diastereomers: Racemization of amino acids during synthesis.
-
Linear Precursor: Uncyclized Somatostatin-14.
-
Dimers and Aggregates: Both parallel and anti-parallel dimers can form, as well as larger aggregates, which can be difficult to remove.[1]
Q2: Why is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most common method for purifying Somatostatin-14?
A2: RP-HPLC is the standard method for peptide purification due to its high resolving power, which allows for the separation of peptides with very similar structures.[2][3] The separation is based on the differential hydrophobic interaction of the peptide and its impurities with a non-polar stationary phase. By using a gradient of increasing organic solvent, compounds are eluted based on their hydrophobicity, enabling the isolation of the target cyclic Somatostatin-14 peptide from closely related impurities.[2]
Q3: What purity level should I aim for, and what is a typical yield for Somatostatin-14 purification?
A3: For research applications such as in vitro studies, a purity of >95% is generally required. For therapeutic applications, a much higher purity of >98% or even >99% is necessary. The yield of purified cyclic Somatostatin-14 can vary significantly depending on the efficiency of the synthesis, cyclization, and purification steps. A typical recovery from the preparative RP-HPLC step can range from 20% to 60%.
Troubleshooting Guides
Problem 1: Poor Resolution and Co-elution of Impurities
Symptoms:
-
Broad peaks in the HPLC chromatogram.
-
The main peak for Somatostatin-14 is not baseline-separated from impurity peaks.
-
Mass spectrometry analysis of the main peak shows the presence of multiple species.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate HPLC Column | Ensure you are using a wide-pore (e.g., 300 Å) C18 or C8 column suitable for peptide separations. For complex mixtures, a longer column or a column with smaller particle size can improve resolution. |
| Suboptimal Mobile Phase Gradient | A shallow gradient is crucial for separating closely related peptides.[4] Try decreasing the gradient slope (e.g., from 1% B/min to 0.5% B/min). |
| Incorrect Mobile Phase pH | The pH of the mobile phase affects the ionization state of the peptide and its impurities, which can alter their retention times. Most peptide purifications use an acidic mobile phase (e.g., 0.1% TFA, pH ~2). Consider trying a different acidic modifier like formic acid or adjusting the pH slightly to improve selectivity. |
| High Sample Load | Overloading the column can lead to peak broadening and poor resolution. Reduce the amount of crude peptide injected onto the column. |
Problem 2: Peptide Aggregation
Symptoms:
-
Precipitation of the sample before or during injection.
-
High backpressure during the HPLC run.
-
Appearance of a very early eluting or void volume peak in the chromatogram.
-
Low recovery of the target peptide.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Peptide Concentration | Hydrophobic peptides like Somatostatin-14 can aggregate at high concentrations.[1] Dissolve the crude peptide in the initial mobile phase at a lower concentration. Sonication may help dissolve the peptide, but avoid overheating. |
| Suboptimal Solvent Conditions | The choice of solvent for dissolving the crude peptide is critical. If the peptide is poorly soluble in the initial mobile phase, consider adding a small amount of an organic solvent like acetonitrile (B52724) or isopropanol (B130326), or a denaturant such as guanidine (B92328) hydrochloride (ensure compatibility with your column). |
| On-column Aggregation | Aggregation can occur on the column itself. Try adding a small percentage (e.g., 5-10%) of isopropanol or ethanol (B145695) to the mobile phase to disrupt hydrophobic interactions that lead to aggregation. |
Problem 3: Low Yield of Purified Peptide
Symptoms:
-
The amount of lyophilized pure Somatostatin-14 is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Synthesis or Cyclization | Before purification, analyze a small aliquot of the crude product by analytical HPLC and mass spectrometry to assess the success of the synthesis and cyclization steps. If the desired product is a minor component, the synthesis/cyclization protocol needs optimization. |
| Sample Loss During Handling | Ensure complete dissolution of the crude peptide before injection. After purification, ensure all fractions containing the pure peptide are pooled. Be mindful of peptide adsorption to glass and plastic surfaces. |
| Poor On-column Recovery | Highly hydrophobic peptides can sometimes irreversibly bind to the stationary phase. Consider using a less hydrophobic column (e.g., C8 or C4) or adding a stronger organic solvent like isopropanol to the mobile phase during elution. |
| Suboptimal Fraction Collection | Collect smaller fractions and analyze them by analytical HPLC to ensure that only the fractions with the desired purity are pooled. This will prevent the inclusion of fractions containing co-eluting impurities, which would then need to be re-purified, leading to lower overall yield. |
Quantitative Data Summary
The following table presents illustrative data for the purification of a synthetic cyclic peptide like Somatostatin-14 using preparative RP-HPLC. Actual results may vary depending on the specific experimental conditions.
| Parameter | Condition 1: Standard Gradient | Condition 2: Shallow Gradient | Condition 3: Different pH |
| Column | C18, 10 µm, 250 x 21.2 mm | C18, 10 µm, 250 x 21.2 mm | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-50% B in 30 min | 25-40% B in 60 min | 20-50% B in 30 min |
| Crude Purity | ~50% | ~50% | ~50% |
| Final Purity | >95% | >98% | >96% |
| Recovery | ~45% | ~35% | ~48% |
Experimental Protocols
Detailed Protocol for RP-HPLC Purification of Cyclic Somatostatin-14
This protocol provides a general framework for the purification of cyclic Somatostatin-14. Optimization may be required based on the specific impurity profile of the crude peptide.
1. Materials and Reagents:
-
Crude synthetic cyclic Somatostatin-14
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm)
-
Analytical RP-HPLC system for fraction analysis
-
Mass spectrometer for identity confirmation
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Degas both mobile phases by sonication or helium sparging.
3. Sample Preparation:
-
Accurately weigh the crude Somatostatin-14 peptide.
-
Dissolve the peptide in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution. The concentration should be optimized to avoid aggregation, typically in the range of 10-50 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Preparative RP-HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% A / 20% B) for at least 3-5 column volumes.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution:
-
Start with an isocratic hold at the initial conditions for 5-10 minutes.
-
Apply a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1.0% B per minute) is recommended for optimal resolution. A typical gradient could be from 20% to 50% B over 30-60 minutes.
-
After the elution of the main peak, include a steeper gradient wash (e.g., to 95% B) to elute any strongly bound impurities.
-
Re-equilibrate the column at the initial conditions.
-
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions throughout the elution of the main peak. The size of the fractions will depend on the peak width.
5. Fraction Analysis:
-
Analyze each collected fraction using analytical RP-HPLC to determine the purity of each fraction.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
6. Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Visualizations
Caption: A typical workflow for the purification of cyclic Somatostatin-14.
Caption: A logical workflow for troubleshooting common purification problems.
References
"reducing non-specific binding in Somatostatin-14 receptor assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) and optimize their Somatostatin-14 (SST-14) receptor assays.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure the specific signal in your assay, leading to inaccurate results. This guide addresses common causes and provides actionable solutions.
Q1: My non-specific binding is exceeding 30% of the total binding. What are the likely causes and how can I fix this?
High non-specific binding is a frequent issue. Here are the primary areas to investigate:
-
Inadequate Blocking: The blocking agent is crucial for preventing the ligand from binding to non-target sites.
-
Suboptimal Assay Buffer Conditions: The pH and ionic strength of your buffer can significantly impact non-specific interactions.
-
Radioligand Issues: The properties of your radioligand can contribute to high background.
-
Problems with Receptor Preparation: The quality of your cell membranes or whole cells can affect the assay outcome.
-
Inefficient Washing Steps: Inadequate washing can leave unbound radioligand behind, contributing to high background.
Frequently Asked Questions (FAQs)
Q2: What is an acceptable level of non-specific binding in an SST-14 receptor assay?
Ideally, specific binding should account for at least 80-90% of the total binding. If non-specific binding exceeds 20-30% of the total binding, it can compromise the accuracy and reliability of your assay.[1]
Q3: How do I determine non-specific binding?
Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of an unlabeled competitor that also binds to the same receptor.[1] This competitor will displace the radioligand from the specific binding sites, so any remaining bound radioactivity is considered non-specific.[1]
Q4: What concentration of BSA should I use as a blocking agent?
A common starting concentration for BSA in receptor binding assays is 0.1%.[8] However, the optimal concentration can vary, and it may be beneficial to test a range, for instance, from 0.1% to 1%.[4][9]
Q5: Can I use detergents to reduce non-specific binding?
Yes, low concentrations (typically 0.01% to 0.05%) of a non-ionic surfactant like Tween 20 can be added to your buffer to disrupt hydrophobic interactions that may be causing non-specific binding.[3]
Q6: Why is it important to include protease inhibitors in my membrane preparation?
Cell lysis releases proteases that can degrade your target receptor, leading to a loss of signal. Including a protease inhibitor cocktail in your lysis buffer is essential to protect the integrity of your receptor preparation.[10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for SST-14 receptor assays.
Table 1: Recommended Concentrations of Assay Components
| Component | Recommended Concentration | Purpose | References |
| BSA | 0.1% - 1% (w/v) | Blocking agent to reduce NSB | [4][8][9] |
| Non-ionic Detergent (e.g., Tween 20) | 0.01% - 0.05% (v/v) | Reduce hydrophobic NSB | [3] |
| Protease Inhibitor Cocktail | 1X (typically 1:100 dilution of a 100X stock) | Prevent receptor degradation | [10][13] |
| Unlabeled Somatostatin (B550006) (for NSB) | 1 µM | Saturate specific binding sites | [8] |
Table 2: Typical Radioligand Binding Assay Conditions
| Parameter | Typical Value | Notes | References |
| Incubation Temperature | 25°C or 37°C | Should be optimized for the specific receptor and ligand | [7][8][14] |
| Incubation Time | 35 - 60 minutes | Must be sufficient to reach binding equilibrium | [8][15] |
| Membrane Protein Concentration | 100 - 500 µg per well | Titrate to find the optimal concentration for a robust signal | [6][7] |
| Radioligand Concentration | ≤ Kd of the radioligand | Lower concentrations can help minimize NSB | [6] |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
-
Culture cells expressing the somatostatin receptor of interest to confluency.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.[8]
-
Homogenize the cells using a Dounce homogenizer or similar method on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.[8]
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.[8]
-
Discard the supernatant and resuspend the membrane pellet in homogenization buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in a small volume of assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.[8]
-
Aliquot the membrane preparation and store at -80°C until use.[8]
Protocol 2: Competitive Radioligand Binding Assay
-
Prepare the following in a 96-well plate in triplicate:
-
Total Binding: Assay buffer, radioligand (e.g., [125I-Tyr11]-Somatostatin-14), and cell membranes.[8]
-
Non-Specific Binding: Assay buffer, radioligand, a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and cell membranes.[8]
-
Competitive Binding: Assay buffer, radioligand, increasing concentrations of the unlabeled test compound, and cell membranes.[8]
-
-
Incubate the plate at the optimized temperature (e.g., 37°C) for the optimized time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[6][8]
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.[8]
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.[8]
Protocol 3: cAMP Functional Assay
-
Seed a suitable host cell line (e.g., HEK293 or CHO) stably expressing the somatostatin receptor of interest into a 96-well plate and culture until they reach the desired confluency.[16]
-
Replace the cell culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[16]
-
Pre-incubate the cells with increasing concentrations of your test compound.[16]
-
Add forskolin (B1673556) (a direct activator of adenylyl cyclase) to all wells (except for the basal control) to stimulate the production of cAMP.[16]
-
Incubate the plate for a defined period to allow for cAMP accumulation.[16]
-
Stop the reaction and lyse the cells.[16]
-
Measure the intracellular cAMP concentration using a suitable detection kit (e.g., a competitive immunoassay).[16]
Visualizations
Caption: Somatostatin-14 signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: Troubleshooting high non-specific binding.
References
- 1. cells-online.com [cells-online.com]
- 2. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Bovine Serum Albumin | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. bosterbio.com [bosterbio.com]
- 11. goldbio.com [goldbio.com]
- 12. Protease Inhibitor Cocktail [ch.promega.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Comparative Study of Somatostatin-Human Serum Albumin Fusion Proteins and Natural Somatostatin on Receptor Binding, Internalization and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
"overcoming low signal in Somatostatin-14 ELISA"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Somatostatin-14 (SST-14) ELISAs.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Somatostatin-14 ELISA?
A competitive ELISA is a common format for quantifying small molecules like Somatostatin-14.[1][2][3] In this assay, a microplate is pre-coated with an antibody specific for SST-14. When the sample or standard is added to the wells, the SST-14 in the sample competes with a fixed amount of biotin-labeled SST-14 for binding to the antibody. After an incubation period, unbound components are washed away. Next, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated SST-14 captured by the antibody. Following another wash step, a substrate solution is added, which develops a color in proportion to the amount of bound enzyme. The intensity of the color is inversely proportional to the concentration of SST-14 in the sample; a stronger signal indicates a lower concentration of SST-14.[3]
Q2: What are the typical components of a Somatostatin-14 ELISA kit?
A Somatostatin-14 ELISA kit typically includes the following components:
| Component | Description |
| Pre-Coated 96-well Strip Microplate | A microplate with wells coated with an anti-SST-14 antibody.[4] |
| Standard Peptide | A lyophilized or concentrated stock of Somatostatin-14 to create a standard curve.[1][4] |
| Biotinylated SST-14 | Biotin-labeled Somatostatin-14 that competes with the sample SST-14.[4] |
| HRP-Streptavidin Conjugate | Horseradish peroxidase conjugated to streptavidin, which binds to the biotinylated SST-14.[4] |
| Assay Diluent(s) | Buffers for diluting standards and samples.[4] |
| Wash Buffer | A concentrated buffer that is diluted for washing steps to remove unbound reagents.[4] |
| TMB One-Step Substrate Reagent | A solution that reacts with HRP to produce a colorimetric signal.[4] |
| Stop Solution | A solution, often an acid, to stop the enzymatic reaction.[4] |
| Plate Sealer | Adhesive films to cover the plate during incubations.[5] |
Q3: How should I prepare my samples for a Somatostatin-14 ELISA?
Proper sample preparation is critical for accurate results. Here are general guidelines for different sample types:
-
Serum: Allow blood to clot at room temperature for one hour or overnight at 2-8°C. Centrifuge at 1000 x g for 20 minutes at 2-8°C and collect the supernatant.[5][6]
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection and collect the supernatant.[5][6]
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates and collect the supernatant.[6]
-
Tissue Homogenates: The protocol will vary depending on the tissue type. Generally, tissues should be rinsed in ice-cold PBS to remove excess blood, weighed, and then homogenized in a suitable lysis buffer.[6]
Important Considerations:
-
Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
-
If samples contain high levels of particulate matter, they should be centrifuged or filtered prior to the assay.[5]
-
To prevent degradation of the peptide, consider adding protease inhibitors to your samples.[7]
Troubleshooting Guide: Low Signal
A weak or no signal is a common issue in ELISA experiments. The following guide provides potential causes and solutions to help you troubleshoot low signal in your Somatostatin-14 ELISA.
Troubleshooting workflow for low ELISA signal.
Detailed Troubleshooting Q&A
Q: My standard curve is flat or has very low OD values. What could be the problem?
A: A poor standard curve is a critical issue that prevents accurate quantification.[8] Several factors can contribute to this problem:
-
Degraded Standard: The Somatostatin-14 standard may have degraded due to improper storage or multiple freeze-thaw cycles.[8][9] Always prepare fresh dilutions of the standard for each assay.[5]
-
Incorrect Reconstitution or Dilution: Errors in reconstituting the lyophilized standard or in performing the serial dilutions will lead to an inaccurate standard curve.[8][10] Double-check your calculations and ensure you are using calibrated pipettes.[8]
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability.[8] Ensure pipette tips are firmly sealed and changed between each dilution.[11]
Q: I am seeing a weak or no signal in my samples, but the standard curve looks acceptable. What should I investigate?
A: If the standard curve is performing as expected, the issue likely lies with your samples or the interaction of the sample with the assay components.
-
Low Analyte Concentration: The concentration of Somatostatin-14 in your samples may be below the detection limit of the assay.[10] You may need to concentrate your samples or use a more sensitive ELISA kit.
-
Sample Matrix Effects: Components in your sample matrix (e.g., serum, plasma) could be interfering with the antibody-antigen binding. To test for this, you can perform a spike and recovery experiment.
-
Peptide Degradation: Somatostatin-14 is a peptide and can be susceptible to degradation by proteases present in the sample.[7][12] It is recommended to add protease inhibitors to your samples and keep them on ice during preparation.[7]
Q: Could my assay procedure be the cause of the low signal?
A: Yes, procedural errors are a common source of weak signals in ELISAs.
-
Incorrect Incubation Times or Temperatures: Ensure that all incubation steps are carried out for the recommended duration and at the specified temperature.[13][14] Reagents should be brought to room temperature before use.[8]
-
Inadequate Washing: Insufficient washing can lead to high background, while overly aggressive washing can remove the bound antibody or antigen, resulting in a low signal.[13] Follow the protocol's washing instructions carefully.
-
Reagent Omission or Incorrect Order: Double-check that all reagents were added in the correct sequence.[9][14]
-
Use of Incorrect Plates: Ensure you are using plates designed for ELISAs, not tissue culture plates, as the binding properties are different.[9][15]
Experimental Protocols
Protocol 1: Spike and Recovery Experiment to Test for Sample Matrix Interference
This experiment helps determine if substances in the sample matrix are interfering with the detection of Somatostatin-14.
Methodology:
-
Prepare two sets of identical samples.
-
To one set of samples, add a known amount of Somatostatin-14 standard (the "spike"). The amount of the spike should be within the detection range of the assay.
-
To the second set of samples, add an equal volume of assay diluent (the "unspiked").
-
Run both the spiked and unspiked samples in your Somatostatin-14 ELISA according to the kit protocol.
-
Calculate the concentration of Somatostatin-14 in both sets of samples.
-
Determine the percent recovery using the following formula:
% Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spike] x 100
Data Interpretation:
| % Recovery | Interpretation | Recommended Action |
| 80-120% | No significant matrix effect. | Proceed with the assay using your current sample preparation method. |
| <80% | Matrix is inhibiting the signal. | Dilute your samples in assay buffer and re-run the assay. |
| >120% | Matrix is enhancing the signal. | Dilute your samples in assay buffer and re-run the assay. |
Protocol 2: Optimizing Antibody/Conjugate Concentrations
If you are developing your own Somatostatin-14 ELISA or suspect that the provided antibody/conjugate concentrations are not optimal for your samples, you can perform a titration experiment.
Methodology:
-
Prepare a series of dilutions for both the capture antibody (if coating your own plates) and the detection antibody/HRP-conjugate.
-
Coat the ELISA plate with the different concentrations of the capture antibody.
-
After blocking, add a constant, known concentration of Somatostatin-14 standard to all wells.
-
Add the different dilutions of the detection antibody/HRP-conjugate.
-
Proceed with the remaining steps of the ELISA protocol.
-
Analyze the results to identify the combination of antibody concentrations that provides the best signal-to-noise ratio.
Somatostatin Signaling Pathway
Somatostatin exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5).[16][17] The activation of these receptors triggers several downstream signaling cascades, primarily leading to inhibitory effects on cellular processes.[17][18] A key pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[17][18] This reduction in cAMP can inhibit hormone secretion and cell proliferation.[18]
Somatostatin signaling cascade.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Rat Sst(Somatostatin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. raybiotech.com [raybiotech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. arp1.com [arp1.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 14. ethosbiosciences.com [ethosbiosciences.com]
- 15. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 16. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Mass Spectrometry Data of Somatostatin-14 Photoproducts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of mass spectrometry data from experiments involving the photoirradiation of Somatostatin-14.
Frequently Asked Questions (FAQs)
Q1: What is Somatostatin-14 and why is its photochemical stability important?
Somatostatin-14 is a cyclic 14-amino acid peptide hormone that regulates the endocrine system by inhibiting the release of various hormones, including growth hormone.[1] Its sequence is H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH, with a disulfide bridge between Cys3 and Cys14. The photochemical stability of peptide therapeutics like Somatostatin-14 is a critical quality attribute, as degradation upon exposure to light can lead to loss of efficacy and the formation of potentially immunogenic photoproducts.
Q2: What are the expected major photoproducts of Somatostatin-14 when analyzed by mass spectrometry?
Upon UV irradiation, Somatostatin-14 can undergo several modifications. The most commonly observed photoproducts in mass spectrometry are:
-
An isobaric monomer: A product with the same mass as the parent Somatostatin-14 but with a different structure. Evidence suggests this involves the formation of a new covalent bond (a cross-link) between the Phenylalanine at position 7 (Phe7) and the Tryptophan at position 8 (Trp8).[2]
-
Dimeric species: Products with approximately double the mass of Somatostatin-14, indicating the formation of intermolecular cross-links. These can involve the scrambling of disulfide bonds.[2]
-
Oxidation products: Particularly on the tryptophan residue, leading to additions of oxygen (+16 Da) or other modifications.[3]
Q3: How can I differentiate the isobaric photoproduct from the native Somatostatin-14 in my MS/MS data?
While the parent mass (MS1) will be the same, the tandem mass spectrometry (MS/MS) fragmentation pattern will differ significantly. For the reduced form of the isobaric photoproduct (where the disulfide bond is broken), you should look for:
-
A decrease in the intensity of b7 and y7 ions . These ions are formed from the cleavage of the peptide bond between Phe7 and Trp8. A new cross-link at this position will make this bond less likely to fragment.[2]
-
A significant increase in the intensity of the c6 ion . This fragment can be preferentially formed due to the stable cyclic structure created by the Phe7-Trp8 cross-link.[2]
Q4: What are some general tips for acquiring high-quality mass spectrometry data for peptides?
To ensure reliable data, it is crucial to pay attention to sample preparation and instrument settings. This includes proper sample cleanup to remove contaminants, optimizing electrospray source voltages, and regular calibration of the mass spectrometer.[4] For peptide quantification, using stable isotope-labeled internal standards is recommended to correct for variations in sample preparation and instrument response.
Troubleshooting Guide
Problem 1: I don't see any photoproducts after UV irradiation.
-
Potential Cause: Insufficient irradiation time or intensity.
-
Solution: Increase the duration of UV exposure or use a higher intensity lamp. Be aware that excessive irradiation can lead to extensive degradation and a complex mixture of products. It has been reported that 3.5 minutes of laser irradiation can be sufficient to induce significant degradation.
-
-
Potential Cause: Inappropriate wavelength for the chromophores in Somatostatin-14.
-
Solution: The primary chromophores in Somatostatin-14 are the aromatic side chains of Phenylalanine and Tryptophan. Use a UV source with an emission wavelength in the range of 250-290 nm.
-
-
Potential Cause: Low concentration of Somatostatin-14.
-
Solution: Ensure your starting peptide concentration is sufficient for detection by your mass spectrometer. Consider concentrating your sample before and after irradiation.
-
Problem 2: My mass spectrum is overly complex with too many peaks.
-
Potential Cause: Over-irradiation leading to extensive, non-specific degradation.
-
Solution: Perform a time-course experiment to find the optimal irradiation time that generates primary photoproducts without excessive fragmentation.
-
-
Potential Cause: Sample contamination.
-
Solution: Ensure high-purity solvents and reagents. Use appropriate sample cleanup procedures, such as C18 desalting, to remove polymers (like PEG) and other contaminants that can interfere with the analysis.
-
-
Potential Cause: In-source fragmentation.
-
Solution: Optimize the ion source conditions (e.g., capillary voltage, source temperature) to minimize fragmentation before the mass analyzer.
-
Problem 3: I am having trouble confirming the identity of the cross-linked photoproduct.
-
Potential Cause: Poor quality MS/MS spectra.
-
Solution: Optimize your collision energy (e.g., HCD) to achieve good fragmentation of the photoproduct precursor ion. You may need to use a higher energy setting for cross-linked peptides compared to their linear counterparts.
-
-
Potential Cause: Ambiguous fragmentation pattern.
-
Solution: In addition to looking for the characteristic changes in b7, y7, and c6 ions, consider using specialized software for analyzing cross-linked peptide data. These tools can help to automatically identify and score cross-linked peptide pairs.
-
-
Potential Cause: The cross-link is not between Phe7 and Trp8.
-
Solution: While the Phe7-Trp8 cross-link is a major photoproduct, other possibilities exist. Carefully analyze the full MS/MS spectrum to identify other fragment ions that can provide clues about the location of the cross-link.
-
Data Presentation
The following table summarizes the theoretical monoisotopic m/z values for the doubly charged precursor ion of reduced Somatostatin-14 and its key fragments, which are useful for data interpretation.
| Species | Description | Theoretical m/z ([M+2H]²⁺) |
| Reduced Somatostatin-14 | Unmodified peptide with disulfide bond reduced. | 820.44 |
| b7-ion | N-terminal fragment after cleavage at the Phe7-Trp8 bond. | 848.40 |
| y7-ion | C-terminal fragment after cleavage at the Phe7-Trp8 bond. | 809.39 |
| c6-ion | N-terminal fragment related to the b6-ion. | 718.36 |
| Isobaric Photoproduct | Cross-linked between Phe7 and Trp8 (reduced form). | 820.44 |
| Dimer | Intermolecularly cross-linked Somatostatin-14 (reduced form). | 1639.87 |
Experimental Protocols
Protocol 1: Photolysis of Somatostatin-14
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Somatostatin-14 in a suitable buffer (e.g., 10 mM ammonium (B1175870) bicarbonate, pH 7.8). For photolysis, dilute the stock solution to a final concentration of 100 µg/mL in the same buffer.
-
UV Irradiation: Place the diluted Somatostatin-14 solution in a quartz cuvette. Irradiate the sample using a UV lamp with a primary emission wavelength of 254 nm.
-
Time Course: To monitor the progress of the photoreaction, it is recommended to take aliquots at different time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reduction of Disulfide Bonds (Optional but Recommended): To simplify the mass spectra of the photoproducts, reduce the disulfide bonds by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Sample Cleanup: Desalt the irradiated (and reduced) samples using C18 ZipTips or equivalent solid-phase extraction method to remove salts and other non-volatile components prior to mass spectrometry analysis. Elute the peptides in a solution compatible with ESI-MS (e.g., 50% acetonitrile (B52724), 0.1% formic acid).
Protocol 2: Mass Spectrometry Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
Chromatography: Separate the photoproduct mixture using a C18 reverse-phase column with a gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be 5-40% acetonitrile over 30 minutes.
-
Mass Spectrometry Method:
-
MS1 Scan: Acquire full scan mass spectra over a range of m/z 400-2000 to detect the precursor ions of Somatostatin-14 and its photoproducts.
-
Data-Dependent Acquisition (DDA): Set the instrument to automatically select the most intense precursor ions for fragmentation (MS/MS).
-
Fragmentation: Use Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) to fragment the selected precursor ions. Optimize the collision energy to obtain informative fragment spectra.
-
-
Data Analysis: Analyze the resulting data using software capable of identifying peptides and their modifications. Pay close attention to the fragmentation patterns of ions with the same m/z as Somatostatin-14 to identify isobaric photoproducts.
Visualizations
Caption: Workflow for the analysis of Somatostatin-14 photoproducts.
Caption: Fragmentation of the Phe7-Trp8 cross-linked photoproduct.
References
- 1. Calculation of m/z for Polypeptides in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automatic analysis of peptide and proteins mass spectrometry datasets - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 4. Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantitative XL-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Somatostatin-14 and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Somatostatin-14 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is Somatostatin-14 and what are its common analogs?
Somatostatin-14 is a 14-amino acid cyclic peptide hormone that regulates the endocrine system by inhibiting the secretion of various other hormones, including growth hormone and insulin. Due to its short half-life, several synthetic analogs with improved stability and duration of action have been developed for therapeutic and research use. Commonly used analogs include Octreotide, Lanreotide (B11836), and Pasireotide.
Q2: What are the main challenges when working with Somatostatin-14 and its analogs in the lab?
The primary challenges are related to their solubility and stability. These peptides can be difficult to dissolve in aqueous buffers, may be prone to aggregation, and can be susceptible to enzymatic degradation and oxidation, particularly in cell culture media. Their hydrophobic residues can also lead to adsorption to plasticware.
Q3: How should I store lyophilized and reconstituted Somatostatin-14 and its analogs?
-
Lyophilized powder: Store at -20°C or -80°C for long-term stability. Keep the vial tightly sealed to prevent moisture absorption.
-
Reconstituted solutions: Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (up to a week), 4°C may be acceptable, but it is generally recommended to store frozen. Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation; purging the vial with nitrogen or argon can help mitigate this.
Troubleshooting Guides
Problem 1: Difficulty Dissolving the Peptide
Symptoms:
-
The lyophilized powder does not fully dissolve in the chosen solvent.
-
The solution appears cloudy or contains visible particulates.
Possible Causes:
-
Incorrect Solvent: The polarity of the solvent may not be appropriate for the peptide's amino acid composition.
-
pH of the Solution: The pH of the solvent may be close to the isoelectric point (pI) of the peptide, where its solubility is at a minimum.
-
Concentration is too High: The desired concentration may exceed the peptide's solubility limit in that particular solvent.
Solutions:
-
Assess the Peptide's Properties:
-
Basic Peptides (net positive charge): Try dissolving in sterile distilled water first. If solubility is poor, add a small amount of 10% acetic acid.
-
Acidic Peptides (net negative charge): Start with sterile distilled water. If needed, add a small amount of 10% ammonium (B1175870) bicarbonate or 0.1 M ammonium hydroxide.
-
Neutral or Hydrophobic Peptides: These often require a small amount of an organic co-solvent. Start by dissolving the peptide in a minimal volume of dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. For most cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.
-
-
Use Physical Methods to Aid Dissolution:
-
Sonication: Briefly sonicate the solution in an ultrasonic bath. This can help break up aggregates.
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, as it can degrade the peptide.
-
Problem 2: Peptide Precipitation After Dissolution or During Storage
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate over time.
-
Loss of biological activity in experiments.
Possible Causes:
-
Aggregation: Peptides, especially at high concentrations, can self-assemble and form insoluble aggregates.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the peptide and promote aggregation.
-
Improper Storage: Storing the peptide solution at an inappropriate temperature or for too long can lead to degradation and precipitation.
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles.
-
Optimize Storage Buffer: For some peptides, the addition of excipients like mannitol (B672) or a small amount of a stabilizing agent can prevent aggregation.
-
Filter Sterilization: If you suspect microbial contamination is causing precipitation, filter the solution through a 0.22 µm filter.
Problem 3: Inconsistent Experimental Results
Symptoms:
-
High variability between experimental replicates.
-
Loss of expected biological effect.
Possible Causes:
-
Peptide Degradation: Somatostatin and its analogs can be degraded by proteases present in serum-containing cell culture media.
-
Adsorption to Surfaces: The hydrophobic nature of these peptides can cause them to adsorb to the surfaces of plastic tubes and plates, reducing the effective concentration.
-
Oxidation: Cysteine and methionine residues are susceptible to oxidation, which can inactivate the peptide.
Solutions:
-
Use Protease Inhibitors: When working with serum-containing media, consider adding a protease inhibitor cocktail.
-
Use Low-Protein-Binding Labware: Utilize polypropylene (B1209903) or other low-protein-binding tubes and plates.
-
Prepare Fresh Solutions: Prepare working solutions immediately before use.
-
Handle with Care: When dissolving peptides prone to oxidation, use deoxygenated buffers.
Quantitative Solubility Data
The solubility of Somatostatin-14 and its analogs can vary depending on the specific salt form (e.g., acetate, pamoate), the solvent, pH, and temperature. The following tables provide a summary of available solubility data.
Table 1: Solubility of Somatostatin-14
| Solvent | Solubility | Reference |
| Water | Soluble to 0.30 mg/mL | [1] |
| 5% Acetic Acid | Soluble | [2] |
Table 2: Solubility of Somatostatin Analogs
| Analog | Solvent | Solubility | Reference |
| Octreotide Acetate | Water | ≥28.85 mg/mL | [3] |
| DMSO | ≥53.96 mg/mL | [3] | |
| Ethanol | ≥10.04 mg/mL | [3] | |
| Lanreotide Acetate | Water | 100 mg/mL | [4] |
| DMSO | 100 mg/mL (Slightly soluble according to other sources) | [4][5][6] | |
| Methanol | Slightly Soluble | [5][6] | |
| Pasireotide | Water | Soluble | [7][8] |
| DMSO | 100 mg/mL | [7] | |
| Ethanol | 100 mg/mL | [7] | |
| Pasireotide Diaspartate | Water | Freely Soluble | [9] |
| Pasireotide Pamoate | Water | Practically Insoluble | [10] |
Note: "Slightly soluble" and "Soluble" are qualitative terms from the cited sources. Quantitative values should be determined experimentally for specific applications.
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized Somatostatin-14
This protocol is a general guideline. The optimal solvent and concentration should be determined based on the specific experimental requirements.
Materials:
-
Lyophilized Somatostatin-14
-
Sterile, distilled water or 0.1% acetic acid
-
Low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Carefully add the desired volume of sterile water or 0.1% acetic acid to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolve: Gently vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, a brief sonication (10-20 seconds) may be helpful.
-
Aliquot and Store: Once dissolved, aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Octreotide Acetate for Cell Culture Experiments
Materials:
-
Lyophilized Octreotide Acetate
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Following the steps in Protocol 1, dissolve the Octreotide Acetate in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the peptide is fully dissolved.
-
-
Prepare an Intermediate Dilution in Aqueous Buffer:
-
Further dilute the DMSO stock solution with sterile PBS or serum-free cell culture medium to create an intermediate stock solution. This step helps to minimize the final concentration of DMSO in the cell culture.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the intermediate stock solution to your cell culture medium to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
-
Use Immediately: It is recommended to prepare the final working solution fresh for each experiment.
Visualizations
Somatostatin Receptor Signaling Pathway
Somatostatin and its analogs exert their effects by binding to a family of five G-protein coupled receptors (SSTR1-5). Activation of these receptors triggers several downstream signaling cascades that ultimately lead to the inhibition of hormone secretion and cell proliferation.
Caption: Somatostatin receptor signaling pathways.
Experimental Workflow for Determining Peptide Solubility
A systematic approach is crucial for determining the optimal conditions for dissolving a peptide. The following workflow outlines a general strategy.
Caption: Workflow for peptide solubility determination.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Lanreotide (acetate) | CAS 127984-74-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. WO2015004125A1 - Pharmaceutical composition for a sustained release of lanreotide - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Validating the Bioactivity of Synthetic Somatostatin-14
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic Somatostatin-14's bioactivity with its native counterpart and other alternatives. Detailed experimental protocols and supporting data are presented to facilitate the validation of this crucial peptide hormone.
Somatostatin-14, a 14-amino acid cyclic peptide, is a key regulator of the endocrine system, potently inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon.[1] Its therapeutic potential is significant, but its short biological half-life of 1-3 minutes limits its clinical utility.[2] This has driven the development of synthetic Somatostatin-14 and its analogs, which are designed for enhanced stability and, in some cases, greater receptor subtype selectivity.[2][3] Validating the bioactivity of these synthetic peptides is a critical step in their development, ensuring they elicit the desired physiological responses.
This guide outlines the key in vitro and in vivo assays used to validate the bioactivity of synthetic Somatostatin-14, presenting comparative data and detailed experimental protocols.
Comparative Bioactivity Data
The bioactivity of Somatostatin-14 and its analogs is primarily assessed through their binding affinity to the five somatostatin (B550006) receptor subtypes (SSTR1-5) and their functional ability to inhibit the adenylyl cyclase signaling pathway. The following tables summarize quantitative data from various studies, comparing synthetic Somatostatin-14 to its native form and other synthetic analogs.
Table 1: Receptor Binding Affinity (Ki in nM) of Somatostatin-14 and Analogs
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Reference(s) |
| Native Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | [4] |
| Synthetic Somatostatin-14 | Not explicitly stated, but expected to be similar to native | Not explicitly stated, but expected to be similar to native | Not explicitly stated, but expected to be similar to native | Not explicitly stated, but expected to be similar to native | Not explicitly stated, but expected to be similar to native | |
| Octreotide (Synthetic Analog) | Low Affinity | High Affinity (e.g., pKi ~8.6) | Moderate Affinity | Low Affinity | Moderate Affinity | [5] |
| Lanreotide (Synthetic Analog) | Low Affinity | High Affinity | Moderate Affinity | Low Affinity | High Affinity | [6] |
| Pasireotide (Synthetic Analog) | High Affinity | High Affinity | High Affinity | Low Affinity | High Affinity | [7] |
Note: "High Affinity" generally corresponds to low nanomolar or sub-nanomolar Ki values. The exact values can vary between studies and experimental conditions.
Table 2: Functional Potency (IC50 in nM) in Adenylyl Cyclase Inhibition Assays
| Compound | Cell Line | Stimulating Agent | IC50 (nM) | Reference(s) |
| Native Somatostatin-14 | L cells expressing sst2 | Forskolin | 0.15 | [4] |
| Synthetic Somatostatin-14 | Frog pituitary cells | hGRF | 5.6 | [8] |
| [Pro2, Met13]Somatostatin-14 (Synthetic Analog) | Frog pituitary cells | hGRF | 1.2 | [8] |
| L-054,522 (Synthetic Analog) | L cells expressing sst2 | Forskolin | 0.1 | [4] |
Table 3: In Vivo Inhibition of Hormone Secretion
| Compound | Animal Model | Hormone Measured | Effect | Reference(s) |
| Synthetic Somatostatin-14 | Rat | Growth Hormone | Inhibition of pentobarbitone-stimulated release | [9] |
| Synthetic Somatostatin Analogs (RC-101-I, RC-160-II) | Rat | Growth Hormone | Significant suppression of release | [10] |
| L-054,522 (Synthetic Analog) | Rat | Growth Hormone | Rapid and sustained reduction to basal levels | [4] |
Key Experimental Protocols
Accurate validation of synthetic Somatostatin-14 bioactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays.
Receptor Binding Assay
This assay determines the affinity of synthetic Somatostatin-14 for its receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the desired somatostatin receptor subtype (e.g., CHO, HEK293, or AtT-20 cells).[3][6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[6]
-
Radioligand: e.g., [125I-Tyr11]-Somatostatin-14.[6]
-
Synthetic Somatostatin-14 (unlabeled competitor).
-
Native Somatostatin-14 or a high-concentration unlabeled analog (for determining non-specific binding).[6]
-
96-well microplates.
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).[6]
-
Scintillation counter.
Procedure:
-
Assay Setup: Perform the assay in triplicate in a 96-well plate.[6]
-
Total Binding: Add Assay Buffer, radioligand, and cell membranes.[6]
-
Non-specific Binding: Add Assay Buffer, radioligand, a saturating concentration of unlabeled native somatostatin (e.g., 1 µM), and cell membranes.[6]
-
Competitive Binding: Add Assay Buffer, radioligand, increasing concentrations of unlabeled synthetic Somatostatin-14, and cell membranes.[6]
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[6]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]
-
Washing: Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.[6]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the synthetic Somatostatin-14 concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6]
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of synthetic Somatostatin-14 to inhibit the production of cyclic AMP (cAMP), a key second messenger in the somatostatin signaling pathway.
Materials:
-
Whole cells or cell membranes from a suitable cell line (e.g., AtT-20 pituitary tumor cells or cells engineered to express a specific SSTR subtype).[3]
-
Assay Buffer (e.g., containing ATP and a phosphodiesterase inhibitor like IBMX).[11]
-
Adenylyl cyclase stimulator (e.g., Forskolin or a specific hormone like GHRH).[4][12]
-
Synthetic Somatostatin-14.
-
cAMP assay kit (e.g., RIA or ELISA-based).
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membranes according to standard protocols.
-
Pre-incubation: Pre-incubate the cells/membranes with varying concentrations of synthetic Somatostatin-14 for a defined period.
-
Stimulation: Add the adenylyl cyclase stimulator (e.g., Forskolin) to all wells except the basal control.
-
Incubation: Incubate for a specific time at 37°C to allow for cAMP production.
-
Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the synthetic Somatostatin-14 concentration. Determine the IC50 value, which is the concentration of the synthetic peptide that causes 50% inhibition of the stimulated cAMP production.[4]
In Vivo Inhibition of Growth Hormone Secretion
This assay validates the bioactivity of synthetic Somatostatin-14 in a whole-animal model, providing a more physiologically relevant measure of its function.
Materials:
-
Animal model (e.g., male rats).[9]
-
Anesthetic (e.g., sodium pentobarbitone) to stimulate growth hormone (GH) release.[9]
-
Synthetic Somatostatin-14.
-
Blood collection supplies.
-
GH assay kit (e.g., RIA or ELISA).
Procedure:
-
Animal Preparation: Acclimate the animals to the experimental conditions.
-
Baseline Blood Sample: Collect a baseline blood sample.
-
GH Stimulation: Administer an anesthetic like sodium pentobarbitone to induce a surge in GH secretion.[9]
-
Treatment: Administer either a vehicle control or synthetic Somatostatin-14 at various doses.
-
Blood Sampling: Collect blood samples at multiple time points after treatment.
-
Hormone Measurement: Separate the plasma or serum and measure the GH concentration using a specific assay kit.
-
Data Analysis: Compare the GH levels in the synthetic Somatostatin-14 treated groups to the control group to determine the extent and duration of GH secretion inhibition.[10]
Visualizing the Validation Process
To better understand the underlying mechanisms and the experimental process, the following diagrams illustrate the Somatostatin-14 signaling pathway and a typical workflow for validating the bioactivity of a synthetic peptide.
Caption: Somatostatin-14 Signaling Pathway.
Caption: Experimental Workflow for Bioactivity Validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. Distinct functional properties of native somatostatin receptor subtype 5 compared with subtype 2 in the regulation of ACTH release by corticotroph tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ontogenetic development of the inhibition of growth hormone release by somatostatin in the rat: in-vivo and in-vitro (perifusion) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activity and receptor binding characteristics to various human tumors of acetylated somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Somatostatin inhibition of growth hormone secretion by somatotropes from male, female, and androgen receptor-deficient rats: evidence for differing sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Somatostatin-14 vs. Somatostatin-28: A Comparative Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of two endogenous somatostatin (B550006) peptides, Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28), for the five human somatostatin receptor subtypes (SSTR1-5). This information is critical for research and development involving somatostatin analogs for therapeutic applications.
Receptor Binding Affinity: A Quantitative Comparison
Both SST-14 and SST-28 are endogenous ligands for the five somatostatin receptor subtypes and generally exhibit high binding affinity across all of them.[1][2][3] However, subtle differences in their affinities can have significant implications for their physiological roles and therapeutic potential. The binding affinities, represented by half-maximal inhibitory concentration (IC50) values, are summarized in the table below. Lower IC50 values indicate higher binding affinity.
| Receptor Subtype | Somatostatin-14 (IC50, nM) | Somatostatin-28 (IC50, nM) |
| SSTR1 | 1.95 | 1.86 |
| SSTR2 | 0.25 | 0.31 |
| SSTR3 | 1.2 | 1.3 |
| SSTR4 | 1.77 | Not Determined |
| SSTR5 | 1.41 | 0.4 |
Data sourced from a study on human somatostatin receptor subtypes in acromegaly.[4]
Experimental Protocols
The binding affinities presented above are typically determined using competitive radioligand binding assays. This section outlines a general methodology for such an experiment.
Radioligand Binding Assay
Objective: To determine the binding affinity of unlabeled ligands (SST-14 and SST-28) by measuring their ability to compete with a radiolabeled ligand for binding to somatostatin receptors.
Materials:
-
Cell membranes prepared from cell lines expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled ligands: Somatostatin-14 and Somatostatin-28.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: The assay is performed in triplicate in a 96-well plate.
-
Total Binding: Add assay buffer, a constant concentration of the radioligand, and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of unlabeled somatostatin (e.g., 1 µM) to saturate the receptors, and the cell membrane preparation.
-
Competitive Binding: Add assay buffer, the radioligand, increasing concentrations of the unlabeled competitor ligand (SST-14 or SST-28), and the cell membrane preparation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. This separates the bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor ligand concentration. The IC50 value, the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.
Signaling Pathways
Upon binding of either SST-14 or SST-28, somatostatin receptors, which are G-protein coupled receptors (GPCRs), activate several intracellular signaling pathways.[1][5] The primary mechanism involves coupling to pertussis toxin-sensitive inhibitory G-proteins (Gi/o).[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5] Additionally, SSTR activation can modulate ion channel activity, such as activating K+ channels and inhibiting Ca2+ channels, and can also influence phosphotyrosine phosphatases and the MAPK pathway.[1][5][6]
Caption: Somatostatin receptor signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinities of SST-14 and SST-28.
Caption: Radioligand binding assay workflow.
References
- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of Somatostatin-14 and Octreotide: A Guide for Researchers
This guide provides a detailed, data-driven comparison of the endogenous peptide Somatostatin-14 (SST-14) and its synthetic analogue, octreotide (B344500). Designed for researchers, scientists, and drug development professionals, this document outlines their key functional differences, supported by experimental data and detailed methodologies for core assays.
Structural and Pharmacokinetic Differences
Somatostatin-14 is a naturally occurring 14-amino acid cyclic peptide that acts as a potent inhibitor of a wide range of endocrine and exocrine secretions.[1] Its therapeutic utility is severely limited by a very short plasma half-life of only 2-3 minutes due to rapid enzymatic degradation.[2][3][4] Octreotide, a synthetic octapeptide analogue, was developed to overcome this limitation.[2] By incorporating D-amino acids and reducing the ring size to the core bioactive sequence, octreotide exhibits significantly enhanced stability and a much longer half-life of approximately 90-120 minutes.[2][5]
Receptor Binding Affinity and Selectivity
The biological effects of both SST-14 and octreotide are mediated through a family of five G-protein coupled receptors (GPCRs) known as somatostatin (B550006) receptors (SSTR1-5).[2][6] A critical functional distinction between the two lies in their binding affinity and selectivity for these receptor subtypes.
Somatostatin-14 is a pan-somatostatin receptor agonist, binding with high, nanomolar affinity to all five SSTR subtypes.[7][8] In contrast, octreotide is highly selective, demonstrating a strong preference for SSTR2, a moderate affinity for SSTR5, and significantly lower or negligible affinity for SSTR1, SSTR3, and SSTR4.[2][7][9] This selectivity provides octreotide with a more targeted pharmacological profile, which can be advantageous in achieving specific therapeutic effects while minimizing potential side effects associated with activating other SSTR subtypes.[2]
Table 1: Comparative Receptor Binding Affinities (IC50, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 2.3[2] | 0.2[2] | 1.4[2] | 1.8[2] | 0.9[2] |
| Octreotide | >1000[2][9] | 0.6[2][9] | 34.5[2] | >1000[2][9] | 7.0[2] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of a biological response. Lower values indicate higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.
Signaling Pathways
Upon binding to their respective SSTRs, both SST-14 and octreotide trigger a cascade of intracellular signaling events. The primary mechanism involves the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][10]
Beyond cAMP inhibition, SSTR activation can modulate other key signaling pathways:
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: Some studies have shown that somatostatin analogues can inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of SSTRs can also influence the MAPK/ERK pathway, often leading to anti-proliferative effects.[6][11]
-
Ion Channels: SSTR activation can modulate the activity of various ion channels, such as inwardly rectifying potassium channels (GIRK) and voltage-gated calcium channels, leading to cell hyperpolarization and inhibition of hormone secretion.
References
- 1. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Pharmacokinetics of Octreotide | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Somatostatin-14 and Somatostatin-28 on Potassium Current Modulation
A definitive guide for researchers and drug development professionals on the differential effects of two key somatostatin (B550006) isoforms on neuronal and cellular excitability.
This guide provides a comprehensive comparison of the effects of Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28) on potassium currents, critical regulators of cellular excitability. Understanding the distinct actions of these two endogenous peptides is paramount for research into their physiological roles and for the development of targeted therapeutics. This document synthesizes key experimental findings, presents quantitative data in a clear, tabular format, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to Somatostatin and its Isoforms
Somatostatin is a crucial inhibitory neuropeptide and hormone that regulates a wide array of physiological processes, including neurotransmission, endocrine and exocrine secretion, and cell proliferation.[1][2] It is produced in the central nervous system, gastrointestinal tract, and pancreas.[1] The biological effects of somatostatin are mediated by a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2][3]
The two primary biologically active forms of somatostatin are SST-14 and SST-28, which are derived from the same precursor protein, preprosomatostatin.[4][5] While SST-14 is the predominant form in the brain, SST-28 is the major isoform in the gastrointestinal tract.[1][5] Although they share a common 14-amino acid sequence, the N-terminal extension of SST-28 confers distinct receptor binding affinities and biological activities.[6] Notably, SSTR5 exhibits a higher affinity for SST-28 compared to SST-14.[6]
Contrasting Effects of SST-14 and SST-28 on Potassium Currents
A striking feature of SST-14 and SST-28 is their ability to exert opposing effects on certain potassium currents, even within the same cell type. This differential modulation underscores the complexity of somatostatinergic signaling and the potential for nuanced physiological regulation.
Delayed Rectifier Potassium Currents (IK)
In rat neocortical neurons, SST-14 and SST-28 have been shown to produce opposite effects on the delayed rectifier potassium current (IK), a key current for action potential repolarization.[7][8] While SST-14 enhances IK in a concentration-dependent manner, SST-28 reduces this current.[7][8] These modulatory effects are mediated through pertussis toxin-sensitive G-proteins, indicating the involvement of Gi/o proteins, and occur independently of intracellular cyclic AMP (cAMP).[7][8] The opposing actions of the two isoforms on IK suggest that they may function as distinct neurotransmitters or neuromodulators acting through different receptor subtypes.[7]
Inwardly Rectifying Potassium Channels (Kir)
Somatostatin is also a known modulator of inwardly rectifying potassium channels, which are crucial for setting the resting membrane potential and controlling cellular excitability. In guinea-pig submucous plexus neurons, somatostatin increases the conductance of an inwardly rectifying potassium channel, leading to hyperpolarization.[9] This effect is also mediated by a G-protein.[9] In the MIN-6 pancreatic β-cell line, SST-14 has been shown to activate two types of inwardly rectifying K+ channels: ATP-sensitive potassium channels (K-ATP) and G-protein-gated inwardly rectifying potassium channels (GIRK).[6] The activation of these channels by somatostatin can inhibit glucose-induced electrical activity.[6] Studies involving co-expression of SSTR subtypes and GIRK1 in Xenopus oocytes have demonstrated that SSTR2, SSTR3, SSTR4, and SSTR5 can all couple to the activation of GIRK currents, with SSTR2 showing the most efficient coupling.[10]
Other Potassium Channels
In GH3 somatotrope cells, somatostatin has been found to increase both the transient outward (IA) and the delayed rectifying (IK) K+ currents.[11] Studies using subtype-selective agonists in these cells revealed that activation of SSTR1, SSTR2, SSTR4, and SSTR5 can enhance voltage-gated K+ currents.[11] Furthermore, in colonic epithelial cells, somatostatin can inhibit high-conductance apical K+ (BK) channels through a G-protein-dependent mechanism involving a phosphoprotein tyrosine phosphatase.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of SST-14 and SST-28 on potassium currents.
| Peptide | Cell Type | Potassium Current | Effect | Concentration Range | Key Findings | Reference |
| SST-14 | Rat Neocortical Neurons | Delayed Rectifier (IK) | Increase | 1 nM - 1 µM | Concentration-dependent increase in IK. | [7][8] |
| SST-28 | Rat Neocortical Neurons | Delayed Rectifier (IK) | Decrease | 1 nM - 1 µM | Concentration-dependent decrease in IK. | [7][8] |
| SST-14 | MIN-6 Pancreatic β-cells | K-ATP and GIRK | Activation | 100 nM | Activates both K-ATP and GIRK channels, leading to hyperpolarization. | [6] |
| SST-28 | MIN-6 Pancreatic β-cells | Inwardly Rectifying K+ Current (ISRIF) | Activation | 100 nM | Activates an inwardly rectifying K+ current. | [6] |
| Somatostatin | Guinea-pig Submucous Plexus Neurons | Inwardly Rectifying K+ Current | Increase | 300 pM - 30 nM | Causes hyperpolarization by increasing an inwardly rectifying K+ conductance. | [9] |
| Somatostatin | GH3 Somatotrope Cells | Transient Outward (IA) and Delayed Rectifier (IK) | Increase | 200 nM | Increases both IA and IK currents. | [11] |
| Somatostatin | Rat Distal Colon Surface Colonocytes | High-Conductance Apical K+ (BK) | Inhibition | 2 µM | Inhibits BK channels via a G-protein and tyrosine phosphatase-dependent mechanism. | [12] |
Experimental Protocols
The primary methodology used to investigate the effects of somatostatin isoforms on potassium currents is the whole-cell patch-clamp technique .[7][8] This electrophysiological method allows for the recording of ionic currents across the entire cell membrane.
Key Steps in a Typical Whole-Cell Patch-Clamp Experiment:
-
Cell Preparation:
-
Solutions:
-
External (Bath) Solution: Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to ~7.4. Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels.
-
Internal (Pipette) Solution: Typically contains (in mM): K-gluconate or KCl, MgCl2, HEPES, EGTA, ATP, and GTP. The pH is adjusted to ~7.2.
-
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
A patch-clamp amplifier is used to control the membrane potential (voltage-clamp) and record the resulting ionic currents.
-
Potassium currents are typically elicited by applying depolarizing voltage steps from a holding potential.[8][11]
-
-
Drug Application:
-
SST-14, SST-28, or other pharmacological agents are applied to the external solution via a perfusion system, allowing for rapid exchange of the solution bathing the cell.
-
-
Data Analysis:
-
The recorded currents are filtered, digitized, and stored for off-line analysis.
-
The amplitude and kinetics of the potassium currents are measured before, during, and after the application of the somatostatin isoforms to determine their effects.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the signaling pathways of SST-14 and SST-28 in modulating potassium currents and a typical experimental workflow.
Caption: Signaling pathways of SST-14 and SST-28 modulating K+ channels.
Caption: Typical workflow for patch-clamp analysis of somatostatin effects.
References
- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Versatile Functions of Somatostatin and Somatostatin Receptors in the Gastrointestinal System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 4. Somatostatin, a Presynaptic Modulator of Glutamatergic Signal in the Central Nervous System [mdpi.com]
- 5. Regulatory Mechanisms of Somatostatin Expression | MDPI [mdpi.com]
- 6. Somatostatin activates two types of inwardly rectifying K+ channels in MIN-6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin-14 and somatostatin-28 induce opposite effects on potassium currents in rat neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Somatostatin increases an inwardly rectifying potassium conductance in guinea-pig submucous plexus neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling of rat somatostatin receptor subtypes to a G-protein gated inwardly rectifying potassium channel (GIRK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Regulation of colonic apical potassium (BK) channels by cAMP and somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Somatostatin-14 Quantification by ELISA and LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of Somatostatin-14 (SST-14) is critical for a wide range of studies. This guide provides an objective comparison of two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols, present comparative performance data, and illustrate the underlying principles and workflows.
Performance Characteristics: A Quantitative Comparison
The choice between ELISA and LC-MS/MS for the quantification of Somatostatin-14 often depends on the specific requirements of the study, such as sensitivity, specificity, sample throughput, and the need for absolute quantification. While ELISA kits offer a convenient and high-throughput solution, LC-MS/MS provides a highly specific and accurate reference method. Below is a summary of typical performance characteristics for commercially available Somatostatin (B550006) ELISA kits compared to a validated LC-MS/MS method for a closely related somatostatin analog, octreotide, which serves as a representative for the performance achievable with mass spectrometry.
| Parameter | Somatostatin-14 ELISA | LC-MS/MS (for Somatostatin Analog) |
| Detection Range | 7.813-500 pg/mL | 0.5-20 ng/mL[1][2] |
| Sensitivity (LOD/LLOQ) | LLOQ: ~7.8 pg/mL, Sensitivity: ~4.7 pg/mL | LLOQ: 0.5 ng/mL[2] |
| Intra-Assay Precision (CV%) | < 5.83% | < 15% (at LLOQ < 20%)[1][2] |
| Inter-Assay Precision (CV%) | < 4.93% | < 15% (at LLOQ < 20%)[1][2] |
| Spike Recovery | 87-102% | Not explicitly stated for SST-14, but method is validated for accuracy[1][2] |
| Specificity | High, but potential for cross-reactivity with related peptides. | Very high, based on mass-to-charge ratio and fragmentation pattern. |
Experimental Protocols
Somatostatin-14 ELISA Protocol (Competitive Assay)
This protocol is a generalized representation of a competitive ELISA for Somatostatin-14.
-
Reagent Preparation : All reagents, including standards and samples, are brought to room temperature before use. A standard dilution series is prepared.
-
Standard and Sample Addition : 50 µL of standard or sample is added to the appropriate wells of a microplate pre-coated with a capture antibody.
-
Competitive Reaction : 50 µL of biotin-conjugated Somatostatin-14 is immediately added to each well. The plate is sealed and incubated for 1 hour at 37°C. During this incubation, the sample/standard SST-14 and the biotinylated SST-14 compete for binding to the limited number of capture antibody sites.
-
Washing : The plate is washed three to five times to remove unbound components.
-
Enzyme Conjugate Addition : 100 µL of Streptavidin-HRP (Horseradish Peroxidase) is added to each well, and the plate is incubated for 30 minutes at 37°C.
-
Substrate Reaction : After another wash step, 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well and incubated for 10-20 minutes at 37°C in the dark. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.
-
Stopping the Reaction : 50 µL of stop solution (e.g., sulfuric acid) is added to each well, which changes the color from blue to yellow.
-
Data Acquisition : The optical density (OD) is measured at 450 nm using a microplate reader. The concentration of Somatostatin-14 in the samples is inversely proportional to the OD and is calculated from the standard curve.
LC-MS/MS Protocol for Somatostatin-14 Quantification
The following protocol is based on a validated method for a somatostatin analog and is representative of a typical workflow for Somatostatin-14 in a biological matrix like plasma.[1][2]
-
Sample Preparation (Solid-Phase Extraction - SPE) :
-
Plasma samples are thawed and vortexed.
-
An internal standard (e.g., a stable isotope-labeled version of SST-14) is added to each sample, standard, and quality control.
-
The samples are acidified (e.g., with formic acid).
-
The samples are loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analyte and internal standard are eluted with an appropriate organic solvent mixture.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Separation (LC) :
-
An aliquot of the reconstituted sample is injected into an HPLC or UPLC system.
-
Separation is achieved on a C18 analytical column using a gradient elution with two mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection (MS/MS) :
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Somatostatin-14 and the internal standard are monitored.
-
-
Data Analysis :
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
The concentration of Somatostatin-14 in the samples is determined from the calibration curve.
-
Visualizing the Methodologies
Somatostatin-14 Signaling Pathway
Caption: Somatostatin-14 signaling pathway.
Experimental Workflow: ELISA vs. LC-MS/MS
Caption: Comparison of ELISA and LC-MS/MS workflows.
References
Comparative In Vivo Efficacy of Somatostatin-14 and Its Long-Acting Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of native Somatostatin-14 (SST-14) and its long-acting synthetic analogs, including octreotide (B344500), lanreotide, and pasireotide. The information presented is supported by experimental data to assist researchers in evaluating the therapeutic potential of these compounds. Somatostatin (B550006) analogs are a cornerstone in the management of neuroendocrine tumors (NETs) and other hormonal disorders, primarily through their anti-secretory and anti-proliferative effects.[1] These effects are mediated by their interaction with somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified.[1][2] While SST-14 binds to all five receptor subtypes with high affinity, synthetic analogs exhibit varying selectivity, which influences their therapeutic application and efficacy.[3]
Data Presentation: Quantitative Comparison
The following tables summarize key performance indicators of Somatostatin-14 and its long-acting analogs based on available preclinical and clinical data.
Table 1: Somatostatin Receptor Binding Affinity (IC₅₀, nM)
This table compares the binding affinities of SST-14 and its analogs to the five human somatostatin receptor subtypes. Lower IC₅₀ values indicate higher binding affinity.
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | ~1 | ~1 | ~1 | ~1 | ~1 |
| Octreotide | >1000 | 0.6 - 1.9 | 39 | >1000 | 5.1 |
| Lanreotide | >1000 | 0.9 - 2.5 | 13.7 | >1000 | 6.1 |
| Pasireotide | 1.5 - 9.1 | 1.0 - 2.5 | 1.5 - 10 | >100 | 0.16 - 0.4 |
Note: Data compiled from multiple sources. IC₅₀ values can vary based on experimental conditions.
Table 2: In Vivo Inhibition of Growth Hormone (GH) Release
This table summarizes the efficacy of SST-14 and its analogs in suppressing growth hormone secretion in vivo.
| Analog | Animal Model | Dosage | Duration of Inhibition | Key Findings |
| Somatostatin-14 | Rat | N/A | 30 minutes | Significantly suppressed spontaneous GH surges.[4] |
| Octreotide | Rat | N/A | 90 minutes | More potent and longer-acting than SST-14.[4] |
| Lanreotide | N/A | N/A | N/A | Similar efficacy to octreotide in clinical use.[5] |
| Pasireotide | N/A | N/A | N/A | Effective in patients inadequately controlled with first-generation analogs.[6] |
Table 3: In Vivo Anti-Tumor Efficacy
This table presents the anti-proliferative effects of somatostatin analogs in preclinical and clinical studies.
| Analog | Tumor Model | Dosage | Effect | Key Findings |
| Octreotide | Human epithelial ovarian cancer xenograft in nude mice | 60 µ g/day for 25 days | 60.6% decrease in tumor volume | Significantly inhibited tumor growth.[5] |
| Octreotide LAR | Midgut NETs (PROMID study) | 30 mg/month | Median time to tumor progression: 14.3 months (vs. 6 months for placebo) | Significantly inhibited tumor progression.[2] |
| Lanreotide Autogel | Gastroenteropancreatic NETs (CLARINET study) | 120 mg/month | Significantly prolonged progression-free survival | Demonstrated anti-proliferative effect in a broad range of NETs.[2] |
| Pasireotide LAR | Metastatic GEP-NETs | 60 mg/28 days | Higher tumor control rate at 6 months (62.7% vs 46.2% for octreotide LAR) | Showed a higher antitumor effect than octreotide LAR.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Somatostatin Receptor Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity of somatostatin analogs for their receptors.
-
Cell Lines: Use Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: A radiolabeled somatostatin analog, typically [¹²⁵I-Tyr¹¹]-SRIF-14 or [¹²⁵I-Tyr³]-Octreotide, is used.
-
Procedure:
-
Membrane Preparation: Culture the transfected cells to confluence, harvest, and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled somatostatin analog (the "cold" competitor) and the cell membrane preparation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled analog that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
In Vivo Inhibition of Growth Hormone Release Protocol
This protocol describes an in vivo assay to evaluate the inhibitory effect of somatostatin analogs on GH secretion.
-
Animal Model: Typically, male Sprague-Dawley rats are used.
-
Procedure:
-
Animal Acclimatization: House the animals under controlled conditions (temperature, light-dark cycle) with free access to food and water for at least a week before the experiment.
-
Catheter Implantation: For serial blood sampling, implant a catheter into the jugular vein of the rats under anesthesia a day or two before the experiment.
-
Drug Administration: Administer the somatostatin analog (e.g., Somatostatin-14 or a long-acting analog) via a suitable route (e.g., subcutaneous or intravenous injection). A control group receives the vehicle.
-
Blood Sampling: Collect blood samples at various time points before and after drug administration through the implanted catheter.
-
GH Measurement: Separate the plasma from the blood samples and measure the concentration of GH using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Compare the GH levels in the treated group with the control group at each time point to determine the extent and duration of GH suppression.
In Vivo Anti-Tumor Efficacy Study Protocol in Xenograft Models
This protocol details a common method for assessing the anti-tumor activity of somatostatin analogs in vivo.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Cell Lines: Use a human neuroendocrine tumor cell line that expresses somatostatin receptors (e.g., BON-1, QGP-1, or patient-derived xenografts).[7]
-
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions (length and width) with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined average size, randomly assign the mice to different treatment groups: a control group receiving vehicle and treatment groups receiving different doses of the somatostatin analog. Long-acting formulations like Octreotide LAR or Lanreotide Autogel are typically administered via intramuscular or deep subcutaneous injection, respectively, at specified intervals (e.g., every 2-4 weeks).[8][9]
-
Continued Monitoring: Continue to measure tumor volumes and body weights of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker expression).
-
-
Data Analysis: Compare the tumor growth curves, final tumor weights, and any changes in body weight between the control and treated groups to evaluate the anti-tumor efficacy of the analog.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Efficacy.
References
- 1. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. eviq.org.au [eviq.org.au]
Unveiling the Functional Landscape of Somatostatin-14: A Comparative Guide to Ala-Substituted Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of peptides is paramount for designing novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of alanine-substituted analogs of Somatostatin-14 (SS-14), a cyclic peptide hormone with significant inhibitory effects on various physiological processes. By systematically replacing each amino acid with alanine (B10760859), researchers can probe the contribution of individual side chains to receptor binding and biological activity, thereby mapping the functional "hotspots" of the molecule.
This guide summarizes the available quantitative and qualitative data on the binding and functional profiles of Ala-substituted SS-14 analogs at the five human somatostatin (B550006) receptor subtypes (SSTR1-5). Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the SAR of Somatostatin-14.
Comparative Analysis of Ala-Substituted Somatostatin-14 Analogs
The following table summarizes the observed effects of alanine substitution at various positions within the Somatostatin-14 sequence on its biological activity, primarily focusing on the inhibition of hormone release and effects on intestinal ion transport.
| Position | Original Residue | Effect of Alanine Substitution on Biological Activity | Key Findings |
| 4 | Lys | Selective for intestinal ion transport with little to no inhibition of growth hormone, insulin, or glucagon (B607659) release.[1] | Alteration at this position can yield analogs with gut-specific actions.[1] |
| 6 | Phe | Significantly reduced ion transport properties (<4% of SS-14) and markedly reduced inhibition of growth hormone, insulin, and glucagon release.[1] | Phenylalanine at position 6 is crucial for the broad biological actions of somatostatin.[1] |
| 7 | Phe | Significantly reduced ion transport properties (<4% of SS-14) and markedly reduced inhibition of growth hormone, insulin, and glucagon release.[1] | Similar to Phe6, this residue is essential for the peptide's overall activity.[1] |
| 8 | Trp | Significantly reduced ion transport properties (<4% of SS-14) and markedly reduced inhibition of growth hormone, insulin, and glucagon release.[1] | The tryptophan residue is a key component of the pharmacophore responsible for somatostatin's biological effects.[1] |
| 9 | Lys | Significantly reduced ion transport properties (<4% of SS-14) and markedly reduced inhibition of growth hormone, insulin, and glucagon release.[1] | This lysine (B10760008) residue is critical for the diverse biological activities of somatostatin.[1] |
| 11 | Phe | Confers selectivity for intestinal ion transport while demonstrating little to no inhibition of growth hormone, insulin, or glucagon release.[1] | Modification at this position can dissociate the gastrointestinal effects from the endocrine effects of somatostatin.[1] |
Note: This table is compiled from qualitative and semi-quantitative data. A complete quantitative analysis of the binding affinities of all Ala-substituted SS-14 analogs at each of the five SSTR subtypes is not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of somatostatin analogs.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki or IC50) of Ala-substituted somatostatin analogs for each of the five human somatostatin receptor subtypes (SSTR1-5).
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to confluence, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Cell membranes (containing a specific SSTR subtype) are incubated with a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or [125I-LTT]-SRIF-28) and increasing concentrations of the unlabeled Ala-substituted analog (competitor).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled native somatostatin-14.
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
3. Data Analysis:
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism software).
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Inhibition of Adenylyl Cyclase Activity
This assay measures the ability of Ala-substituted somatostatin analogs to inhibit the production of cyclic AMP (cAMP), a key second messenger in the somatostatin signaling pathway.
1. Cell Culture:
-
Cells expressing the desired SSTR subtype (e.g., transfected CHO-K1 or HEK293 cells) are cultured as described above.
2. cAMP Accumulation Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with forskolin (B1673556) (an activator of adenylyl cyclase) in the presence of varying concentrations of the Ala-substituted somatostatin analog.
-
The incubation is carried out for a specific time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive enzyme immunoassay or a radioimmunoassay).
3. Data Analysis:
-
The concentration-response curves are generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the analog concentration.
-
The EC50 value (the concentration of the analog that produces 50% of the maximal inhibition) and the Emax (the maximal inhibitory effect) are determined using non-linear regression analysis.
Visualizing the Molecular Landscape
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
Evaluating Off-Target Effects of Novel Somatostatin-14 Mimetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel Somatostatin-14 (SST-14) mimetics offers promising therapeutic avenues for a range of diseases, including neuroendocrine tumors, acromegaly, and Cushing's disease. However, a critical aspect of their preclinical and clinical evaluation is the characterization of off-target effects to ensure safety and therapeutic specificity. This guide provides a comparative overview of emerging SST-14 mimetics, focusing on their receptor binding profiles and the methodologies to assess their off-target activities.
Introduction to Novel Somatostatin-14 Mimetics
While classic somatostatin (B550006) analogs like octreotide (B344500) and lanreotide (B11836) primarily target the somatostatin receptor subtype 2 (SSTR2), newer agents have been designed to offer broader or more selective receptor interaction profiles. This guide focuses on three such novel mimetics:
-
Pasireotide (SOM230): A multi-receptor targeted somatostatin analog with high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5.[1][2][3][4]
-
TT-232: A synthetic pentapeptide analog with a unique profile, exhibiting strong anti-tumor activity with no significant effect on growth hormone release.[5][6][7][8] It has been shown to have high affinity for SSTR1 and SSTR4.[8]
-
PTR-3173 (Veldoreotide): A novel somatostatin analog with high affinity for SSTR2, SSTR4, and SSTR5, demonstrating potent suppression of growth hormone with minimal effects on insulin (B600854) secretion.[9][10][11]
Comparative Analysis of Receptor Binding Affinity
A primary determinant of a drug's on- and off-target effects is its binding affinity to various receptors. The following table summarizes the reported binding affinities (Ki or IC50 in nM) of the novel SST-14 mimetics for the five somatostatin receptor subtypes.
| Compound | SSTR1 Affinity (nM) | SSTR2 Affinity (nM) | SSTR3 Affinity (nM) | SSTR4 Affinity (nM) | SSTR5 Affinity (nM) | Key References |
| Somatostatin-14 (Endogenous) | 0.93 | 0.15 | 0.56 | 1.50 | 0.29 | |
| Octreotide | >1000 | 0.38 | 7.10 | >1000 | 6.30 | |
| Pasireotide (SOM230) | 1.5 - 9.3 | 0.1 - 1.0 | 1.1 - 15 | >1000 | 0.16 | [4] |
| TT-232 | High Affinity | - | - | High Affinity | - | [8] |
| PTR-3173 (Veldoreotide) | - | High Affinity | - | High Affinity | High Affinity | [9][10] |
Note: A comprehensive off-target binding profile against a wider panel of G-protein coupled receptors (GPCRs), ion channels, and kinases is crucial for a thorough safety assessment. Publicly available data for such broad screening of TT-232 and PTR-3173 is limited. Pasireotide's broader affinity for multiple SSTR subtypes is a key differentiator from first-generation analogs.[4][12]
Experimental Protocols for Off-Target Effect Evaluation
A multi-faceted approach is essential for robustly evaluating the off-target effects of novel somatostatin mimetics. This involves a combination of in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assays
This is the gold standard for determining the binding affinity of a compound to a specific receptor.
-
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cell membranes expressing the receptor. The novel mimetic is added in increasing concentrations to compete with the radioligand for binding. The concentration of the mimetic that displaces 50% of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
-
Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [125I]-SST-14), and varying concentrations of the novel mimetic. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate bound from free radioligand.
-
Detection: Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the mimetic to determine the IC50 value.
-
2. Functional Assays
Functional assays measure the cellular response following receptor activation, providing insights into the agonist or antagonist properties of the compound.
-
cAMP Accumulation Assay:
-
Principle: Somatostatin receptors (SSTRs) are primarily Gαi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This assay measures changes in cAMP levels in response to the mimetic.
-
Protocol Outline:
-
Cell Culture: Use cells stably or transiently expressing the target SSTR subtype.
-
Stimulation: Treat the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of the novel mimetic at various concentrations.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter assay.
-
Data Analysis: Plot the cAMP levels against the log concentration of the mimetic to determine the EC50 (for agonists) or IC50 (for antagonists).
-
-
-
β-Arrestin Recruitment Assay:
-
Principle: Upon GPCR activation, β-arrestin proteins are recruited to the receptor, leading to desensitization and internalization. This interaction can be measured using various techniques, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
-
Protocol Outline (EFC-based):
-
Cell Line: Use a cell line engineered to express the target SSTR fused to a small enzyme fragment and β-arrestin fused to the larger, complementary enzyme fragment.
-
Ligand Addition: Add the novel mimetic to the cells.
-
Signal Detection: If the mimetic activates the receptor, β-arrestin is recruited, bringing the two enzyme fragments together to form an active enzyme. Addition of a substrate results in a luminescent or fluorescent signal that is proportional to the extent of recruitment.
-
Data Analysis: Generate a dose-response curve to determine the potency (EC50) of the mimetic in inducing β-arrestin recruitment.
-
-
In Vivo Models
Animal models are essential for assessing the physiological and potential toxicological effects of novel somatostatin mimetics.
-
Rodent Models: Rats and mice are commonly used to evaluate the in vivo effects of somatostatin analogs.[13]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the mimetic and relate its concentration in the body to its pharmacological effect (e.g., suppression of hormone secretion).
-
Toxicity Studies: Acute and chronic toxicity studies are conducted to identify potential adverse effects. This involves administering the mimetic at various doses and monitoring for clinical signs of toxicity, changes in body weight, food and water consumption, and hematological and clinical chemistry parameters. Histopathological examination of major organs is also performed.
-
Efficacy Models: Specific disease models are used to assess therapeutic efficacy. For example, tumor xenograft models in immunocompromised mice can be used to evaluate the anti-proliferative effects of the mimetics.[6] Knock-in mouse models expressing specific somatostatin receptors can also be valuable tools.[14][15][16]
-
-
Safety Monitoring Protocol in Clinical Trials: Based on preclinical findings and the known side effects of somatostatin analogs, a comprehensive safety monitoring protocol for clinical trials should be established.[17][18] This typically includes monitoring for:
-
Gastrointestinal disturbances: Diarrhea, abdominal pain, nausea, and cholelithiasis.[17][19]
-
Metabolic changes: Hyperglycemia is a known side effect, particularly for mimetics with high affinity for SSTR5, such as pasireotide.[12]
-
Endocrine function: Monitoring of thyroid-stimulating hormone (TSH) and other pituitary hormones.[17]
-
Visualizing the Evaluation Process
The following diagrams illustrate the key signaling pathways of somatostatin receptors and a typical workflow for evaluating the off-target effects of novel mimetics.
Conclusion
The evaluation of off-target effects is a cornerstone of modern drug development. For novel Somatostatin-14 mimetics, a thorough understanding of their binding profiles across a wide range of receptors is paramount. While compounds like Pasireotide, TT-232, and PTR-3173 offer new therapeutic possibilities due to their unique interactions with SSTR subtypes, a comprehensive assessment using the detailed in vitro and in vivo protocols outlined in this guide is essential to fully characterize their safety and efficacy profiles. The systematic application of these methodologies will enable researchers and drug developers to make informed decisions and advance the most promising candidates into clinical practice.
References
- 1. A novel somatostatin mimic with broad somatotropin release inhibitory factor receptor binding and superior therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antitumour effect of the somatostatin analogue TT-232 depends on the treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo antitumor activity of TT-232 a novel somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TT-232: a somatostatin structural derivative as a potent antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PTR-3173 (somatoprim), a novel somatostatin analog with affinity for somatostatin receptors 2, 4 and 5 is a potent inhibitor of human GH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pasireotide-a novel somatostatin receptor ligand after 20 years of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Long-Acting Somatostatin Analogue Safety Monitoring Protocol for Outpatients With Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-Acting Somatostatin Analogue Safety Monitoring Protocol for Outpatients With Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
"head-to-head comparison of different Somatostatin-14 synthesis methods"
This guide provides a comprehensive comparison of the primary chemical synthesis methods for Somatostatin-14, a 14-amino acid cyclic peptide hormone with significant therapeutic and research applications.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), with a focus on supporting experimental data and detailed methodologies.
Overview of Primary Synthesis Strategies
The synthesis of a peptide as complex as Somatostatin-14, which includes a critical disulfide bridge for its biological activity, requires robust and efficient chemical strategies. The two predominant methods employed are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
-
Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide chain is assembled sequentially while the C-terminal amino acid is anchored to an insoluble polymer resin.[3] This approach simplifies the purification process, as excess reagents and by-products are removed by simple washing and filtration after each coupling and deprotection step.[3] Its efficiency and amenability to automation have made it the most common method for peptide synthesis.[3][4]
-
Liquid-Phase Peptide Synthesis (LPPS): In LPPS, all reactions, including coupling and deprotection, occur in a homogenous solution.[3] This traditional method requires purification, often by crystallization or chromatography, after each step to remove by-products and unreacted reagents.[3] While potentially more cost-effective for very short peptides, it becomes labor-intensive and can lead to lower overall yields for longer peptides like Somatostatin-14 due to material loss during repeated purifications.[3][5]
A hybrid approach also exists, where smaller peptide fragments are synthesized using SPPS and then coupled together in solution (LPPS) to form the final, longer peptide.[6]
Deep Dive: Solid-Phase Peptide Synthesis (SPPS) for Somatostatin-14
SPPS is the method of choice for synthesizing Somatostatin-14 and its analogs. The process follows a cyclical workflow, as illustrated below.
Within SPPS, two primary protection chemistries are used: Fmoc/tBu and Boc/Bzl.
The choice of protecting group strategy is critical to the success of peptide synthesis, influencing efficiency and final product quality.[]
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: This modern approach uses the base-labile Fmoc group for temporary protection of the α-amino group.[8] Deprotection is achieved under mild basic conditions (e.g., piperidine), while side-chain protecting groups (like tBu) are acid-labile and are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[][9] This "orthogonality" is a key advantage, especially for peptides with acid-sensitive residues.[4][9] The Fmoc strategy has become the mainstream choice due to its milder conditions and compatibility with automated synthesizers.[]
-
Boc (tert-Butoxycarbonyl) Strategy: This earlier method uses the acid-labile Boc group for α-amino protection, which is removed with a moderately strong acid (TFA).[] The side-chain protecting groups (like Bzl) require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[9] While effective, the repeated use of acid for deprotection and the harsh final cleavage conditions can be detrimental to sensitive sequences.[4]
For Somatostatin-14, the Fmoc/tBu strategy is generally preferred due to its milder conditions, which preserve the integrity of the peptide backbone and sensitive side chains.[1][]
Experimental Protocols
This protocol is a synthesized representation based on common practices described in the literature.[1][10]
-
Resin Preparation: 2-chlorotrityl chloride resin is typically used. The first amino acid (Fmoc-Cys(Trt)-OH) is anchored to the resin.
-
Peptide Chain Elongation (Cyclical Process):
-
Deprotection: The Fmoc group is removed from the N-terminus using a solution of 20-55% piperidine (B6355638) in dimethylformamide (DMF) to expose the free amine.[][10]
-
Washing: The resin is washed thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and added to the resin. The reaction proceeds to form a new peptide bond.[] The cycle is repeated until the full 14-amino acid sequence is assembled.
-
-
Cleavage and Global Deprotection:
-
The completed peptide is cleaved from the resin, and all side-chain protecting groups (e.g., tBu, Trt) are simultaneously removed.
-
This is achieved using a cleavage cocktail, typically containing a strong acid like Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[10]
-
-
Disulfide Bridge Formation:
-
Purification and Analysis:
-
The crude cyclic peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
The purity and identity of the final Somatostatin-14 product are confirmed by analytical HPLC and mass spectrometry.
-
Head-to-Head Performance Comparison
The choice of synthesis method significantly impacts key performance indicators. The following table summarizes a comparison based on literature data and established principles.
| Parameter | SPPS (Fmoc/tBu) | SPPS (Boc/Bzl) | Liquid-Phase Peptide Synthesis (LPPS) |
| Typical Overall Yield | Moderate to High (Reported 55-60% for protected Somatostatin-14)[10] | Moderate | Low to Moderate (Generally lower for longer peptides)[3] |
| Purity (Crude) | Good to High | Can be lower due to harsh deprotection steps leading to side products[4] | Variable; dependent on purification efficiency at each step |
| Synthesis Time | Fast (Automated) | Fast (Automated) | Very Slow (Manual purification after each step)[3] |
| Scalability | Excellent; well-established for large-scale GMP production[12] | Good | Challenging for large scale due to solvent volumes and purification |
| Automation | Highly suitable and common[3] | Suitable, but requires specialized equipment for handling HF | Difficult to automate[3] |
| Key Advantages | Mild conditions, high purity, orthogonality, automation friendly[4][] | Effective for hydrophobic sequences prone to aggregation[9] | Lower material cost for short peptides, good for fragment synthesis[5][6] |
| Key Disadvantages | Higher cost of Fmoc-amino acids | Harsh final cleavage (HF), potential for side reactions[4][9] | Labor-intensive, significant material loss, low overall yield[3] |
Context: The Natural Biosynthesis of Somatostatin-14
For drug development professionals, understanding the natural production of Somatostatin-14 provides valuable context. In vivo, it is not synthesized amino acid by amino acid but is processed from a larger precursor protein.
The process begins with a 116-amino acid precursor, pre-prosomatostatin.[13] This is cleaved to form the 92-amino acid prosomatostatin (B1591216).[13] Depending on the tissue, prosomatostatin is then enzymatically processed to yield either Somatostatin-14 or the N-terminally extended Somatostatin-28.[13][14] In the hypothalamus and pancreatic δ-cells, Somatostatin-14 is a major final product.[13]
Conclusion
For the chemical synthesis of Somatostatin-14, Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the demonstrably superior and most widely adopted method. Its key advantages include high efficiency, amenability to automation, and the use of mild reaction conditions that preserve the peptide's integrity, resulting in higher yields and purity compared to alternatives. While LPPS has its place in the synthesis of very short peptides or fragments, it is ill-suited for the efficient production of a 14-residue cyclic peptide like Somatostatin-14. The Boc/Bzl SPPS strategy, though historically important, has been largely superseded by the Fmoc method due to the latter's milder conditions and greater compatibility with complex and sensitive peptide targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 8. lifetein.com [lifetein.com]
- 9. peptide.com [peptide.com]
- 10. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
A Comparative Guide to the Islet Cell Binding Selectivity of Somatostatin-14 and Somatostatin-28
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28), two endogenous peptide hormones that play crucial roles in regulating pancreatic islet cell function. Understanding their differential binding affinities and subsequent physiological effects is paramount for the development of targeted therapies for metabolic diseases.
Somatostatin (B550006) and its analogues are of significant interest in drug development due to their ability to inhibit the secretion of various hormones, including insulin (B600854) and glucagon (B607659).[1] The differential actions of SST-14 and SST-28 on pancreatic islet cells stem from their selective binding to different somatostatin receptor subtypes (SSTRs), leading to distinct downstream signaling events and physiological outcomes.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of SST-14 and SST-28 on pancreatic islet cells.
Table 1: Binding Affinity of Somatostatin-14 vs. Somatostatin-28 for Somatostatin Receptor Subtypes
| Receptor Subtype | Somatostatin-14 Affinity | Somatostatin-28 Affinity | Key Findings |
| SSTR1 | High | High | SST-14 and SST-28 exhibit similar high affinities for SSTR1-4.[2] |
| SSTR2 | High | High | SSTR2 is implicated as the primary receptor for the inhibition of glucagon secretion by both SST-14 and SST-28 in mouse islets.[2] In human islets, SSTR2 appears to mediate the inhibitory effects on both insulin and glucagon secretion.[3] |
| SSTR3 | High | High | |
| SSTR4 | High | High | |
| SSTR5 | High | Very High | SSTR5 demonstrates a preferential binding affinity for SST-28.[2][4] This receptor is the main mediator of the SST-induced inhibition of insulin secretion in mouse pancreatic beta-cells.[2] |
Table 2: Functional Potency of Somatostatin-14 vs. Somatostatin-28 on Islet Hormone Secretion
| Hormone Secretion | Relative Potency of Somatostatin-14 | Relative Potency of Somatostatin-28 | Supporting Data |
| Insulin Inhibition | Less Potent | More Potent | SST-28 is significantly more potent than SST-14 in inhibiting insulin release.[5][6] In one study, SST-28 was found to be 380 times more potent than SST-14 in inhibiting arginine-induced insulin secretion in vivo.[7] Autoradiography studies have shown a preferential binding of SST-28 to insulin-secreting beta-cells.[8][9] |
| Glucagon Inhibition | More Potent | Less Potent | SST-14 is a more potent inhibitor of glucagon secretion compared to SST-28.[5][6] This correlates with findings that show a higher density of SST-14 binding on glucagon-secreting alpha-cells.[8][9] |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are generalized protocols for key experiments used to assess the binding and function of somatostatin peptides.
Radioligand Binding Assay
This assay is used to determine the binding affinity of SST-14 and SST-28 to their receptors on islet cell membranes.
Methodology:
-
Membrane Preparation: Isolate pancreatic islets and prepare a membrane fraction through homogenization and centrifugation.
-
Incubation: Incubate the islet cell membranes with a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]SST-14 or [125I-Leu8, D-Trp22, Tyr25]SST-28).
-
Competition: In parallel, incubate the membranes with the radioligand and increasing concentrations of unlabeled SST-14 or SST-28 to determine their ability to displace the radiolabeled ligand.
-
Separation: Separate the membrane-bound radioactivity from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Analyze the data using non-linear regression to calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for each peptide. A lower Kd or IC50 value indicates a higher binding affinity.[10]
In Vitro Hormone Secretion Assay
This assay measures the ability of SST-14 and SST-28 to inhibit insulin and glucagon secretion from isolated pancreatic islets.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) by collagenase digestion.
-
Pre-incubation: Pre-incubate the isolated islets in a buffer with a basal glucose concentration.
-
Stimulation: Stimulate insulin and glucagon secretion by incubating the islets in a buffer containing a high concentration of glucose and/or other secretagogues like arginine.
-
Inhibition: In parallel, incubate the stimulated islets with varying concentrations of SST-14 or SST-28.
-
Sample Collection: Collect the supernatant from each incubation condition.
-
Hormone Quantification: Measure the concentration of insulin and glucagon in the supernatant using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: Plot the hormone concentration against the peptide concentration to determine the dose-response relationship and calculate the IC50 for the inhibition of each hormone.[2][5]
Signaling Pathways and Experimental Workflow
The binding of somatostatin peptides to their receptors on islet cells initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion.
Caption: Differential signaling of SST-14 and SST-28 in islet cells.
The experimental workflow for determining the binding selectivity and functional effects of SST-14 and SST-28 involves a series of integrated steps, from islet isolation to data analysis.
Caption: Workflow for comparing SST-14 and SST-28 islet cell effects.
Conclusion
The evidence strongly indicates that Somatostatin-14 and Somatostatin-28 exhibit distinct binding selectivity for pancreatic islet cells, which underlies their differential regulation of insulin and glucagon secretion. SST-28's preference for SSTR5 on beta-cells makes it a more potent inhibitor of insulin, while SST-14's high affinity for SSTR2 on alpha-cells results in a more pronounced inhibition of glucagon. These findings are not merely of academic interest; they provide a strong rationale for the design of receptor-subtype-selective somatostatin analogues for the targeted treatment of diabetes and other metabolic disorders. The differential localization and binding affinities suggest that SST-14 and SST-28 are not simply precursor and product but serve distinct physiological roles.[5][11] Future drug development efforts can leverage this knowledge to create therapies with improved efficacy and reduced side effects.
References
- 1. Somatostatin 14, human, rat, mouse, pig, chicken, frog [anaspec.com]
- 2. academic.oup.com [academic.oup.com]
- 3. SSTR2 is the functionally dominant somatostatin receptor in human pancreatic β- and α-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective effects of somatostatin-14, -25 and -28 on in vitro insulin and glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective effects of somatostatin-14, -25 and -28 on in vitro insulin and glucagon secretion | Semantic Scholar [semanticscholar.org]
- 7. Somatostatin-28: selective action on the pancreatic beta-cell and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective binding of somatostatin-14 and somatostatin-28 to islet cells revealed by quantitative electron microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Specific high affinity binding sites for somatostatin-28 on pancreatic beta-cells: differences with brain somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distribution of somatostatin-14 and somatostatin-28 gastrointestinal-pancreatic cells of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
"differential effects of D-amino acid substitution in Somatostatin-14 analogs"
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular modifications is paramount. This guide provides an objective comparison of Somatostatin-14 (SST-14) analogs, focusing on the differential effects of D-amino acid substitutions. We will delve into receptor binding affinities, downstream signaling pathways, and in vivo efficacy, supported by experimental data and detailed protocols.
Somatostatin-14 is a naturally occurring cyclic peptide hormone that regulates a wide array of physiological processes by binding to five distinct G-protein coupled receptors (SSTR1-5). However, its therapeutic potential is limited by a short plasma half-life. The introduction of D-amino acids at specific positions within the SST-14 sequence has been a cornerstone of analog development, aiming to enhance metabolic stability and modulate receptor binding affinity and selectivity. This guide will explore the consequences of these strategic substitutions.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of SST-14 analogs to the five SSTR subtypes is a critical determinant of their biological activity. D-amino acid substitutions, particularly at position 8, have been shown to significantly influence this profile. The following table summarizes the binding affinities (Ki or IC50 in nM) of native SST-14 and several key D-amino acid-substituted analogs.
| Analog | SSTR1 (Ki/IC50, nM) | SSTR2 (Ki/IC50, nM) | SSTR3 (Ki/IC50, nM) | SSTR4 (Ki/IC50, nM) | SSTR5 (Ki/IC50, nM) | Key D-Amino Acid Substitution(s) |
| Somatostatin-14 | 1.5 - 4.5 | 0.2 - 1.5 | 1.0 - 5.0 | 5.0 - 20 | 0.5 - 2.5 | None |
| Octreotide (B344500) | >1000 | 0.6 - 2.5 | 30 - 100 | >1000 | 6 - 30 | D-Phe at N-terminus, D-Trp at position 4 (of the octapeptide) |
| Lanreotide | 11 - 50 | 0.7 - 2.0 | 10 - 40 | >1000 | 3.5 - 15 | D-Ala at N-terminus, D-Trp at position 4 (of the octapeptide) |
| Pasireotide | 1.0 | 1.5 | 10 | >100 | 0.2 | D-Trp at position 4 (of the hexapeptide) |
| [D-Trp8]-SST-14 | 2.0 - 5.0 | 0.1 - 0.5 | 1.5 - 6.0 | 8.0 - 30 | 0.8 - 3.0 | D-Trp at position 8 |
Note: The binding affinities are presented as ranges compiled from multiple sources and can vary depending on the specific assay conditions.
The data clearly indicates that the substitution of L-Trp with D-Trp at position 8, as seen in [D-Trp8]-SST-14, generally enhances binding affinity, particularly for SSTR2. Commercially available analogs like Octreotide and Lanreotide, which incorporate a D-Trp residue within a truncated octapeptide sequence, exhibit high affinity and selectivity for SSTR2. Pasireotide, a newer generation analog, displays a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.
Differential Effects on Downstream Signaling Pathways
Upon agonist binding, somatostatin (B550006) receptors couple to inhibitory G-proteins (Gi/o), leading to the modulation of several intracellular signaling pathways. The primary downstream effects include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, modulation of mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2), and regulation of ion channels, particularly potassium and calcium channels.
Caption: General signaling pathways activated by somatostatin receptor agonists.
Adenylyl Cyclase Inhibition
The inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP is a hallmark of SSTR activation. The potency of different analogs in mediating this effect generally correlates with their binding affinity for the specific SSTR subtype expressed in the target cells.
| Analog | Cell Line | Predominant SSTR | IC50 for cAMP Inhibition (nM) |
| Somatostatin-14 | CHO-K1 | hSSTR2 | 0.1 - 0.5 |
| Octreotide | CHO-K1 | hSSTR2 | 0.2 - 1.0 |
| Lanreotide | CHO-K1 | hSSTR2 | 0.5 - 2.0 |
| Pasireotide | AtT-20 | mSSTR5 | 0.1 - 0.8 |
| [D-Trp8]-SST-14 | CHO-K1 | hSSTR2 | 0.05 - 0.3 |
MAPK and Ion Channel Modulation
The effects of D-amino acid substituted analogs on the MAPK pathway and ion channel activity are less comprehensively quantified in a comparative manner. However, studies have shown that SSTR2 activation by octreotide can lead to the activation of the ERK1/2 pathway in some cancer cell lines, which is paradoxically associated with anti-proliferative effects in these contexts. The modulation of K+ and Ca2+ channels by somatostatin analogs contributes to their inhibitory effects on hormone secretion. The precise differential effects of various D-amino acid substitutions on these pathways remain an active area of research.
In Vivo Efficacy: A Comparative Overview
The ultimate test of a somatostatin analog's utility is its performance in vivo. Preclinical studies in various tumor models are crucial for evaluating the anti-proliferative and anti-secretory effects of these compounds.
| Analog | Tumor Model | Animal Model | Dosing Regimen | Key Findings |
| Octreotide | Human pancreatic adenocarcinoma (SKI, CAV) | Nude mice | 100 µg/kg, i.p., three times daily | Significant reduction in tumor area, weight, and DNA content.[1] |
| Lanreotide | Gastroenteropancreatic neuroendocrine tumors | N/A (Clinical Trial) | 120 mg, deep s.c., every 28 days | Improved progression-free survival compared to placebo. |
| Pasireotide | ACTH-secreting pituitary adenoma | N/A (Clinical Trial) | 600 or 900 µg, s.c., twice daily | Significant reduction in urinary free cortisol levels. |
| TT-232 (D-Phe-c(Cys-Tyr-D-Trp-Lys-Cys)-Thr-NH2) | S-180 sarcoma | BDF1 mice | 15 µg/kg, i.p., twice daily for 2 weeks | 30-40% cure rate and 50-70% tumor growth inhibition.[2] |
These studies demonstrate that D-amino acid substituted analogs can exert potent antitumor effects in vivo. The choice of analog and dosing regimen is critical and often depends on the specific type of tumor and its SSTR expression profile.
Experimental Protocols
To aid in the replication and further investigation of the properties of these analogs, detailed protocols for key experiments are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human SSTR subtype of interest (e.g., CHO-K1) are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and protein concentration is determined.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand (e.g., [125I-Tyr11]-SST-14 at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled native SST-14 (e.g., 1 µM).
-
Competitive Binding: Cell membranes, radioligand, and increasing concentrations of the D-amino acid substituted analog.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of a somatostatin analog to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Detailed Methodology:
-
Cell Culture: Plate cells expressing the SSTR of interest (e.g., CHO-K1-hSSTR2) in a 96-well plate and culture overnight.
-
Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add increasing concentrations of the D-amino acid substituted analog to the wells, followed by a fixed concentration of an adenylyl cyclase stimulator (e.g., 1 µM Forskolin).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the analog concentration and determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of somatostatin analogs in a xenograft mouse model.
Caption: Workflow for an in vivo tumor xenograft study.
Detailed Methodology:
-
Cell Culture and Implantation: Human tumor cells known to express SSTRs are cultured in appropriate media. A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Treatment Administration: The D-amino acid substituted analog is administered according to a predetermined schedule and route (e.g., subcutaneous or intraperitoneal injection). The control group receives a vehicle control.
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight and general health of the mice are also monitored.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis such as histology, immunohistochemistry, or molecular analysis.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of any anti-tumor effects.
Conclusion
The strategic substitution of L-amino acids with their D-enantiomers in Somatostatin-14 has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. The incorporation of D-Trp at position 8, in particular, has been instrumental in creating analogs with enhanced stability and high affinity for SSTR2, a key target in many neuroendocrine tumors. Newer analogs with broader receptor profiles, such as pasireotide, offer therapeutic options for tumors with different SSTR expression patterns.
This guide has provided a comparative overview of the key performance indicators for these analogs, from receptor binding to in vivo efficacy. The detailed experimental protocols offer a foundation for further research in this dynamic field. Future directions will likely focus on the development of analogs with even greater receptor subtype selectivity and the exploration of novel D-amino acid substitutions to further refine the therapeutic properties of these remarkable peptides.
References
Somatostatin-14: A Comparative Analysis of its Inhibitory Potency on Insulin and Glucagon Release
A comprehensive guide for researchers and drug development professionals detailing the differential inhibitory effects of Somatostatin-14 on pancreatic alpha and beta cells. This report synthesizes key experimental findings, presents quantitative data for comparative analysis, and outlines the underlying signaling pathways.
Somatostatin-14 (SST-14), an endogenous cyclic peptide hormone, is a critical regulator of endocrine function within the pancreatic islets of Langerhans. It exerts potent inhibitory effects on the secretion of both insulin (B600854) from β-cells and glucagon (B607659) from α-cells, thereby playing a pivotal role in glucose homeostasis. However, a body of scientific evidence indicates a significant disparity in its inhibitory potency towards these two key metabolic hormones. This guide provides an objective comparison of the inhibitory effects of SST-14 on insulin and glucagon release, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Potency
Experimental data consistently demonstrates that Somatostatin-14 is a more potent inhibitor of glucagon secretion compared to insulin secretion.[1][2][3] This differential effect is crucial for understanding the physiological role of somatostatin (B550006) in glucose regulation and for the development of targeted therapeutic agents.
| Hormone | Species/Model | Inhibitory Concentration (IC50) | Key Findings | Reference |
| Glucagon | Perfused Mouse Pancreas | 25 pM | SST-14 potently inhibits glucagon release at picomolar concentrations. | [4] |
| Glucagon | Isolated WT Mouse Islets | 1.2 nM (for SSTR2 selective analog L-779,976) | Inhibition of glucagon secretion is primarily mediated by the SSTR2 receptor subtype. | [1] |
| Insulin | Isolated WT Mouse Islets | > 100 nM (for SSTR2 selective analog L-779,976) | The potency of SSTR2-mediated inhibition on insulin secretion is significantly lower than on glucagon. | [5] |
| Insulin | In vivo (Arginine-induced) | - | Somatostatin-28, a related peptide, is reported to be 380 times more potent than SST-14 in inhibiting insulin secretion, while being only 3 times more potent in inhibiting glucagon. This highlights the differential receptor affinities. | [6] |
Signaling Pathways and Differential Receptor Expression
The distinct inhibitory potencies of Somatostatin-14 on α- and β-cells are primarily attributed to the differential expression of somatostatin receptor subtypes (SSTRs) on these cells. Pancreatic α-cells predominantly express SSTR2, which has a high affinity for SST-14 and is the principal mediator of glucagon release inhibition.[1][5][7][8] In contrast, pancreatic β-cells express SSTR5, and to a lesser extent other subtypes, which are more involved in the regulation of insulin secretion.[1][3][7][8]
Upon binding of SST-14 to its cognate G-protein coupled receptors, a signaling cascade is initiated that culminates in the inhibition of hormone secretion. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[8][9] This cascade ultimately affects ion channel activity and the exocytotic machinery, thereby suppressing hormone release.
Figure 1: Somatostatin-14 signaling pathway in pancreatic α- and β-cells.
Experimental Protocols
The following methodologies are representative of the experimental setups used to investigate the inhibitory effects of Somatostatin-14.
Pancreatic Islet Isolation
-
Animal Model: Wild-type and genetically modified (e.g., SSTR2 knockout) mice are commonly used.[1]
-
Procedure: Mice are euthanized, and the pancreas is distended by injecting a cold collagenase solution into the bile duct.[1] The pancreas is then removed and incubated to digest the tissue.
-
Purification: Islets are purified from the digested tissue, often using a density gradient, and then hand-picked under a microscope.
-
Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI 1640) before experimentation to allow for recovery.[1]
In Vitro Hormone Secretion Assay
-
Pre-incubation: Cultured islets are pre-incubated in a buffer solution for a set period to establish a baseline.[1]
-
Stimulation: Islets are then incubated in a buffer containing secretagogues to stimulate hormone release. For glucagon, a combination of potassium and arginine is often used, while for insulin, high glucose concentrations are the primary stimulus.[1][7]
-
Inhibition: Various concentrations of Somatostatin-14 or its analogs are added to the stimulation buffer.
-
Sample Collection: After a defined incubation period (e.g., 2 hours), the supernatant is collected to measure the amount of secreted hormone.[3]
-
Quantification: The concentration of insulin and glucagon in the supernatant and in the islet cell lysate (for total content) is determined using specific enzyme-linked immunosorbent assays (ELISAs).[9]
-
Data Analysis: The inhibitory effect is calculated as a percentage of the stimulated secretion in the absence of the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective effects of somatostatin-14, -25 and -28 on in vitro insulin and glucagon secretion | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Somatostatin-28: selective action on the pancreatic beta-cell and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Somatostatin and insulin mediate glucose-inhibited glucagon secretion in the pancreatic α-cell by lowering cAMP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Somatostatin-14 (3-14): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of research-grade peptides like Somatostatin-14 (3-14) is a critical component of laboratory safety and environmental responsibility. While specific toxicological data for Somatostatin-14 (3-14) is not extensively detailed in safety data sheets, it is prudent to handle all research chemicals with a high degree of caution.[1] Adherence to institutional and local regulations is mandatory for the disposal of all chemical waste.[1][2][3] This guide provides a step-by-step operational plan for the safe handling and disposal of Somatostatin-14 (3-14).
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, a thorough hazard assessment should be conducted. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.[2] The primary goal is to prevent environmental release and ensure the safety of laboratory personnel.[1]
Personal Protective Equipment (PPE): Appropriate PPE is the first line of defense against accidental exposure. The following should be worn when handling Somatostatin-14 (3-14) and its waste products:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. Change gloves immediately if they become contaminated.[2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2]
-
Lab Coat: A buttoned lab coat is necessary to protect skin and clothing.[2]
-
Respiratory Protection: When handling lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]
Liquid Waste Disposal Protocol
For liquid waste containing Somatostatin-14 (3-14), such as reconstituted solutions or experimental residues, chemical inactivation is the recommended method to denature the peptide and render it biologically inactive.[4]
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Choose one of the following common and effective reagents:
-
Inactivation Procedure:
-
Neutralization (if applicable):
-
If a strong acid (HCl) or base (NaOH) was used for inactivation, the solution must be neutralized.[4]
-
Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions) until the pH is between 5.5 and 9.0.
-
-
Final Disposal:
-
After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if this complies with local wastewater regulations .[4]
-
Crucially, always verify with your institution's EHS department before any drain disposal. [4] If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled hazardous waste container.
-
Solid Waste Disposal Protocol
All solid materials contaminated with Somatostatin-14 (3-14) must be segregated and disposed of as hazardous chemical waste.[2][4]
-
Segregation: Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and other labware, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[4]
-
Labeling: The container must be labeled as "Hazardous Waste" and list the chemical contents.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, pending collection.[1]
-
Collection: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1]
Data Summary for Disposal Procedures
The following table summarizes the quantitative parameters for the recommended disposal protocol.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent Concentration | 1 M HCl or 1 M NaOH | Sufficient concentration to achieve hydrolysis of peptide bonds. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[1] |
| Final pH for Aqueous Waste | 5.5 - 9.0 | Neutral pH range generally required for institutional waste streams.[1] |
| Waste Storage Temperature | Room Temperature (in a secure area) | Standard practice for chemical waste pending disposal.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Somatostatin-14 (3-14) waste.
Caption: Decision workflow for Somatostatin-14 (3-14) waste disposal.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
